molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B562417
CAS No.: 96022-77-4
M. Wt: 183.595
InChI Key: GFXPNNYTVBWDSO-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 96022-77-4) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This fused bicyclic scaffold is a 7-deazapurine analogue, which contributes to its versatile biological activity profile and makes it a key intermediate for the synthesis of various kinase inhibitors . The compound's core structure serves as a privileged scaffold in the design of targeted therapeutic agents. Its molecular framework is extensively explored for developing inhibitors against a range of kinases, including RET kinase for non-small cell lung cancer and multi-kinase inhibitors targeting EGFR, Her2, VEGFR-2, and CDK2 . The electron-rich pyrrole fused with an electron-deficient pyrimidine ring creates a versatile platform for structure-activity relationship (SAR) studies . The chlorine atom at the 2-position and the methoxy group at the 4-position provide distinct reactive sites for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse chemical libraries . This synthetic accessibility enables the rational design of compounds with optimized potency and selectivity for specific kinase targets . Attention: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPNNYTVBWDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652518
Record name 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50652518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96022-77-4
Record name 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a privileged structure in drug discovery, notably in the development of kinase inhibitors.[1] This document details a robust synthetic protocol, explains the chemical principles underlying the methodology, and outlines a systematic approach for the structural and purity verification of the title compound using modern analytical techniques. It is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important building block.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a cornerstone of modern medicinal chemistry. Its structural resemblance to the native purine bases allows its derivatives to function as effective mimics or antagonists in various biological pathways. This scaffold is present in a wide array of natural products and synthetic bioactive compounds, demonstrating a broad spectrum of therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3]

The specific compound, this compound, serves as a versatile synthetic intermediate. The chlorine atom at the 4-position and the methoxy group at the 2-position offer distinct reactivity profiles, enabling selective functionalization. The 4-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, thiol, or alkoxy moieties, which is a critical step in building structure-activity relationships (SAR) for drug candidates.[1][3] Consequently, this molecule is a pivotal precursor in the synthesis of potent kinase inhibitors, including those targeting Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which are implicated in cancer and inflammatory diseases.[1][4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct chlorination of its corresponding 4-hydroxy precursor, 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one. This transformation leverages a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the pyrimidinone tautomer to the desired chloro-pyrimidine.

Synthetic Workflow Diagram

Synthetic Pathway Precursor 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one Reagent + POCl₃ (Phosphorus Oxychloride) + N,N-Diisopropylethylamine (DIPEA) in Toluene Precursor->Reagent Product This compound Reagent->Product Chlorination (50-90°C)

Caption: Synthetic route from the 4-hydroxy precursor to the target compound.

Causality Behind Experimental Choices
  • Chlorinating Agent (POCl₃): Phosphorus oxychloride is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting the thermodynamically stable amide-like pyrimidinone into the more reactive 4-chloro derivative.

  • Base (DIPEA): A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction. This prevents potential side reactions and decomposition of acid-sensitive functionalities.

  • Solvent (Toluene): Toluene is a suitable high-boiling, non-reactive solvent that allows the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate.

  • Temperature Control: The reaction temperature is critical. It must be high enough to drive the chlorination to completion but controlled to prevent thermal decomposition and the formation of impurities.

  • Aqueous Workup: The quenching of excess POCl₃ is highly exothermic and must be performed carefully by slowly adding the reaction mixture to ice. This hydrolyzes the remaining POCl₃ to phosphoric acid. Subsequent neutralization with a base like sodium bicarbonate is crucial to prevent the hydrolysis of the product, as the 4-chloro group is labile under acidic conditions.[5]

Detailed Experimental Protocol

Reaction: Chlorination of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one

Reagent/MaterialMolar Eq.MW ( g/mol )Notes
2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one1.0165.15Starting Material
Phosphorus Oxychloride (POCl₃)~3.0153.33Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA)~1.5129.24Non-nucleophilic base
Toluene-92.14Anhydrous Solvent

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add anhydrous toluene to form a slurry. Subsequently, add phosphorus oxychloride (POCl₃, ~3 equivalents) via syringe.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice. Caution: This quenching is highly exothermic.

  • Neutralization & Extraction: Once the quench is complete, neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Analytical Workflow Diagram

Characterization Workflow cluster_workflow Quality Control Process cluster_analysis Analytical Characterization Sample Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Sample->Purification Pure_Sample Purified Sample Purification->Pure_Sample NMR ¹H and ¹³C NMR (Structural Confirmation) Pure_Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Pure_Sample->MS HPLC HPLC (Purity Assessment) Pure_Sample->HPLC Final_Product Validated Product (Identity, Structure, Purity Confirmed) NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: Systematic workflow for the characterization and validation of the final product.

Spectroscopic and Chromatographic Data

The structural identity and purity of this compound (Molecular Formula: C₇H₆ClN₃O, Molecular Weight: 183.59 g/mol ) are confirmed by the following techniques.[1][6]

TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shift (δ)~12.0 ppm (br s, 1H, N-H), ~7.5 ppm (d, 1H, Ar-H), ~6.5 ppm (d, 1H, Ar-H), ~4.1 ppm (s, 3H, OCH₃)Confirms proton environment and connectivity.
¹³C NMR Chemical Shift (δ)~160-150 ppm (pyrimidine carbons), ~130-100 ppm (pyrrole carbons), ~55 ppm (OCH₃ carbon)Verifies the carbon skeleton of the molecule.
Mass Spec. (ESI-MS) [M+H]⁺m/z ≈ 184.0Confirms the molecular weight of the compound.
HPLC Purity>98% (by area)Quantifies the purity of the final product.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The broad singlet around 12 ppm is characteristic of the pyrrole N-H proton. The two doublets in the aromatic region confirm the adjacent protons on the pyrrole ring, and the singlet around 4.1 ppm corresponds to the methoxy group. ¹³C NMR provides complementary information about the carbon framework.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The observation of a molecular ion peak [M+H]⁺ at m/z 184.0 confirms the correct mass for the target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A single major peak with an area percentage greater than 98% indicates a high degree of purity suitable for further synthetic applications.

Conclusion

This guide has detailed a reliable and well-rationalized approach for the synthesis of this compound, a high-value intermediate in pharmaceutical research. By following the outlined experimental protocol, which emphasizes control over reaction conditions and careful workup procedures, researchers can achieve high yields and purity. The comprehensive characterization workflow, employing NMR, MS, and HPLC, provides a robust system for validating the structural integrity and quality of the final product, ensuring its suitability for demanding applications in drug discovery and development.

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society. Retrieved January 15, 2026, from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • This compound | 96022-77-4. (n.d.). J&K Scientific. Retrieved January 15, 2026, from [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 15, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This heterocyclic compound, belonging to the 7-deazapurine class of molecules, is a critical building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. This scaffold is found in various natural nucleoside antibiotics and is considered a privileged structure in drug discovery.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 96022-77-4[2][3]
Molecular Formula C₇H₆ClN₃O[3]
Molecular Weight 183.59 g/mol [1]
Appearance Light-colored to off-white crystalline solid.Based on related compounds.[4]
Melting Point Not explicitly reported. The related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine melts at 183-184 °C.[5]
Boiling Point Decomposes before boiling.Based on related compounds.[4]
Solubility Soluble in DMSO, ethyl acetate, and methanol. The methoxy group is expected to enhance solubility in polar solvents compared to less polar analogs.[1][5]
pKa Not experimentally determined. The predicted pKa for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is 11.42 ± 0.20.[5]

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding pyrimidine precursor. A common route involves the chlorination of a hydroxyl group, followed by the introduction of the methoxy group.

Synthesis_Workflow cluster_0 Synthesis Pathway Start 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine Step1 Chlorination Start->Step1 POCl₃ Intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Selective Methoxylation Intermediate->Step2 Sodium Methoxide Product This compound Step2->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality: This two-step process leverages the differential reactivity of the chloro groups on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic substitution than the C2 position, allowing for selective methoxylation.

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a solution of sodium methoxide (1 to 1.1 equivalents) in methanol dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture at room temperature, monitoring its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or column chromatography.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

  • Pyrrole Protons: Two doublets are expected in the aromatic region, corresponding to the protons on the pyrrole ring.

  • Methoxy Protons: A singlet integrating to three protons is anticipated in the upfield region, characteristic of the -OCH₃ group.

  • NH Proton: A broad singlet corresponding to the N-H proton of the pyrrole ring is expected, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

  • The spectrum is expected to show seven distinct carbon signals corresponding to the molecular structure. The carbon attached to the methoxy group will appear in the downfield region, while the methyl carbon of the methoxy group will be in the upfield region. The carbons attached to chlorine and nitrogen atoms will also have characteristic chemical shifts.

Mass Spectrometry

  • The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 183.59 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is expected.

Infrared (IR) Spectroscopy

  • Characteristic absorption bands are expected for the N-H stretching of the pyrrole ring, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrimidine ring.

Reactivity cluster_0 Key Reactivity Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile (e.g., R-NH₂) Product 4-substituted derivatives Reaction->Product

Sources

Spectroscopic Characterization of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and comparative data from structurally related analogs to provide a robust and predictive characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural and electronic properties of this compound.

Introduction and Molecular Structure

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are isomers of purines and are often referred to as 7-deazapurines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology and for the treatment of autoimmune diseases. The substituents on the pyrimidine and pyrrole rings, in this case, a chloro group at the 2-position and a methoxy group at the 4-position, play a crucial role in modulating the compound's chemical reactivity and biological activity.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

fragmentation_pathway M [M+H]⁺ m/z 184/186 F1 Loss of CH₃ [M-14]⁺ M->F1 F2 Loss of Cl [M-34]⁺ M->F2 F3 Loss of OCH₃ [M-30]⁺ M->F3

The Pyrrolo[2,3-d]pyrimidine Core: A Crystallographic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structural Analysis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its structural analogy to purine enables it to function as a potent hinge-binding motif for a variety of protein kinases, which are crucial targets in oncology and immunology. The specific derivative, this compound, is a key intermediate in the synthesis of next-generation kinase inhibitors. Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for structure-based drug design, enabling the rational optimization of potency, selectivity, and pharmacokinetic properties.

While a public crystal structure for this compound is not currently available, this guide will provide a comprehensive framework for its structural elucidation. We will leverage the publicly available crystal structure of the closely related analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1], as a detailed case study. This guide will walk through the essential stages of synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, providing both theoretical insights and practical, field-proven protocols.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives typically involves a multi-step sequence starting from readily available precursors. An established route involves the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one. While various synthetic routes exist, a common challenge is the purification of the final product to a level suitable for crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. For small organic molecules like the pyrrolo[2,3-d]pyrimidine derivatives, several techniques are commonly employed.

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

This protocol is a reliable starting point for obtaining single crystals of novel pyrrolo[2,3-d]pyrimidine derivatives.

  • Solvent Selection: Dissolve a small amount of the purified compound (1-5 mg) in a minimal volume (0.1-0.5 mL) of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small glass vial.

  • Prepare the Reservoir: In a larger glass jar, add a larger volume (1-2 mL) of an "anti-solvent" (e.g., hexane, pentane, or diethyl ether).

  • Set up the Diffusion Chamber: Place the small vial containing the compound solution inside the larger jar, ensuring the vials do not touch. Seal the larger jar tightly.

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature (room temperature or in a refrigerator). Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately proceed to mounting for X-ray diffraction.

G Vapor Diffusion Crystallization Workflow A Dissolve Compound in 'Good' Solvent B Place Solution in Small Vial A->B D Seal Small Vial Inside Reservoir Jar B->D C Prepare Reservoir of 'Anti-Solvent' C->D E Slow Vapor Diffusion D->E Incubate F Induce Supersaturation E->F G Crystal Nucleation and Growth F->G H Harvest Single Crystals G->H

Caption: Workflow for vapor diffusion crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Molecular Structure

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[1] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

Case Study: The Crystal Structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The crystal structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides invaluable insights into the geometry and intermolecular interactions of this important scaffold. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899664 .[1]

Parameter Value
CCDC Number899664
Empirical FormulaC₆H₄ClN₃
Formula Weight153.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.358(3)
b (Å)13.565(5)
c (Å)5.865(2)
β (°)106.829(5)
Volume (ų)636.0(4)
Z4
R-factor0.054

Molecular Geometry and Intermolecular Interactions:

The pyrrolo[2,3-d]pyrimidine core is essentially planar, a key feature for its interaction with the planar residues in the hinge region of kinases. The crystal packing is dominated by N-H···N hydrogen bonds between the pyrrole N-H group of one molecule and the pyrimidine N1 of an adjacent molecule, forming infinite chains. These chains are further linked by weaker C-H···Cl and C-H···N interactions, creating a robust three-dimensional network. Understanding these interactions is crucial for predicting the solid-state properties of derivatives and for designing compounds with improved solubility and crystal packing characteristics.

G SCXRD Workflow cluster_exp Experimental cluster_comp Computational A Single Crystal B X-ray Diffractometer A->B C Diffraction Pattern B->C D Data Processing (Indexing, Integration) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: The workflow of single-crystal X-ray diffraction.

The Role of Crystal Structure in Kinase Inhibitor Design

The ATP-binding site of protein kinases, where inhibitors like those derived from the pyrrolo[2,3-d]pyrimidine scaffold bind, is a relatively planar region. The crystal structure of the scaffold provides the precise coordinates of the atoms that will form key hydrogen bonds with the "hinge" region of the kinase.

By having an accurate 3D model of the core, medicinal chemists can:

  • Design Focused Libraries: Modifications can be designed to explore specific pockets within the ATP-binding site, enhancing potency and selectivity. For example, substituents can be added to the pyrrole ring to target the solvent-exposed region or to the pyrimidine ring to probe deeper into the active site.

  • Optimize Drug-like Properties: The crystal structure can inform strategies to modulate properties like solubility and metabolic stability without disrupting the key binding interactions.

  • Understand Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of inhibitors in complex with their target kinase, researchers can gain a detailed understanding of why certain modifications lead to increased or decreased activity.

Conclusion

The structural analysis of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical component in the development of novel kinase inhibitors. While the crystal structure of this compound remains to be determined, the principles and protocols outlined in this guide, exemplified by the case study of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a robust framework for its elucidation. The insights gained from such crystallographic studies are indispensable for the rational design of the next generation of targeted therapeutics, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Fun, H.-K., et al. (2012). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, E68(9), o2343. [Link]

  • Srini Chem (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 96022-77-4). As a key heterocyclic intermediate in contemporary medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors, a thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for researchers in drug discovery and development. This document details experimental protocols for solubility and stability assessment, provides insights into degradation pathways, and serves as a practical resource for scientists working with this versatile scaffold.

Introduction: The Significance of the 7-Deazapurine Core

This compound belongs to the 7-deazapurine class of heterocyclic compounds.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including natural nucleoside antibiotics and a wide array of synthetic kinase inhibitors.[1][2] The replacement of the N7 atom in the purine ring with a carbon atom alters the electronic properties of the ring system and provides a vector for further functionalization, often leading to enhanced target binding or improved pharmacokinetic properties.[2]

Specifically, this compound is a crucial synthetic intermediate.[1] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing moieties to explore structure-activity relationships (SAR).[1][3] This reactivity is central to its role in the synthesis of potent inhibitors for kinases such as Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which are critical targets in oncology and inflammatory diseases.[1]

A comprehensive understanding of its solubility and stability is therefore not merely an academic exercise but a critical prerequisite for its effective use in multi-step synthetic campaigns, for purification, and for ensuring the integrity of stored materials.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These properties form the basis for its behavior in solution and its stability profile.

PropertyValueReference
CAS Number 96022-77-4[4][5]
Molecular Formula C₇H₆ClN₃O[1][4]
Molecular Weight 183.59 g/mol [1]
Appearance Inferred to be a light-colored or off-white crystalline solid[3]
Purity Typically available at ≥98%[4]

Solubility Profile: A Guide for the Synthetic Chemist

The solubility of an intermediate is a critical parameter that dictates solvent selection for reactions, purification strategies (crystallization and chromatography), and formulation for biological screening. The presence of both a polar pyrrolo-pyrimidine core and moderately nonpolar chloro and methoxy groups gives this compound a nuanced solubility profile.

Qualitative Solubility Analysis

Based on the behavior of structurally similar 7-deazapurines, a qualitative solubility map can be constructed. The methoxy group is known to enhance solubility in polar solvents compared to less polar substituents.[1]

Solvent ClassRepresentative SolventsExpected SolubilityRationale and Field Insights
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Highly SolubleThese solvents are excellent at solvating the polar heterocyclic core. DMSO is often the solvent of choice for creating high-concentration stock solutions for biological assays.
Polar Protic Methanol, EthanolSolubleThe ability to act as hydrogen bond donors and acceptors facilitates interaction with the pyrrole N-H and pyrimidine nitrogens. Methanol is often a good choice for recrystallization.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately SolubleOffers a balance of polarity suitable for many substitution reactions where reactants have mixed polarity.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Moderately SolubleOften used in chromatographic purification, typically as the less polar component in a mobile phase with methanol.[1]
Esters Ethyl Acetate (EtOAc)Sparingly to Moderately SolubleCommonly used for extraction and chromatography. Recrystallization is often achievable from mixed solvent systems like ethyl acetate/hexane.[1]
Aqueous Water, Buffered SolutionsSparingly to Poorly SolubleThe related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sparingly soluble in water.[3][6] The methoxy group may slightly improve this, but significant aqueous solubility is not expected. This is a key consideration for workup procedures.
Workflow for Quantitative Solubility Determination

A robust determination of solubility is achieved through a systematic experimental workflow. The shake-flask method followed by HPLC quantification is a gold-standard approach.

Solubility_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis prep Add excess solid to a known volume of selected solvent equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation (24-48 hrs) to reach saturation prep->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate dilute Prepare serial dilutions of the supernatant with mobile phase separate->dilute hplc Quantify concentration via validated HPLC method against a standard curve dilute->hplc result Calculate Solubility (e.g., in mg/mL or µg/mL) hplc->result

Caption: Standard workflow for shake-flask solubility determination.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical concern, primarily due to the reactivity of the 4-chloro substituent. Degradation can lead to loss of material, formation of impurities that complicate subsequent reactions, and inaccurate biological data if used as a screening compound.

Hydrolytic Stability

The C4-Cl bond is susceptible to hydrolysis, a reaction that is significantly influenced by pH. This process involves the nucleophilic attack of water or hydroxide ions, leading to the formation of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one derivative.

  • Acidic Conditions (pH 1-3): The compound is expected to be unstable. Protonation of the pyrimidine ring nitrogens can further activate the C4 position towards nucleophilic attack by water.

  • Neutral Conditions (pH ~7): Stability is moderate, but slow hydrolysis can occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The compound is highly unstable. The presence of hydroxide ions, a potent nucleophile, will rapidly displace the chloride, leading to significant degradation.[7]

This instability underscores the importance of using anhydrous solvents during reactions and performing aqueous workups quickly with neutral or slightly acidic water, followed by prompt extraction into an organic solvent.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of a key derivative, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. While the isomeric 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a more commonly cited intermediate, this guide will also propose a robust synthetic pathway to the 2-chloro-4-methoxy isomer based on established principles of regioselectivity. We will delve into the causal reasoning behind the synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the compound's significance as a versatile building block in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and metabolic stability, making it a highly attractive framework for the design of enzyme inhibitors and other bioactive molecules.[1] This scaffold is found in nature in the form of nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin, which exhibit significant antimicrobial and antitumor properties.[1]

In contemporary drug discovery, the pyrrolo[2,3-d]pyrimidine core is central to the development of a class of drugs known as Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and certain cancers.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of chloro and methoxy substituents, in particular, provides crucial handles for further chemical modifications and can significantly influence the compound's biological activity.

The Genesis of a Key Intermediate: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to this compound begins with the synthesis of the pivotal precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is the gateway to a multitude of derivatives, and its efficient synthesis is paramount. A common and effective method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Rationale for the Synthetic Approach

The conversion of the diol to the dichloro derivative is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxyl groups of the pyrimidine ring exist in tautomeric equilibrium with their keto forms (a lactam system). These lactam oxygens can be converted into chloro groups by reaction with POCl₃. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction and to facilitate the process.[3]

Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Diatomaceous earth

  • Activated carbon (Darco KBB)

Procedure:

  • To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).

  • Slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) to the stirred suspension.

  • Warm the reaction mixture to 70 °C.

  • Add N,N-diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours to control the exothermic reaction.

  • After the addition is complete, raise the temperature to 106 °C and continue stirring for 16 hours.

  • Cool the mixture to 25 °C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml). Stir the resulting mixture overnight at room temperature.

  • Filter the mixture through diatomaceous earth. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 ml).

  • Combine the organic layers and wash with brine (100 ml).

  • Add activated carbon (1.24 g) to the organic layer, stir, and filter through diatomaceous earth.

  • Dry the filtrate with anhydrous sodium sulfate (10.0 g), filter, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

ReagentMolar Mass ( g/mol )Amount (g)Amount (ml)Moles (mmol)Molar Eq.
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol151.1110.0-66.21.0
Phosphorus oxychloride153.33-18.5198.53.0
N,N-Diisopropylethylamine129.24-23.0132.32.0

Regioselective Synthesis of this compound

With the 2,4-dichloro precursor in hand, the next critical step is the selective introduction of a methoxy group at the 4-position, leaving the chlorine at the 2-position intact. This regioselectivity is governed by the relative reactivity of the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr).

Mechanistic Insights into Regioselectivity

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are good leaving groups. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position in the 7H-pyrrolo[2,3-d]pyrimidine system. This enhanced reactivity at C4 is attributed to the greater ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

Therefore, by carefully controlling the reaction conditions, particularly the temperature and the amount of the nucleophile, a methoxy group can be selectively introduced at the C4 position.

Regioselective Methoxylation dichloro 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine product This compound dichloro->product Nucleophilic Aromatic Substitution at C4 (major pathway) side_product 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (minor) dichloro->side_product Substitution at C2 (minor pathway) meoh Sodium Methoxide (1 eq.) Isomer Synthesis start 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine step1 Selective Chlorination start->step1 product 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine step1->product

Sources

A Technical Guide to the Biological Screening of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds, including approved kinase inhibitors.[1][2] This guide provides an in-depth technical framework for the biological screening of derivatives originating from the versatile intermediate, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond mere procedural lists to explore the underlying rationale for experimental design, focusing on a multi-tiered screening cascade targeting anticancer, antiviral, and kinase-modulating activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, protocol execution, data interpretation, and the principles of building a self-validating, robust screening program.

Introduction: The Strategic Importance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor change has profound implications for the molecule's physicochemical and biological properties, often enhancing its binding affinity to target proteins and improving its metabolic stability.[3] This scaffold is central to several FDA-approved drugs, particularly Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, underscoring its therapeutic relevance.[4][5]

The specific intermediate, this compound, serves as an ideal starting point for library synthesis. Its strategic functionalization offers two primary vectors for chemical modification:

  • The C4-Position: The chlorine atom is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide array of amines, phenols, and other nucleophiles, which is a common strategy for engaging with the hinge region of protein kinases.[1]

  • The C2-Position: The methoxy group can also be displaced or modified, providing a secondary point for derivatization to explore deeper pockets within a target's active site or to fine-tune solubility and pharmacokinetic properties.

This guide will delineate a logical, hypothesis-driven approach to screening derivatives built from this core, transforming a library of novel compounds into a set of well-characterized hits with clear mechanisms of action.

The Screening Cascade: From Broad Cytotoxicity to Specific Target Engagement

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify promising compounds while progressively increasing the depth of biological characterization. This cascade approach conserves resources by applying high-throughput, cost-effective assays first, followed by more complex, lower-throughput mechanistic studies for the most active "hits."

G cluster_0 Screening Cascade Logic Compound_Library Compound Library (this compound Derivatives) Primary_Screening Tier 1: Primary Screening (e.g., MTT Cytotoxicity Assay) Compound_Library->Primary_Screening High-Throughput Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Data Analysis Hit_Identification->Compound_Library Inactive Compounds Secondary_Screening Tier 2: Secondary Screening (Mechanism of Action) Hit_Identification->Secondary_Screening Active Compounds Lead_Candidate Lead Candidate Secondary_Screening->Lead_Candidate Validated Hits

Caption: A logical workflow for a typical drug discovery screening cascade.

Tier 1: Primary Screening for Anticancer Activity

The initial goal is to cast a wide net to identify compounds that exhibit general cytotoxic or anti-proliferative effects against cancer cells.

Cell Viability and Cytotoxicity Assays

The most common primary screen for anticancer activity involves evaluating a compound's ability to reduce the viability of cancer cell lines. The MTT assay is a robust, colorimetric, and widely adopted method for this purpose.[6]

Causality Behind Experimental Choices:

  • Why a Panel of Cell Lines? Using a diverse panel (e.g., MCF-7 for breast, HT-29 for colon, HeLa for cervical cancer) provides early insights into potential cancer type selectivity.[6] For kinase-targeting libraries, including cell lines with known kinase mutations (e.g., HCC827, which has an EGFR-activating mutation) is a rational choice.[4][7]

  • Why 72 hours? A 72-hour incubation period is typically sufficient to observe the effects of compounds that may act at different stages of the cell cycle.[6]

  • The Role of Controls: A positive control (e.g., Doxorubicin) validates that the assay system can detect cytotoxicity, while a vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compounds is not toxic at the tested concentrations.

Protocol: MTT Assay for Anti-Proliferative Activity
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: Mechanistic Elucidation of "Hit" Compounds

Compounds that demonstrate significant activity in the primary screen (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to determine their mechanism of action (MoA). Given the known propensity of the 7-deazapurine scaffold to inhibit protein kinases, these assays are a logical next step.[2][8]

Kinase Inhibition Assays

The ability to inhibit specific protein kinases is a hallmark of this compound class.[1] A multi-pronged approach using both enzymatic and cell-based assays is essential for validation.

G cluster_1 Kinase Target Validation Workflow Enzymatic_Assay In Vitro Enzymatic Assay (Purified Kinase + Substrate + ATP) Measure_Phosphorylation Measure Product (Phosphorylated Substrate) Enzymatic_Assay->Measure_Phosphorylation Compound_Screen Test Compound Compound_Screen->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Treat Cancer Cells) Compound_Screen->Cell_Based_Assay Analyze_Phospho_Proteins Probe for Phospho-Proteins (e.g., p-EGFR, p-STAT3) Western_Blot Western Blot Analysis Cell_Based_Assay->Western_Blot Western_Blot->Analyze_Phospho_Proteins

Caption: Dual approach for confirming kinase inhibitory activity.

  • Enzymatic Assays: These assays use purified recombinant kinases (e.g., EGFR, VEGFR2, CDK2, Her2) to directly measure a compound's ability to block substrate phosphorylation in a cell-free system.[3] This provides a direct measure of target engagement and allows for the determination of an enzymatic IC₅₀.

  • Cell-Based Assays (Western Blot): To confirm that the compound inhibits the target kinase within a cellular context, Western blotting is employed. Cells are treated with the compound, and cell lysates are probed with antibodies specific to the phosphorylated (active) form of the kinase and its downstream substrates. A reduction in the phosphorylation signal indicates target engagement in a live cell. For example, an EGFR inhibitor should reduce the levels of phosphorylated EGFR (p-EGFR).[7]

Apoptosis Induction Assays

Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying this effect.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Validation: An increase in the population of Annexin V-positive cells following treatment provides strong evidence that the compound's cytotoxic effect is mediated through the induction of apoptosis.[3]

Cell Cycle Analysis

Certain kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). This can be measured via flow cytometry of cells stained with a DNA-binding dye like PI. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. A significant accumulation of cells in a particular phase post-treatment indicates cell cycle arrest.

Screening for Antiviral Activity

Derivatives of the 7-deazapurine core have also shown promise as antiviral agents.[1][9][10] Screening for this activity requires a different set of assays focused on inhibiting viral replication.

Plaque Reduction Assay

This is a functional assay that measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells.

Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a confluent monolayer of suitable host cells (e.g., Vero cells) in 6-well plates.

  • Viral Infection: Infect the cells with a known quantity of virus (e.g., Herpes Simplex Virus-1, Human Cytomegalovirus) for 1-2 hours.[9][11]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-7 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the EC₅₀ (the concentration that reduces the plaque number by 50%).

Key Metric: The Selectivity Index (SI) A therapeutically useful antiviral agent must be potent against the virus but non-toxic to the host cells. The Selectivity Index (SI) quantifies this relationship: SI = CC₅₀ / EC₅₀ .

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of the host cells, determined via an MTT assay as described previously.

  • EC₅₀ (50% Effective Concentration): The concentration that inhibits 50% of viral activity. A high SI value (typically >10) is desirable, indicating that the compound's antiviral activity is not simply a result of general cytotoxicity.

Data Interpretation: Building a Structure-Activity Relationship (SAR)

The data generated from these screens are compiled to understand how chemical structure relates to biological activity. This is crucial for guiding the next round of synthesis in a lead optimization campaign.

Table 1: Hypothetical Screening Data for a Series of Derivatives

Compound IDR¹ Group (at C4)R² Group (at N7)MCF-7 IC₅₀ (µM)EGFR Kinase IC₅₀ (nM)Selectivity Index (HCMV)
Parent -Cl-H> 50> 10,000< 1
XYZ-01 4-Anilino-H8.55,2002
XYZ-02 3-Chloro-4-fluoroanilino-H0.92045
XYZ-03 3-Chloro-4-fluoroanilino-CH₂CH₂OH1.225025
XYZ-04 4-Phenoxy-H22.18,900< 1

SAR Insights from Hypothetical Data:

  • C4 Substitution is Key: Replacing the C4-chloro group with an aniline moiety (XYZ-01 vs. Parent) introduces cytotoxic and kinase inhibitory activity.

  • Halogenation on the Aniline Ring Improves Potency: Adding electron-withdrawing groups like chlorine and fluorine (XYZ-02) dramatically increases potency against both the cancer cell line and the target kinase, a common strategy in kinase inhibitor design.[2]

  • N7 Substitution Can Modulate Properties: Adding a hydroxyethyl group at the N7 position (XYZ-03) slightly reduces anticancer potency but significantly improves the antiviral selectivity index, possibly by altering solubility or interaction with viral-specific enzymes.

Conclusion

The biological screening of this compound derivatives is a systematic, multi-tiered process that requires careful experimental design and interpretation. By progressing from broad phenotypic screens to specific, target-oriented mechanistic assays, researchers can efficiently identify and validate promising lead candidates. The true power of this scaffold lies in its synthetic tractability, which, when coupled with a robust biological screening cascade as outlined in this guide, provides a powerful engine for the discovery of novel therapeutics for cancer, viral infections, and other diseases. Each step, from the choice of a cell line to the calculation of a selectivity index, is a critical decision point that builds confidence in a compound's potential and paves the way for future lead optimization and preclinical development.

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  • Al-Wahaibi, L. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Zhang, L., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

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  • Google Patents (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
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The Strategic Utility of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 7-Deazapurine Core - A Privileged Scaffold in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, while the replacement of the N7 nitrogen with a carbon atom provides a vector for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative: 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of a reactive chloro group at the 2-position and a methoxy group at the 4-position imparts a unique reactivity profile, making it a highly versatile building block for the synthesis of complex, biologically active molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale for its synthesis and application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₆ClN₃O[2]
Molecular Weight 183.60 g/mol [2]
CAS Number 96022-77-4[3]
Appearance Off-white to light yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)
¹H NMR (Predicted) ¹³C NMR (Predicted)
~12.0 ppm (br s, 1H, N7-H)~162 ppm (C4)
~7.2 ppm (d, 1H, J ≈ 3.5 Hz, C6-H)~155 ppm (C2)
~6.5 ppm (d, 1H, J ≈ 3.5 Hz, C5-H)~152 ppm (C7a)
~4.0 ppm (s, 3H, OCH₃)~122 ppm (C6)
~103 ppm (C4a)
~100 ppm (C5)
~54 ppm (OCH₃)

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful control of reaction conditions. A plausible and efficient synthetic route commences from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate1 Protection of N7 start->intermediate1 Protecting Group (e.g., SEM-Cl or Tos-Cl) intermediate2 Selective Methoxylation at C4 intermediate1->intermediate2 NaOCH₃, MeOH product This compound intermediate2->product Deprotection (e.g., TBAF or NaOH)

Diagram 1: Synthetic strategy for this compound.
Step 1: Protection of the Pyrrole Nitrogen (N7)

The acidic proton on the pyrrole nitrogen can interfere with subsequent reactions, particularly those involving strong bases. Therefore, the first step is the protection of this position. A variety of protecting groups can be employed, with the tosyl (Ts) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups being common choices.

Protocol: N7-Tosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a stirred suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq.).

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N7-tosylated product, which can often be used in the next step without further purification.

Step 2: Regioselective Methoxylation at the C4 Position

With the N7-position protected, the next crucial step is the regioselective introduction of the methoxy group at the C4 position. The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine scaffold is generally more susceptible to nucleophilic attack than the C2 position. This selectivity is attributed to the greater electron deficiency at C4.

Protocol: Methoxylation of N7-Tosyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve the N7-tosylated intermediate (1.0 eq.) in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol (1.1 eq. of NaOCH₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a weak acid such as acetic acid.

  • Remove the methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N7-tosyl-2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Deprotection of the Pyrrole Nitrogen

The final step is the removal of the protecting group from the N7 position to yield the desired building block. The choice of deprotection conditions is dictated by the protecting group used.

Protocol: Detosylation

  • Dissolve the N7-tosylated compound in a mixture of methanol and water.

  • Add a base such as sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Functionalization: A Chemist's Toolkit

The synthetic utility of this compound lies in its differential reactivity at the C2-chloro and N7-H positions. The electron-withdrawing nature of the pyrimidine ring and the methoxy group activates the C2-chloro for a variety of palladium-catalyzed cross-coupling reactions, while the N7-H provides a handle for further functionalization.

Reactivity cluster_C2 C2 Position cluster_N7 N7 Position Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Alkylation N-Alkylation (R-X) Core->Alkylation Arylation N-Arylation (Ar-X) Core->Arylation

Diagram 2: Key functionalization reactions of the core building block.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The C2-chloro atom is the primary site for diversification of the scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for the introduction of aryl and heteroaryl substituents at the C2 position.

Underlying Principle: The catalytic cycle involves the oxidative addition of the chloro-pyrimidine to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0-3.0 eq.).

  • Add a solvent system, commonly a mixture of an organic solvent like dioxane or DME and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C2 position, a key transformation in the synthesis of many kinase inhibitors.[4]

Causality in Catalyst Selection: The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • The crude product is then purified by column chromatography.

Functionalization at the N7-Position

The N7-position of the pyrrole ring offers another site for modification, which is often crucial for modulating the solubility and cell permeability of the final compound.

Experimental Protocol: N-Alkylation

  • To a solution of this compound (1.0 eq.) in an aprotic solvent such as DMF, add a base like cesium carbonate or sodium hydride (1.2 eq.) at 0 °C.

  • After stirring for 15-30 minutes, add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.

Applications in Drug Discovery: Case Studies

The this compound scaffold is a key component in numerous kinase inhibitors that have entered clinical trials or are in advanced preclinical development.

Case Study 1: Janus Kinase (JAK) Inhibitors

Several potent and selective JAK inhibitors utilize the 7-deazapurine core. The 2-amino substituent, often installed via a Buchwald-Hartwig amination, is crucial for interacting with the hinge region of the kinase domain. The substituent at the 4-position can be further modified to enhance selectivity and pharmacokinetic properties.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

In the design of EGFR inhibitors, the pyrrolo[2,3-d]pyrimidine core serves as a bioisostere of the quinazoline scaffold found in first-generation inhibitors like gefitinib. The 2-anilino-4-substituted pyrrolo[2,3-d]pyrimidine motif has been extensively explored to target both wild-type and mutant forms of EGFR.

Conclusion

This compound is a strategically important heterocyclic building block that offers a wealth of opportunities for the synthesis of complex and biologically active molecules. Its well-defined reactivity, with distinct sites for functionalization at the C2 and N7 positions, allows for the systematic exploration of chemical space in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile scaffold in the development of the next generation of targeted therapeutics.

References

  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. (URL not available)
  • This compound | 96022-77-4. J&K Scientific. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Semantic Scholar. (URL not available)
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL not available)
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An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutic agents, particularly kinase inhibitors. The functionalization of this core is paramount for modulating biological activity, and the 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivative serves as a critical and versatile intermediate. This guide provides an in-depth analysis of the chemical reactivity of the chlorine atom at the C2 position. We will explore the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for its substitution via Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.

The Electronic Landscape of the Pyrrolo[2,3-d]pyrimidine Core

The reactivity of the C2-chlorine atom is a direct consequence of the electronic nature of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions. Consequently, the chlorine atom at C2 is attached to a highly electrophilic carbon, making it an excellent leaving group in substitution reactions.

While the methoxy group at C4 is an electron-donating group, its influence is secondary to the powerful electron-withdrawing effect of the pyrimidine nitrogens. The pyrrole ring, being electron-rich, does not directly participate in activating the C2 position but its N7-proton is acidic and can be a site for competing reactions, a crucial consideration in reaction design.

Key Transformations of the C2-Chlorine Atom

The activated nature of the C2-chlorine atom allows for a diverse range of chemical transformations, primarily categorized into two classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing this scaffold. The mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[2]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination Start 2-Chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Addition Product C2-Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻ (Restores Aromaticity)

Caption: General mechanism for SNAr at the C2 position.

Common nucleophiles include amines, thiols, and alkoxides, allowing for the introduction of a wide array of functional groups.

Field-Proven Protocol: SNAr with an Aliphatic Amine

This protocol describes a typical procedure for the displacement of the C2-chlorine with an amine nucleophile.

Rationale: The choice of a high-boiling polar aprotic solvent like n-butanol (n-BuOH) or N,N-Dimethylformamide (DMF) facilitates the reaction at elevated temperatures, which is often necessary to overcome the activation energy.[3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous n-BuOH (or DMF).

  • Addition of Reagents: Add the desired aliphatic amine (1.2–1.5 eq.) to the solution, followed by the addition of DIPEA (2.0–3.0 eq.).[3]

  • Reaction Conditions: Heat the mixture to 100–120°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Trustworthiness Check (Self-Validation): The protocol's integrity is validated by LC-MS analysis at the end of the reaction, which should show the disappearance of the starting material mass peak and the appearance of a new peak corresponding to the mass of the desired product. 1H NMR of the purified product should confirm the absence of the C5 and C6 pyrrole proton signals of the starting material and the presence of new signals corresponding to the introduced amine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative. These methods have significantly expanded the scope of possible C-N and C-C bond formations.[4]

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[4] It utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides under basic conditions. This reaction is particularly useful for coupling less nucleophilic aromatic amines or for reactions that do not proceed well under thermal SNAr conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(L)(Amine)-Cl] OxAdd->AmineCoord Amine Coordination + Base, -L, -HX ProductComplex Ar-Pd(II)(L)-Amido OxAdd->ProductComplex Deprotonation & Ligand Exchange ProductComplex->Pd0 Reductive Elimination ReductiveElimination_Product Ar-Amine ProductComplex->ReductiveElimination_Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

Rationale: The choice of catalyst, ligand, and base is critical for success.[5] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[6] Sterically hindered phosphine ligands like XPhos or RuPhos are essential for promoting both the oxidative addition and the final reductive elimination steps.[7] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[6] Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.1–1.3 eq.), the phosphine ligand (e.g., XPhos, 2–5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol% or Pd(OAc)₂, 2-4 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the mixture to 80–110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)–C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties at the C2 position. The reaction involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester).

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(L)₂-R OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination ReductiveElimination_Product Ar-R Transmetal->ReductiveElimination_Product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Rationale: Tetrakis(triphenylphosphine)palladium(0) is a highly effective and common catalyst for this transformation.[8] The base, typically an aqueous solution of sodium or potassium carbonate, plays a dual role: it activates the boronic acid for transmetalation and neutralizes any acid formed. A mixed solvent system like dioxane/water or DME/water is used to dissolve both the organic-soluble halide and the water-soluble inorganic base.[9] Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: In a flask, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.1–1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add a mixture of dioxane and an aqueous solution of Na₂CO₃ (2M) or K₂CO₃ (2M) (typically in a 3:1 to 4:1 ratio).

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 15–20 minutes to remove dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to 80–100°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Comparative Reactivity and Strategic Considerations

Table 1: Summary of Reaction Conditions

Reaction TypeTypical CatalystLigandBaseSolventTemperature (°C)Key Advantage
SNAr (Amination) None (Thermal)N/ADIPEA, Et₃Nn-BuOH, DMF100 - 140Operationally simple, no metal catalyst
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosCs₂CO₃, KOt-BuToluene, Dioxane80 - 110Broad amine scope, milder conditions
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfNa₂CO₃, K₂CO₃Dioxane/H₂O80 - 100Forms C-C bonds, high functional group tolerance

Potential Side Reactions: N7 Functionalization

The pyrrole nitrogen (N7) is nucleophilic and can compete with the desired C2 substitution, especially under basic conditions.[3] If N7-alkylation or arylation is a significant issue, it is advisable to protect this position prior to C2 functionalization. A tosyl (Ts) group is a common and effective protecting group that can be readily installed and later removed.[3][10]

Conclusion

The chlorine atom at the C2 position of this compound is a highly valuable synthetic handle. Its reactivity, governed by the electron-deficient nature of the pyrimidine ring, allows for predictable and efficient functionalization through both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. A thorough understanding of the mechanisms and careful selection of reaction conditions, including solvent, base, and catalyst/ligand systems, are paramount to achieving high yields and minimizing side reactions. The protocols and insights provided in this guide offer a robust foundation for scientists to successfully exploit the rich chemistry of this important heterocyclic building block in the pursuit of novel therapeutic agents.

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Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure is an isostere of adenine, a fundamental component of ATP, allowing derivatives to act as competitive inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases.[1] The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for target enzymes.[2][3]

This scaffold is a cornerstone in the development of therapeutics for a multitude of diseases, including cancers, inflammatory disorders, and viral infections.[2][4][5] Notably, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of various kinases, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor-1 Receptor (CSF1R).[6][7][8]

The 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate is a particularly valuable starting material for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The differential reactivity of the chloro and methoxy groups allows for sequential and regioselective functionalization, enabling a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound derivatives hinges on the initial construction of the bicyclic core, followed by strategic functionalization. A common retrosynthetic approach starts from commercially available and relatively inexpensive starting materials like diethyl malonate.

Diagram: Retrosynthetic Analysis

G Target Target Derivatives Core This compound Target->Core Functionalization (e.g., Suzuki, Buchwald-Hartwig) ProtectedCore N7-Protected Core Core->ProtectedCore Optional N7-Protection Dichloro 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Core->Dichloro Selective Methoxylation ProtectedCore->Dichloro Selective Methoxylation Pyrimidinone 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Dichloro->Pyrimidinone Chlorination (e.g., POCl₃) Malonate Diethyl Malonate Pyrimidinone->Malonate Multi-step sequence

Caption: Retrosynthetic pathway for target derivatives.

The forward synthesis generally involves the following key transformations:

  • Pyrimidine Ring Formation: Condensation reactions involving malonic esters and urea or thiourea derivatives to form the pyrimidine ring.

  • Pyrrole Ring Annulation: Construction of the pyrrole ring onto the pyrimidine core.

  • Chlorination: Conversion of hydroxyl groups on the pyrimidine ring to chlorides, typically using reagents like phosphorus oxychloride (POCl₃).[9]

  • Selective Functionalization: Differentiated reaction at the C2 and C4 positions to install the desired chloro and methoxy substituents.

  • N7-Protection/Deprotection: The pyrrole nitrogen is often protected to prevent side reactions during subsequent diversification steps. Common protecting groups include pivaloyloxymethyl (POM) or 2-(trimethylsilyl)ethoxymethyl (SEM).[7][10]

  • Diversification: Introduction of various substituents at the C2, C4, and N7 positions to build a library of analogs for SAR studies.

Experimental Protocols

PART 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common route to the key dichlorinated intermediate, starting from diethyl malonate.[11]

Step 1: Synthesis of 2,4,6-Trihydroxypyrimidine

  • Reagents: Diethyl malonate, Urea, Sodium ethoxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add diethyl malonate followed by urea.

    • Heat the mixture at reflux for 7 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2,4,6-trihydroxypyrimidine (barbituric acid).

Step 2: Nitration to 5-Nitro-2,4,6-trihydroxypyrimidine

  • Reagents: 2,4,6-Trihydroxypyrimidine, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • Carefully add 2,4,6-trihydroxypyrimidine to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with cold water, and dry to yield 5-nitro-2,4,6-trihydroxypyrimidine.

Step 3: Reduction to 5-Amino-2,4,6-trihydroxypyrimidine

  • Reagents: 5-Nitro-2,4,6-trihydroxypyrimidine, Sodium dithionite.

  • Procedure:

    • Suspend the nitro-pyrimidine in water and heat to 80-90°C.

    • Add sodium dithionite portion-wise until the yellow color disappears.

    • Cool the mixture, filter the resulting solid, and wash with cold water. Dry to obtain 5-amino-2,4,6-trihydroxypyrimidine.

Step 4: Cyclization to 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

  • Reagents: 5-Amino-2,4,6-trihydroxypyrimidine, Chloroacetaldehyde, Sodium acetate.

  • Procedure:

    • Reflux a mixture of the amino-pyrimidine and chloroacetaldehyde in an aqueous solution of sodium acetate for 4 hours.

    • Cool the reaction, and collect the precipitate by filtration. Wash with water and dry.

Step 5: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reagents: 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • To a flask containing 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione, add POCl₃ and DIPEA.

    • Heat the mixture at reflux for 4 hours.[12]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

PART 2: Synthesis of the this compound Core

The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for selective substitution. The C4-chloro is more susceptible to nucleophilic substitution than the C2-chloro.

  • Reagents: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol.

    • Add a solution of sodium methoxide (1.0 equivalent) in methanol dropwise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Derivatization for SAR Studies

The this compound core is a versatile platform for generating a diverse library of compounds for SAR studies. The primary points of diversification are the C2-chloro position and the N7 position of the pyrrole ring.

Diagram: Diversification Strategy

G Core 2-Chloro-4-methoxy-7H- pyrrolo[2,3-d]pyrimidine N7_Protected N7-Protected Core Core->N7_Protected Protection (e.g., SEM-Cl) N7_Alkylated N7-Alkylated Product Core->N7_Alkylated N7-Alkylation/Arylation C2_Substituted C2-Substituted Product N7_Protected->C2_Substituted C2-Substitution (e.g., Suzuki, Buchwald-Hartwig) Final_Product Final Diversified Analog C2_Substituted->Final_Product Deprotection N7_Alkylated->Final_Product C2-Substitution

Caption: Workflow for generating a diverse compound library.

Protocol 1: C2-Arylation via Suzuki-Miyaura Cross-Coupling

This reaction introduces aryl or heteroaryl moieties at the C2 position, which is crucial for exploring interactions within the target protein's binding pocket.

  • Reagents: this compound (or its N7-protected form), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a degassed mixture of the pyrrolo[2,3-d]pyrimidine (1 eq.), arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.) in 1,4-dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 eq.).

    • Heat the reaction mixture at 80-100°C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the C2-arylated product.

Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling

This protocol allows for the introduction of a wide range of primary and secondary amines at the C2 position, enabling the modulation of polarity, hydrogen bonding capacity, and basicity.

  • Reagents: this compound (or its N7-protected form), Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a reaction vessel, combine the pyrrolo[2,3-d]pyrimidine (1 eq.), amine (1.5 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).

    • Add anhydrous, degassed solvent under a nitrogen atmosphere.

    • Heat the mixture at 90-110°C for 8-16 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the C2-aminated product.

Protocol 3: N7-Alkylation/Arylation

Functionalization at the N7 position can influence the compound's orientation in the binding site and its physicochemical properties.

  • Reagents: this compound, Alkyl/Aryl halide, Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • To a solution of the pyrrolo[2,3-d]pyrimidine (1 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0°C.

    • Stir for 30 minutes, then add the alkyl/aryl halide (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Quench the reaction by carefully adding water.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation for SAR Studies

To effectively evaluate the SAR, the synthesized compounds and their corresponding biological data should be organized systematically.

Table 1: Representative Library of this compound Derivatives and their Biological Activity

Compound IDR¹ (at C2)R² (at N7)Target Kinase IC₅₀ (nM)
Core -Cl-H>10,000
1a 4-Fluorophenyl-H5,230
1b 3-Aminophenyl-H1,870
1c Pyridin-4-yl-H950
2a -ClMethyl8,500
2b -ClBenzyl7,900
3a 4-FluorophenylMethyl680
3b 3-AminophenylMethyl250
3c Pyridin-4-ylBenzyl45

Note: The biological activity data presented here is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold is a powerful tool in modern medicinal chemistry for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic protocols outlined in this application note provide a robust framework for the creation of diverse chemical libraries. The systematic exploration of substitutions at the C2 and N7 positions, guided by well-structured SAR data, can lead to the identification of potent and selective drug candidates. Future work could involve the exploration of more complex substitutions, including the use of sp³-rich fragments, to further probe the chemical space and improve pharmacokinetic properties.

References

  • Seela, F., & Singh, P. (2007). An efficient synthesis of 7-functionalized 7-deazapurine β-D- Or β-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 603-6. [Link]

  • Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Medicinal Chemistry, 29. [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. [Link]

  • Al-Sanea, M. M., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(23), 8269. [Link]

  • Wang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(15), 11094-11114. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Tungen, J. E., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2976. [Link]

  • CN102584610A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Al-Sanea, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 586-596. [Link]

  • Tungen, J. E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 6959-6980. [Link]

  • Zhang, H., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Hecheng Huaxue, 21(4), 458-461. [Link]

  • de Kock, C., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistrySelect, 4(28), 8279-8284. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1629-1661. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5564-5567. [Link]

  • Al-Sanea, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

Sources

Application Notes and Protocols for the 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Core - A Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine ring system, a deaza-isostere of adenine, has emerged as a cornerstone in the design of targeted kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows molecules built upon this scaffold to act as competitive inhibitors, targeting the highly conserved ATP-binding site of protein kinases.[1] This inherent ATP-mimetic property makes it an exceptionally versatile and "privileged" scaffold for developing potent and selective inhibitors against various kinase families, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[1][3][4]

The 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivative is a particularly valuable intermediate in this context. The strategic placement of a chloro group at the 2-position and a methoxy group at the 4-position provides a chemically differentiated platform. The chlorine atom serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize target engagement. Conversely, the 4-methoxy group can be readily converted to a 4-amino group or other functionalities, allowing for fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, application, and evaluation of this scaffold for researchers in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. The key strategic challenge is the selective functionalization of the pyrimidine ring. A common and efficient pathway involves the initial construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by a regioselective nucleophilic substitution.

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the chlorination of the pyrrolo[2,3-d]pyrimidine-2,4-dione precursor, a common method for generating the highly reactive dichloro intermediate.

Causality and Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to convert the hydroxyl groups (in the enol tautomer) of the pyrimidinone rings into chlorides. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions. Toluene is used as a high-boiling, inert solvent suitable for the required reaction temperature. The workup procedure is critical; quenching the reaction mixture on ice hydrolyzes the excess POCl₃, but care must be taken as the product itself can be sensitive to hydrolysis back to the starting material under harsh aqueous conditions.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene (10 mL per gram of starting material).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to the suspension under a nitrogen atmosphere.

  • Base Addition: Heat the reaction mixture to 70°C. Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) dropwise via the dropping funnel over 2-3 hours. The exothermic nature of the reaction should be carefully controlled.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous slurry to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6]

Protocol 2: Regioselective Synthesis of this compound

This protocol describes the selective mono-methoxylation of the 2,4-dichloro intermediate.

Causality and Rationale: The chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This difference in reactivity allows for selective functionalization. By using a controlled amount of sodium methoxide (a strong nucleophile) at a low temperature, the reaction can be stopped at the mono-substitution stage.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dry methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (1.05 equivalents) in dry methanol.

  • Controlled Addition: Add the sodium methoxide solution dropwise to the cooled solution of the dichloro-pyrimidine over 1 hour, ensuring the temperature remains between 0-5°C.

  • Reaction Progression: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-substituted product.

  • Workup: Once the reaction is complete, quench by adding water. Most of the methanol can be removed under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield this compound.

Application as a Kinase Inhibitor Scaffold

The true utility of the this compound scaffold lies in its role as a versatile platform for creating libraries of kinase inhibitors. The 2-chloro position is typically functionalized via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions or direct nucleophilic substitution to introduce various aryl, heteroaryl, or alkyl groups that can probe different regions of the kinase ATP-binding site.

Mechanism of Action

Derivatives of this scaffold predominantly act as Type I kinase inhibitors . They are ATP-competitive, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituents introduced at the C2 and C4 positions then extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring potency and selectivity for the target kinase.[7]

Kinase_Inhibition_Pathway cluster_0 Kinase Catalytic Cycle cluster_1 Inhibitor Action Kinase Kinase Kinase_ATP Kinase_ATP Kinase->Kinase_ATP Binds Inactive_Complex Kinase-Inhibitor Complex Kinase->Inactive_Complex ATP ATP ATP->Kinase_ATP Substrate Substrate Kinase_ATP_Substrate Kinase_ATP_Substrate Substrate->Kinase_ATP_Substrate ADP ADP Phospho-Substrate Phospho-Substrate Downstream_Signaling Downstream Signaling Phospho-Substrate->Downstream_Signaling Activates Kinase_ATP->Kinase_ATP_Substrate Binds Kinase_ATP_Substrate->ADP Kinase_ATP_Substrate->Phospho-Substrate Phosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Inactive_Complex Competes with ATP Inactive_Complex->Downstream_Signaling Blocks

Caption: ATP-competitive inhibition by a pyrrolopyrimidine scaffold.

Target Kinase Activity Profile

Derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of clinically relevant kinases. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various derivatives against several key kinase targets.

Target KinaseDerivative DescriptionIC₅₀ (nM)Reference
EGFR 2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.63[8]
EGFR (T790M mutant) Covalent pyrrolo[2,3-d]pyrimidine0.21[2]
EGFR (Triple Mutant) 4th Gen pyrrolo[2,3-d]pyrimidine (31r)<1.0[9]
VEGFR2 Pyrrolopyrimidine with biaryl urea (12d)11.9[10]
VEGFR2 Halogenated benzylidenebenzohydrazide (5k)136[1]
JAK3 Bicyclic pyrrolopyrimidineLow nM[3]
JAK3 Tofacitinib (pyrrolopyrimidine core)2[11]
PAK4 7H-pyrrolo[2,3-d]pyrimidine derivative (5n)2.7[12]
Her2 Halogenated benzylidenebenzohydrazide (5k)40[1]
CDK2 Halogenated benzylidenebenzohydrazide (5k)204[1]

Protocol 3: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol provides a robust method for determining the IC₅₀ value of a test compound derived from the this compound scaffold against a representative tyrosine kinase, such as EGFR or VEGFR2. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in signal indicates inhibition. The ADP-Glo™ (Promega) assay is a common platform for this measurement.

Causality and Rationale: This assay format is highly sensitive and has a broad dynamic range. The first step involves the kinase reaction where the enzyme phosphorylates a substrate using ATP, generating ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is crucial to prevent the unused ATP from interfering with the subsequent signal generation. In the final step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity.

Kinase_Assay_Workflow cluster_workflow Luminescence Kinase Assay Workflow A 1. Prepare Reagents - Kinase, Substrate, ATP - Serially Diluted Inhibitor B 2. Assay Plate Setup - Add 5µL Inhibitor/Control to wells A->B C 3. Kinase Reaction - Add 10µL Kinase - Add 10µL ATP/Substrate Mix - Incubate 60 min at RT B->C D 4. Stop Reaction & Deplete ATP - Add 25µL ADP-Glo™ Reagent - Incubate 40 min at RT C->D E 5. Signal Generation - Add 50µL Kinase Detection Reagent - Incubate 30 min at RT D->E F 6. Data Acquisition - Measure Luminescence (Plate Reader) E->F G 7. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 via non-linear regression F->G

Sources

Application Note: A Guide to High-Throughput Screening Using 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including natural nucleoside antibiotics and potent kinase inhibitors.[1] This application note focuses on a key derivative, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a versatile building block for generating compound libraries aimed at drug discovery. The chlorine atom at the C4 position serves as a highly reactive handle for nucleophilic substitution, enabling the facile creation of diverse chemical libraries.[1] This document provides a comprehensive guide for researchers, outlining detailed protocols for leveraging this scaffold in high-throughput screening (HTS) campaigns. We present field-proven methodologies for biochemical kinase assays and cell-based antiproliferative screens, alongside essential guidance on compound management, data quality control, and hit validation strategies.

Compound Profile and Strategic Considerations for HTS

Scientific Rationale

This compound is not typically screened as a final compound but rather serves as a foundational scaffold for library synthesis. Its value lies in its synthetic tractability. The C4-chloro group allows for the introduction of various amine-containing fragments, enabling systematic exploration of the structure-activity relationship (SAR) around the core. This scaffold is a known precursor for potent inhibitors of critical oncology and inflammation targets, such as Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[1] Therefore, HTS campaigns utilizing libraries derived from this scaffold are primarily aimed at identifying novel kinase inhibitors.

Compound Properties and Handling

Proper handling and management of library compounds are paramount to ensure the integrity and reproducibility of HTS data.[2][3]

PropertyValueSource
Chemical Name This compoundJ&K Scientific[4]
CAS Number 96022-77-4Appretech Scientific Limited[5]
Molecular Formula C₇H₆ClN₃OBenchchem[1]
Molecular Weight 183.59 g/mol Benchchem[1]
Typical Solvent Dimethyl Sulfoxide (DMSO)Matson, S. L., et al. (2011)[6]
Storage Store at -20°C or -80°C in a dry, dark environmentBristol-Myers Squibb CM[3]

Protocol 1: Compound Solubilization and Plate Preparation

  • Initial Solubilization: Dissolve the synthesized library compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Master Plate Creation: Using an automated liquid handler, dispense the stock solutions into a master plate (e.g., 384-well format). Seal the plate tightly and store at -20°C or -80°C.

  • Assay-Ready Plates: For screening, create intermediate and then final assay-ready plates. This is typically done by serial dilution.[7] For a quantitative HTS (qHTS), multiple concentrations are prepared.

    • Scientist's Note (Causality): Preparing assay-ready plates by "stamping" or acoustically dispensing nanoliter volumes from a source plate into the assay plate minimizes freeze-thaw cycles of the master stock, preserving compound integrity.[6]

Safety and Handling

Users must handle all chemical compounds with appropriate care in a laboratory setting.

  • Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10]

  • Disposal: Dispose of chemical waste in accordance with local regulations.[11]

Primary HTS Application: Biochemical Kinase Inhibition Assays

Given that the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many kinase inhibitors, the primary application is screening for effects on kinase activity.[12][13] Modern HTS campaigns favor homogeneous, "mix-and-read" assays that are sensitive, robust, and amenable to automation.[14]

Assay Principle: Monitoring ATP Consumption

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP.[14] The activity of a kinase inhibitor can be quantified by measuring the amount of ATP remaining or ADP produced in the reaction. Luminescence-based assays are widely used for this purpose due to their high signal-to-background ratio.[15][16]

cluster_0 Kinase Reaction cluster_1 Detection Method (Luminescence) Kinase Kinase ADP ADP Kinase->ADP Produces Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate Produces ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Scaffold Derivative Inhibitor->Kinase Inhibition Remaining_ATP Remaining ATP Luciferase Luciferase Light Light Luciferase->Light Generates Remaining_ATP->Luciferase

Caption: Principle of a luminescence-based kinase assay.

Protocol 2: Universal Luminescent Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced, which is then converted back to ATP and detected by luciferase. This format is highly sensitive and less prone to interference from high initial ATP concentrations.[14][15]

  • Reagent Preparation: Prepare kinase buffer, enzyme, substrate, and ATP solutions according to the manufacturer's or in-house validated protocols.

  • Compound Dispensing: Dispense 20-100 nL of library compounds (from assay-ready plates) into the wells of a low-volume 384- or 1536-well assay plate. Include positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 2.5 µL of kinase solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

    • Rationale: This step allows the test compounds to bind to the kinase, which is critical for identifying ATP-competitive inhibitors before the reaction starts.

  • Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate for 1 hour at room temperature.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and provide the luciferase/luciferin components. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Protocol 3: Orthogonal HTS using AlphaLISA® Technology

To validate hits and eliminate technology-specific artifacts, an orthogonal screen is essential.[17] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology suitable for HTS.[18][19][20] This example uses an antibody that recognizes the phosphorylated substrate.

  • Reaction Setup (Steps 1-6 from Protocol 2): Perform the kinase reaction in an assay plate as described above. The total reaction volume is typically smaller (e.g., 5-10 µL).

  • Reaction Termination & Detection Mix Addition: Add a "stop-and-detect" mix containing AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody and Streptavidin-coated Donor beads (assuming a biotinylated substrate).

    • Scientist's Note: The final concentration of beads and antibodies must be optimized for each specific kinase-substrate pair.

  • Incubation: Incubate the plate in the dark for 60 minutes at room temperature to allow for bead-analyte binding.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).[20]

cluster_0 In Proximity (<200 nm) cluster_1 Signal Cascade Donor Donor Bead Substrate Biotin-Substrate-PO4 Donor->Substrate Streptavidin-Biotin Singlet_O2 Singlet Oxygen (¹O₂) Donor->Singlet_O2 Generates Acceptor Acceptor Bead Acceptor->Substrate Anti-Phospho Ab Light Light (615 nm) Acceptor->Light Emits Laser Laser (680 nm) Laser->Donor Singlet_O2->Acceptor Travels & Excites

Caption: The AlphaLISA proximity assay principle.

Secondary HTS Application: Cell-Based Viability/Proliferation Assays

Since derivatives of this scaffold often target kinases involved in cell cycle and survival pathways, a secondary screen to assess antiproliferative activity is a logical step.[1][21]

Protocol 4: High-Throughput Cell Viability Assay (CellTiter-Glo® Format)

This homogeneous assay quantifies ATP, an indicator of metabolically active, viable cells.[22]

  • Cell Seeding: Using a multichannel pipette or automated dispenser, seed a cancer cell line of interest (e.g., HT-29 colon cancer cells[1]) into 384-well, clear-bottom, white-walled plates at a pre-optimized density (e.g., 1000-5000 cells/well) in 30 µL of medium.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Add 50-100 nL of library compounds from assay-ready plates.

  • Incubation: Incubate for another 48-72 hours.

    • Rationale: This extended incubation period is necessary to observe the effect of compounds on cell proliferation.

  • Reagent Addition: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature. Add 15 µL of reagent to each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis, Quality Control, and Hit Validation

Data Normalization and Quality Control

Raw data from the plate reader must be normalized to determine compound activity. This is typically expressed as percent inhibition relative to controls on the same plate.

% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

The quality of an HTS assay is assessed using the Z'-factor , a statistical parameter that reflects the dynamic range and data variation.[23][24]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentAn ideal assay with a large separation between controls.[23][24]
0 to 0.5AcceptableA marginal assay; hits may be difficult to discern from noise.
< 0UnsuitableThe assay is not viable for screening.[24][25]

SD = Standard Deviation

Hit Identification and Validation Workflow

A "hit" is a compound that shows the desired activity in the primary screen and is confirmed upon re-testing.[26] A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.[17][27][28]

cluster_0 HTS Campaign cluster_1 Hit Triage & Validation Primary_Screen Primary Screen (e.g., ADP-Glo Kinase Assay) Single concentration vs. library Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Confirmation Hit Confirmation Re-test active compounds from fresh stock Hit_Selection->Confirmation Initial Hits Dose_Response Dose-Response Curve Calculate IC₅₀ in primary assay Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Confirm activity, rule out artifacts Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Assay (e.g., CellTiter-Glo) Assess cell permeability & antiproliferative effect Orthogonal_Assay->Cellular_Assay Validated_Hit Validated Hit Series Ready for Lead Optimization Cellular_Assay->Validated_Hit

Sources

The Strategic Application of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling. The JAK-STAT signaling pathway is critical for regulating a vast array of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.

At the heart of many clinically successful JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Baricitinib, lies the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1] This "privileged structure," also known as 7-deazapurine, serves as a bioisostere of adenine and provides an ideal framework for ATP-competitive inhibition within the kinase domain.[2][3] Its unique heterocyclic system allows for precise, three-dimensional orientation of functional groups that can form key interactions with amino acid residues in the ATP-binding pocket of the kinase.

This guide focuses on the synthetic utility of a key derivative, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , and its close analogs. We will explore the chemical logic behind its use, provide detailed protocols for its incorporation into complex molecules, and contextualize its application within the broader landscape of drug discovery.

The Biological Context: Interrupting the JAK-STAT Pathway

To appreciate the significance of synthesizing JAK inhibitors, one must first understand the pathway they target. Cytokine binding to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. These activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory and immune response.

JAK inhibitors function by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation cascade and blocking downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 3. STAT Docking & Phosphorylation (P) STAT2 STAT Receptor->STAT2 (P) JAK1->Receptor (P) JAK1->JAK2 2. Activation (P) JAK2->Receptor (P) STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Blocks ATP Binding Site Inhibitor->JAK2 Gene Gene Transcription (Inflammation) DNA->Gene Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and its inhibition.

Synthetic Strategy: The Chemistry of Halogenated Pyrrolo[2,3-d]pyrimidines

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold stems from the ability to selectively functionalize it at several key positions. Halogenated intermediates, such as the titular 2-chloro-4-methoxy derivative or the more broadly documented 4-chloro and 2,4-dichloro analogs, are particularly valuable.[4][5][6]

The chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the crucial coupling of the heterocyclic core with various amine-containing side chains, which are often responsible for conferring potency and selectivity. The reactivity of the C4 position is generally higher than the C2 position, allowing for regioselective reactions.[7][8]

A general workflow for synthesizing a JAK inhibitor using these intermediates involves three key stages:

  • N7-Protection: The pyrrole nitrogen is often protected to prevent side reactions and improve solubility. The tosyl (Ts) group is a common choice.

  • C4-Coupling (SNAr): The primary coupling step where a key amine side chain displaces the C4-chloro substituent.

  • Final Elaboration & Deprotection: Modification of other positions (e.g., via Suzuki coupling at C2 if it were a halogen) and removal of the protecting group to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start Halogenated 7H-pyrrolo[2,3-d]pyrimidine (e.g., 2-Cl, 4-MeO) Protect Step 1: N7-Protection (e.g., p-toluenesulfonyl chloride) Start->Protect Protected_Int N7-Protected Intermediate Protect->Protected_Int Couple Step 2: C4-Nucleophilic Substitution (SNA_r with Amine Side Chain) Protected_Int->Couple Coupled_Product Coupled Intermediate Couple->Coupled_Product Elaborate Step 3: Further Elaboration & Deprotection Coupled_Product->Elaborate API Final JAK Inhibitor API Elaborate->API

Caption: General workflow for JAK inhibitor synthesis.

Application Protocol: Synthesis of Tofacitinib Intermediate

While this compound is a valuable building block, the synthesis of Tofacitinib from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is extensively documented and serves as an exemplary case study for the application of this class of intermediates.[9] The principles and reaction types are directly translatable.

Protocol 1: N7-Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This initial step protects the pyrrole nitrogen, preventing its interference in the subsequent coupling reaction and enhancing the reactivity of the C4 position.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride (TsCl)

Procedure:

  • To a reaction flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and dichloromethane.[9] Stir at room temperature until all solids are dissolved.

  • Add triethylamine (2-3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).[9]

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05-1.1 equivalents) in dichloromethane dropwise to the reaction mixture.[9]

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.

Protocol 2: SNAr Coupling with Piperidine Moiety

This is the critical bond-forming step that joins the heterocyclic core with the chiral piperidine side chain of Tofacitinib.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)

  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Combine the N7-tosylated intermediate (1 equivalent) and the chiral piperidine amine (1.1-1.2 equivalents) in a reaction vessel.[9]

  • Add anhydrous potassium carbonate as the base (3-12 equivalents). The amount of base can be critical for driving the reaction to completion.[9][10]

  • Add the solvent (e.g., acetonitrile) and heat the reaction mixture to 90-100 °C.[9]

  • Stir vigorously for 12-24 hours, monitoring progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic base and concentrate the filtrate. The crude product is then purified, typically by column chromatography, to yield the coupled intermediate, a direct precursor to Tofacitinib.

Data Summary: Reaction Condition Optimization

The efficiency of the crucial SNAr coupling step is highly dependent on the choice of base and solvent. The following table summarizes representative conditions.

IntermediateAmine NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2,4-dichloropyrrolopyrimidinecis-1-benzyl-4-methyl-3-methylaminopiperidineK₂CO₃N/A50-60N/AHigh
4-chloro-7-tosyl-pyrrolopyrimidineChiral piperidineK₂CO₃ (12)Acetonitrile90-10012>90
4-chloro-7H-pyrrolopyrimidine(3R,4R)-N,4-dimethyl-1-Boc-piperidin-3-amineK₂CO₃n-BuOH11024~85

Data compiled from references[9][10][11]. Conditions and yields are illustrative and substrate-dependent.

Broader Applications and Future Directions

The synthetic logic detailed above is not limited to Tofacitinib. The same pyrrolo[2,3-d]pyrimidine core is central to other inhibitors like Oclacitinib, which is used in veterinary medicine.[1][12] The synthesis of these related molecules follows similar principles of SNAr or cross-coupling reactions to append different side chains, thereby modulating the inhibitor's potency and selectivity against different JAK isoforms.[13]

For the specific intermediate This compound , the synthetic strategy would be adapted based on the target molecule. The C2-chloro position would be the primary site for nucleophilic substitution. Alternatively, in syntheses targeting novel inhibitors, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed at the C2-chloro position to introduce aryl or heteroaryl moieties, further expanding the chemical space for drug discovery.[14][15][16]

Conclusion

Halogenated 7H-pyrrolo[2,3-d]pyrimidines, including this compound, are indispensable building blocks in medicinal chemistry.[2] Their well-defined reactivity allows for the reliable and efficient construction of complex kinase inhibitors. The nucleophilic aromatic substitution at the chloro-substituted positions is a cornerstone reaction, enabling the modular assembly of potent JAK inhibitors. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals engaged in the synthesis of these therapeutically vital molecules.

References

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). PubMed.
  • Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide for. (n.d.). Benchchem.
  • 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • Synthesis method of tofacitinib citrate. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Unknown Source.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Unknown Source.
  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. (n.d.).
  • A kind of new method for preparing Oclacitinib. (n.d.).
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2017).
  • Synthesis method of tofacitinib citrate. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2017).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018).
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006). PubMed.

Sources

Application Notes & Protocols: Development of Chemical Probes from 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2][3][4] This document provides a detailed guide for the design, synthesis, and validation of chemical probes derived from 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. We offer field-proven insights and step-by-step protocols to empower researchers in developing high-quality tools for target identification, validation, and the elucidation of complex biological pathways.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines mimics the natural purine structure, allowing it to interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases.[1] The strategic placement of substituents on this scaffold enables the fine-tuning of potency and selectivity. The starting material, this compound, is a versatile building block. The chlorine atom at the C2 position and the methoxy group at the C4 position offer differential reactivity, allowing for sequential and site-selective modifications.

Derivatives of this scaffold have been successfully developed as inhibitors for a variety of kinases, including Janus Kinase (JAK), p21-activated kinase 4 (PAK4), and Axl receptor tyrosine kinase, which are implicated in cancer and inflammatory diseases.[1][2][5] The development of chemical probes from this scaffold is a logical extension of its therapeutic potential, providing invaluable tools to explore the roles of these kinases in cellular processes.[6]

Probe Design and Synthetic Strategy

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system.[7] The design of a chemical probe based on the this compound scaffold involves several key considerations:

  • Warhead Synthesis: The core pyrrolo[2,3-d]pyrimidine structure will serve as the "warhead," responsible for binding to the target protein.

  • Linker Attachment: A linker is required to attach a reporter tag (e.g., a fluorophore, biotin, or a photo-affinity label) to the warhead. The attachment point and the nature of the linker are critical to maintaining the probe's binding affinity and selectivity.

  • Reporter Tag: The choice of reporter tag depends on the intended application, such as target engagement studies, imaging, or proteomics.

General Synthetic Workflow

The general strategy for synthesizing chemical probes from this compound involves a series of cross-coupling and nucleophilic substitution reactions. A typical workflow is illustrated below.

G A 2-chloro-4-methoxy-7H- pyrrolo[2,3-d]pyrimidine B N7 Protection (e.g., SEM-Cl) A->B C Site-Selective C4 Amination (Buchwald-Hartwig or SNAr) B->C D Site-Selective C2 Cross-Coupling (Suzuki or Sonogashira) C->D E Linker Installation (e.g., Click Chemistry Handle) D->E F N7 Deprotection E->F G Reporter Tag Conjugation (e.g., Click Chemistry) F->G H Final Chemical Probe G->H

Caption: General synthetic workflow for chemical probe development.

Key Chemical Transformations

N7-Protection: The pyrrole nitrogen is often protected to prevent side reactions during subsequent cross-coupling steps. 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) is a common protecting group.[8]

C4-Amination: The methoxy group at the C4 position can be displaced by amines via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce diversity elements or linkers.[9]

C2-Cross-Coupling: The chlorine at the C2 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can be further functionalized.

Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction for attaching reporter tags.[][11] This involves synthesizing a probe precursor with an azide or alkyne handle and then "clicking" it to a reporter tag with the complementary functionality.

Detailed Protocols

Protocol 1: Synthesis of a C4-Linked Alkyne Precursor

This protocol describes the synthesis of a versatile intermediate with an alkyne handle at the C4 position, ready for click chemistry.

Step 1: N7-Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N7-SEM protected intermediate.

Step 2: C4-Amination with a Linker

  • To a solution of the N7-SEM protected intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add an amine linker containing a terminal alkyne (e.g., propargylamine, 1.5 eq) and a base such as cesium carbonate (3.0 eq).[9]

  • Degas the mixture with argon for 15 minutes.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Heat the reaction to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, filter through Celite, and concentrate.

  • Purify the crude product by column chromatography to yield the C4-alkyne functionalized intermediate.

Step 3: N7-Deprotection

  • Dissolve the C4-alkyne functionalized intermediate (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final alkyne precursor.

Protocol 2: Click Chemistry Conjugation to a Fluorescent Dye

This protocol details the attachment of a fluorescent reporter tag to the alkyne precursor.

  • In a microcentrifuge tube, dissolve the alkyne precursor (1.0 eq) and an azide-functionalized fluorophore (e.g., Azide-Fluor 488, 1.1 eq) in a 3:1 mixture of t-BuOH and water.

  • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the fluorescently labeled chemical probe by reverse-phase HPLC.

Probe Validation: Establishing Trustworthiness

The validation of a chemical probe is crucial to ensure that its biological effects are due to its intended target.[12] This involves a multi-faceted approach to characterize its potency, selectivity, and target engagement.

Biochemical Assays for Potency

Biochemical assays are essential for determining the intrinsic potency of the probe against its purified target protein.[13][14]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of ³²P or ³³P from ATP to a substrate.Gold standard, direct measurement of catalytic activity.[14]Requires handling of radioactive materials.
Luminescence-based Assays Measures ATP consumption (e.g., Kinase-Glo®).[15]High-throughput, sensitive.Indirect measurement, prone to interference.
Fluorescence-based Assays (TR-FRET) Measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.[13][15]Homogeneous, high-throughput.Requires specific antibodies, potential for artifacts.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Prepare a serial dilution of the chemical probe in DMSO.

  • In a 384-well plate, add the purified kinase, the appropriate substrate, and ATP to each well.

  • Add the diluted chemical probe to the wells (final DMSO concentration <1%).

  • Incubate the plate at room temperature for 1 hour.

  • Add a commercially available ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes and measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

Demonstrating that a probe binds to its intended target in a cellular context is a critical validation step.[16][17][18][19][20]

G A Treat cells with fluorescent probe B Lyse cells A->B C SDS-PAGE B->C D In-gel fluorescence scanning C->D E Western blot for target protein C->E F Co-localization analysis D->F E->F

Caption: Workflow for in-cell target engagement validation.

Protocol 4: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to assess target engagement in live cells.[16] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Treat cultured cells with the chemical probe or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Cool the tubes on ice and lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the soluble fraction by Western blotting using an antibody against the target protein.

  • A shift in the melting curve in the presence of the probe indicates target engagement.

Concluding Remarks

The this compound scaffold offers a robust starting point for the development of potent and selective chemical probes. By following the detailed protocols and validation strategies outlined in this guide, researchers can create high-quality tools to dissect complex biological processes and accelerate drug discovery efforts. The iterative process of design, synthesis, and validation is key to developing trustworthy probes that will yield reproducible and meaningful biological insights.

References

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
  • Determining target engagement in living systems - PMC - NIH.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PubMed Central.
  • Kinase Screening Assay Services - Reaction Biology.
  • Validating Chemical Probes - EFMC.
  • Critical Needs in Cellular Target Engagement - DiscoverX.
  • click chemistry Archives - Conju-Probe: Enable Bioconjugation.
  • Target engagement - the Chemical Probes Portal.
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  • Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate.
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  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
  • This compound | 96022-77-4 - J&K Scientific.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents.
  • Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives - ResearchGate.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
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  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH.
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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
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  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry and drug discovery.[1] Derivatives functionalized with an amino group at the C2 position are integral components of numerous biologically active molecules, particularly as potent inhibitors of various protein kinases.[2] The synthesis of these target molecules frequently relies on the formation of a key carbon-nitrogen (C–N) bond.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions or are limited by substrate scope.[3][4] This palladium-catalyzed cross-coupling reaction provides a reliable pathway for the amination of aryl halides, including the electron-rich and potentially coordinating heterocyclic substrate, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.[5]

This document provides a comprehensive guide, including a detailed protocol, mechanistic insights, and troubleshooting advice, for the successful Buchwald-Hartwig amination of this key heterocyclic intermediate.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0)/palladium(II) manifold.[5] The success of the reaction, especially with challenging substrates like aryl chlorides, is critically dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[6]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl chloride, inserting into the carbon-chlorine bond to form a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[8]

  • Reductive Elimination: The C–N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)Cl(L_n) Pd0->ArPdCl Oxidative Addition (+ Ar-Cl) ArPdAmine [Ar-Pd(II)(L_n)(R₂NH)]⁺Cl⁻ ArPdCl->ArPdAmine Amine Coordination (+ R₂NH) ArPdAmido Ar-Pd(II)(NR₂)L_n ArPdAmine->ArPdAmido Deprotonation (+ Base, - Base-H⁺Cl⁻) ArPdAmido->Pd0 Reductive Elimination (- Ar-NR₂) ArCl 2-chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine Amine Primary/Secondary Amine Base Base (e.g., NaOtBu) Product 2-amino-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis A Dry Glassware C Add Solids: - Aryl Chloride - Base - Pd Precatalyst - Ligand A->C B Degas Solvent E Add Solvent & Amine B->E D Seal & Purge with Inert Gas C->D D->E F Heat to Target Temperature E->F G Cool & Quench F->G Monitor by TLC/LC-MS H Extraction G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or suitable Pd precatalyst

  • XPhos (2-4 mol%) or other biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the phosphine ligand, and the base. If using a solid palladium source like Pd₂(dba)₃, add it at this stage.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine. If the amine is a solid, it can be added in step 1. If using a liquid palladium precatalyst solution, it can be added at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine. [9] * Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues encountered during Buchwald-Hartwig aminations.

Problem Probable Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination). [10] 2. Oxidative addition is too slow (unsuitable ligand for C-Cl bond). [7] 3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. 2. Switch to a more electron-rich, bulky ligand (e.g., from XPhos to RuPhos or BrettPhos). Use a pre-formed precatalyst. 3. Increase the reaction temperature in 10 °C increments.
Recovery of Starting Material 1. Reaction time is too short. 2. Catalyst poisoning by impurities in reagents. [10]1. Extend the reaction time and continue monitoring. 2. Purify starting materials if necessary. Use high-purity catalyst components.
Hydrodehalogenation Side Product 1. Presence of water. 2. β-hydride elimination from the amido complex is competing with reductive elimination. [3]1. Use scrupulously dry reagents and solvents. 2. Change the ligand; some ligands are more prone to this side reaction. Lowering the temperature may also help.
Complex Mixture of Products 1. Reaction at other sites on the heterocycle (e.g., N-arylation of the pyrrole). 2. Base-mediated decomposition of starting material or product.1. Use a milder base (e.g., K₃PO₄ instead of NaOtBu). The unprotected N-H of the pyrrole can sometimes be arylated. [11] 2. Screen milder bases and lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives. Success hinges on the rational selection of a palladium source, a bulky biarylphosphine ligand, and an appropriate base, all under strictly anhydrous and anaerobic conditions. The protocol and guidelines presented here provide a robust starting point for researchers and drug development professionals to access this valuable class of compounds, enabling further exploration in medicinal chemistry.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • r/chemistry. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

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  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 15, 2026, from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 15, 2026, from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Sviridov, O., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(14), 4256. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2196–2203. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Svergja, H., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40667–40675. [Link]

  • Fairlamb, I. J., et al. (2012). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – A European Journal, 18(34), 10617-10623. [Link]

  • Zhang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4540-4543. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. Retrieved January 15, 2026, from [Link]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved January 15, 2026, from [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]

  • National Center for Biotechnology Information. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved January 15, 2026, from [Link]

  • Amanote Research. (n.d.). A Practical Buchwald-Hartwig Amination of. Retrieved January 15, 2026, from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved January 15, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine for Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. Its structural resemblance to adenine allows it to function as a "privileged scaffold," readily fitting into the ATP-binding pockets of a wide array of protein kinases. This guide focuses on a critical chemical intermediate, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , detailing its synthetic utility and providing comprehensive protocols for the biological evaluation of its derivatives. We will use the synthesis and analysis of a representative Janus Kinase (JAK) inhibitor as a practical exemplar to guide researchers in harnessing the potential of this versatile building block.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

Kinase inhibitors have revolutionized oncology by providing targeted therapies that are often more effective and less toxic than traditional chemotherapy. The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in this progress. Its nitrogen-rich structure mimics the natural purine of ATP, enabling competitive inhibition at the enzyme's active site. By strategically modifying the substitution patterns on this core, medicinal chemists can achieve high potency and selectivity for specific kinase targets that are known to drive cancer cell proliferation and survival.

The subject of this guide, this compound, is not itself a therapeutic agent. Instead, it is a versatile and high-value starting material. The chlorine atom at the C2 position and the methoxy group at the C4 position serve as reactive handles for introducing further chemical diversity through nucleophilic substitution reactions, allowing for the systematic development of potent and selective kinase inhibitors.

Synthetic Strategy: From Intermediate to Potent Inhibitor

A common and powerful application of this compound is in the synthesis of inhibitors targeting the Janus Kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is a key driver in various myeloproliferative neoplasms and inflammatory diseases. The following workflow illustrates a representative synthesis of a JAK inhibitor, starting from our key intermediate.

G A 2-chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: Suzuki Coupling (C4-position) Reagents: Arylboronic acid, Pd catalyst, Base A->B C Intermediate A (C4-Aryl substituted) B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) (C2-position) Reagents: Amine (R-NH2), Heat or Catalyst C->D E Final JAK Inhibitor D->E

Caption: A generalized two-step synthetic workflow from the starting intermediate.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary pathway for a multitude of cytokines and growth factors, regulating processes like cell growth, differentiation, and immune response. In many cancers, particularly hematological malignancies, this pathway is constitutively active, leading to uncontrolled cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor JAK Inhibitor (Derived from our scaffold) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Our synthesized inhibitor competitively binds to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream transcriptional program, thereby inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Experimental Protocols for Inhibitor Characterization

Once the final compound is synthesized and purified, a series of robust assays are required to determine its biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol aims to quantify the potency of the inhibitor against the target kinase (e.g., JAK2). Commercially available ADP-Glo™ Kinase Assay kits are a common standard.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to increased kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the JAK2 enzyme, the specific substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically from 10 µM down to picomolar concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution. Then, add 2 µL of the serially diluted inhibitor. Initiate the reaction by adding 3 µL of the ATP solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the inhibitor's ability to curb the growth of a cancer cell line known to be dependent on JAK-STAT signaling (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in the growth medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Blue® or MTT) to each well. Incubate for another 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader, according to the manufacturer's instructions for the chosen reagent.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol confirms that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a key downstream protein, STAT3.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed HEL 92.1.7 cells in a 6-well plate. Once they reach ~70% confluency, treat them with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 4 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin.

G cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis A Synthesized Inhibitor B Kinase Assay (e.g., ADP-Glo) A->B D Cancer Cell Line (e.g., HEL 92.1.7) A->D Test in Cells C Determine IC50 (Potency) B->C E Proliferation Assay (e.g., MTT) D->E G Western Blot D->G F Determine GI50 (Efficacy) E->F H Confirm Target Engagement (e.g., p-STAT3 levels) G->H

Caption: A comprehensive workflow for the biological characterization of the inhibitor.

Data Presentation

Quantitative data from these experiments should be clearly summarized. Below is an example table for presenting kinase selectivity data.

Kinase TargetIC50 (nM)
JAK2 5.2
JAK125.6
JAK3150.8
TYK288.4
CDK2>10,000
EGFR>10,000

Table 1: Example of IC50 data for a selective JAK2 inhibitor derived from the pyrrolo[2,3-d]pyrimidine scaffold. The data demonstrates high potency against the primary target (JAK2) and selectivity against other kinases.

References

  • Synthesis and SAR of 2-Substituted-4-aryl-7H-pyrrolo[2,3-d]pyrimidines as JAK3 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Potent and Selective Janus Kinase 3 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • The JAK-STAT pathway: a critical player in development and disease. Genes & Development. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides in a question-and-answer format, and detailed experimental protocols to enhance the success of your experiments.

The synthesis of this compound is a critical sequence for accessing a variety of pharmacologically active molecules, including key intermediates for Janus kinase (JAK) inhibitors like Tofacitinib. The overall strategy involves two primary transformations: the dichlorination of a pyrrolo[2,3-d]pyrimidine-2,4-diol precursor, followed by a highly selective nucleophilic aromatic substitution (SNAr) to install a methoxy group at the C4 position. Each stage presents unique challenges that require careful control of reaction conditions.

Section 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The foundational step in this synthesis is the conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to its dichloro derivative. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). Success in this stage is paramount for the overall efficiency of the synthetic route.

Troubleshooting Guide & FAQs: The Dichlorination Step

Question 1: My reaction is sluggish or incomplete, and I observe significant starting material even after prolonged reaction times. What's going wrong?

Answer: This is a common issue often related to insufficient reactivity or neutralization of acidic byproducts.

  • Causality: The chlorination reaction with POCl₃ generates two equivalents of hydrochloric acid (HCl). This acid can protonate the starting material and any organic base present, effectively quenching the reaction.

  • Solution 1 - Add a Non-Nucleophilic Base: The addition of a tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA), is crucial. DIPEA acts as an acid scavenger, neutralizing the generated HCl and driving the reaction to completion.[1] It is sterically hindered, which prevents it from competing as a nucleophile.

  • Solution 2 - Temperature Control: Ensure the reaction temperature is adequate. While the initial addition of reagents may be done at a lower temperature to control the exotherm, the reaction typically requires heating (e.g., 50-110°C) to proceed at a reasonable rate.[2]

Question 2: After quenching the reaction with water, my yield is very low, and I seem to recover the starting diol. Why?

Answer: This indicates that the desired 2,4-dichloro product is hydrolyzing back to the starting material during the aqueous workup.

  • Causality: The chloro groups on the pyrimidine ring are electrophilic and susceptible to hydrolysis, especially in the acidic environment created when quenching excess POCl₃ with water.

  • Solution 1 - Careful Quenching: The most critical step is the workup. Instead of adding water to the reaction mixture, the reaction mixture should be cooled and poured slowly onto a vigorously stirred mixture of crushed ice and a water-immiscible organic solvent like ethyl acetate.[3] This "reverse quench" helps to control the exotherm and rapidly dilute the acid.

  • Solution 2 - pH Adjustment: Immediately following the quench, neutralize the acidic aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) to a pH of 7-8.[4] Avoid strong bases like NaOH, which can aggressively promote hydrolysis.

  • Solution 3 - Pre-Quench Distillation: Before quenching, consider removing the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the violence of the quench and the amount of acid generated.

Question 3: The final product is a dark, tarry material that is difficult to purify. How can I improve the purity?

Answer: Dark coloration and tar formation suggest decomposition, which can be caused by excessive heat or highly concentrated reaction conditions.

  • Causality: High reaction temperatures (above 110-120°C) or extended reaction times can lead to the degradation of the pyrrolopyrimidine core.

  • Solution 1 - Use of a Solvent: Performing the reaction in a high-boiling inert solvent such as toluene can help to moderate the reaction temperature and prevent localized overheating.[2]

  • Solution 2 - Optimized Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the workup without unnecessary delay.

  • Solution 3 - Decolorization: During the workup, after extraction and before drying the organic layer, you can add activated charcoal (e.g., Darco KBB) to the solution, stir for a period, and then filter it through celite to remove colored impurities.[3]

Workflow Diagram: Troubleshooting the Dichlorination Step

G start Low Yield or Purity in Dichlorination q1 TLC shows mainly starting material? start->q1 q2 Starting material consumed, but recovered after workup? start->q2 q3 Product is dark/tarry? start->q3 sol1a Incomplete Reaction: - Add DIPEA to scavenge HCl. - Increase reaction temperature. q1->sol1a Yes sol2a Product Hydrolysis: - Perform a 'reverse quench' onto ice. - Neutralize with NaHCO3 post-quench. q2->sol2a Yes sol3a Decomposition: - Use toluene as a solvent. - Monitor reaction; avoid overheating. - Use activated charcoal in workup. q3->sol3a Yes end Improved Yield & Purity sol1a->end sol2a->end sol3a->end

Caption: Troubleshooting workflow for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Protocol: Dichlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

This protocol is adapted from established industrial methods.[2][3]

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq.) and toluene (approx. 3 mL per gram of starting material).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) to the stirred suspension.

  • Base Addition: Cool the mixture to 70°C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) dropwise via the dropping funnel over 2-3 hours to maintain control over the exothermic reaction.

  • Reaction: After the addition is complete, raise the temperature to 106°C and stir for 16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice, water (23 mL per gram of starting SM), and ethyl acetate (12 mL per gram of starting SM). Slowly and carefully pour the reaction mixture into this ice slurry.

  • Extraction & Neutralization: Continue stirring the biphasic mixture overnight. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be used directly or purified further by recrystallization.

Section 2: Selective C4-Methoxylation

The critical step in forming the target molecule is the regioselective substitution of the C4-chloro group with a methoxy group, leaving the C2-chloro group intact. This is a nuanced SNAr reaction where precise control of stoichiometry and temperature is the key to success.

Troubleshooting Guide & FAQs: The Methoxylation Step

Question 1: My main product is the 2-methoxy-4-chloro isomer, not the desired 4-methoxy product. How can I control the regioselectivity?

Answer: While the C4 position is electronically favored for nucleophilic attack on the 2,4-dichloropyrrolopyrimidine core, conditions can influence the outcome.

  • Causality: The C4 position is generally more electrophilic than the C2 position due to the electron-withdrawing effect of the adjacent pyrrole nitrogen.[5] However, this selectivity can be eroded under harsh conditions.

  • Solution - Temperature Control: The most critical factor is temperature. The addition of the sodium methoxide solution should be performed at a low temperature (e.g., 15-20°C) to maximize kinetic control, which favors attack at the more reactive C4 site. Allowing the reaction to warm excessively can lead to the formation of the thermodynamically more stable, but undesired, 2-methoxy isomer.[5]

Question 2: I am getting a significant amount of the 2,4-dimethoxy byproduct. How do I achieve mono-substitution?

Answer: The formation of the di-substituted product is a clear indication that an excess of the nucleophile is present or the reaction conditions are too forcing.

  • Causality: The product, this compound, is still susceptible to a second nucleophilic substitution at the C2 position, especially if excess sodium methoxide is available.

  • Solution - Strict Stoichiometry: Use a slight excess, but carefully controlled amount, of sodium methoxide (typically 1.05-1.1 equivalents).[5] Using a large excess will inevitably lead to the formation of the di-substituted product. Ensure your sodium methoxide solution is accurately titrated or use freshly prepared reagent.

  • Solution - Controlled Addition: Add the sodium methoxide solution dropwise over a prolonged period (e.g., 3-4 hours).[5] This maintains a low instantaneous concentration of the nucleophile, favoring the faster mono-substitution reaction and minimizing the slower di-substitution.

Question 3: How can I effectively separate the desired 4-methoxy isomer from the 2-methoxy and di-methoxy impurities?

Answer: Separation can be challenging due to similar polarities.

  • Causality: The isomers and the di-substituted product often have very close Rf values on TLC, making chromatographic separation difficult on a large scale.

  • Solution - Recrystallization: The most effective method for purification is often fractional recrystallization. The isomers may have different solubilities in specific solvent systems (e.g., acetone/water, ethanol/water). Careful optimization of the recrystallization solvent and temperature profile can selectively crystallize the desired product.

  • Solution - Column Chromatography: For smaller scales, silica gel column chromatography can be effective. Use a shallow solvent gradient (e.g., hexanes/ethyl acetate) and carefully collect small fractions to achieve separation.

Diagram: Controlling Regioselectivity in Methoxylation

G start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine + 1.05 eq. NaOMe c4_attack Kinetic Pathway (Favored) start->c4_attack Low Temp (e.g., 17°C) C4 is more electrophilic c2_attack Thermodynamic Pathway (Minor) start->c2_attack Higher Temp product_desired DESIRED PRODUCT 2-chloro-4-methoxy c4_attack->product_desired product_isomer ISOMERIC IMPURITY 4-chloro-2-methoxy c2_attack->product_isomer product_di DI-SUBSTITUTED IMPURITY 2,4-dimethoxy product_desired->product_di + Excess NaOMe + High Temp

Caption: Factors influencing the regioselective mono-methoxylation of the dichloro-intermediate.

Detailed Protocol: Selective C4-Methoxylation

This protocol is based on optimized methods for selective mono-alkoxylation of dichloropyrimidines.[5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, suspend the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a polar aprotic solvent like acetone (approx. 30 mL per gram of starting material).

  • Temperature Control: Cool the suspension to 17°C.

  • Controlled Reagent Addition: Prepare a 30% solution of sodium methoxide in methanol. Add 1.05 equivalents of this solution dropwise to the reaction vessel over 3-4 hours, ensuring the internal temperature does not rise above 20°C.

  • Reaction Monitoring: Stir the mixture at 17-20°C for an additional hour after the addition is complete. Then, warm the reaction mixture to 30°C and hold for 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and minimize the formation of the di-methoxy byproduct.

  • Workup: Add activated carbon (0.8g per 33g of starting material) to the suspension and stir for 1 hour. Filter the mixture to remove the carbon and precipitated sodium chloride.

  • Product Isolation: Distill the bulk of the solvent under reduced pressure. To the remaining residue, add water to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent like an ethanol/water mixture.

Data Summary Table

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Dichlorination POCl₃, DIPEAToluene70 → 106~52-80%[3]
Methoxylation NaOMe (1.05 eq)Acetone17 → 30High (not specified)[5]

References

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 269-276. Available at: [Link]

  • Zhang, Y. (2015). Synthesis method of tofacitinib citrate. CN104987339A. Google Patents.
  • Various Authors. (2020). Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]

  • Patsnap Eureka. (2021). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available at: [Link]

  • Google Patents. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN105801531B.
  • Global Substance. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Your Premier Pharmaceutical Intermediate Supplier. Available at: [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. Google Patents.
  • F. Hoffmann-La Roche AG. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2. Google Patents.
  • F. Hoffmann-La Roche AG. (2021). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. CN107722012B. Google Patents.

Sources

Technical Support Center: Optimizing Derivatization of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, its successful functionalization is critical.[1][2][3]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this scaffold. Our focus is not just on the "what" but the "why," empowering you to make informed decisions to optimize your reaction conditions.

General Considerations & FAQs

Before delving into specific reaction types, let's address some overarching questions regarding the reactivity and handling of the this compound core.

Q1: What are the primary reactive sites on the this compound scaffold?

A1: The scaffold presents three primary sites for derivatization, each with distinct reactivity profiles:

  • C2-Position (Chloro group): This is the most common site for derivatization. The chlorine atom is activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can also participate in nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions than the C4-chloro analogue.

  • N7-Position (Pyrrole NH): The pyrrole nitrogen is acidic and nucleophilic. It can undergo alkylation, arylation, or acylation.[4][5] This reactivity can be undesirable, often necessitating the use of a protecting group, especially when using strong bases or organometallic reagents.

  • C4-Position (Methoxy group): The methoxy group is generally stable but can be cleaved or substituted under harsh acidic or specific nucleophilic conditions. For most applications covered here, it is considered a stable spectator group.

Section 1: N7-Pyrrole Protection & Deprotection Strategies

The pyrrole N-H can complicate subsequent reactions by acting as a competing nucleophile or by deprotonating and interfering with catalytic cycles. Protecting this site is often a crucial first step for achieving high yields and clean conversions in cross-coupling reactions.

Q2: Is it always necessary to protect the N7-H? When can I proceed without protection?

A2: Protection is highly recommended for most palladium-catalyzed cross-coupling reactions, which often employ bases strong enough to deprotonate the pyrrole. Proceeding without protection can lead to a mixture of N7- and C2-coupled products, catalyst inhibition, and lower yields. For some SNAr reactions that do not require strong bases, you may be able to proceed without protection, but this must be evaluated on a case-by-case basis.

Q3: I'm having trouble with my SEM-deprotection. I see multiple byproducts. What is happening and how can I fix it?

A3: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice, but its deprotection can be challenging. The standard two-step acidic (e.g., TFA) then basic workup can release formaldehyde.[6] This formaldehyde can be trapped by the deprotected pyrrole or other nucleophiles in the mixture, leading to complex side products, including potential cyclizations.[7]

Troubleshooting SEM-Deprotection:

  • Problem: Formation of complex mixtures and side products.

  • Cause: Release of reactive formaldehyde during deprotection.

  • Solution:

    • Use a Scavenger: Include a formaldehyde scavenger like 1,3-dimedone or phloroglucinol in the reaction mixture during the acidic deprotection step.

    • Alternative Reagents: For sensitive substrates, consider milder deprotection conditions. Tin(IV) chloride (SnCl₄) at low temperatures (0 °C to room temperature) in a chlorinated solvent can be effective and may avoid some side reactions.[8]

    • Anhydrous Conditions: Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF can also cleave the SEM group, often under milder conditions than strong acid.[8]

Protocol 1: SEM-Protection of N7-H
  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be evident.

  • Addition: Add SEM-Cl (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 2: Suzuki-Miyaura Cross-Coupling at the C2-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C2-chloro position with a variety of boronic acids or esters.[9][10]

Q4: My Suzuki coupling is sluggish and gives low yields. What are the most critical parameters to screen for this specific scaffold?

A4: The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring can make oxidative addition challenging. Optimizing the catalyst system is paramount.

Troubleshooting Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Screen Bases catalyst->base If still low yield sub_catalyst1 Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a Pre-catalyst (e.g., Pd(dppf)Cl2) catalyst->sub_catalyst2 solvent Vary Solvent System base->solvent If still low yield sub_base1 Try a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4) base->sub_base1 temp Adjust Temperature solvent->temp If still low yield sub_solvent1 Use polar aprotic solvent (e.g., Dioxane/H2O, DME) solvent->sub_solvent1 boronic_acid Check Boronic Acid Quality temp->boronic_acid If all else fails

Table 1: Recommended Suzuki-Miyaura Reaction Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-3 mol%) or Pd(dppf)Cl₂Bulky, electron-rich phosphine ligands (like XPhos) facilitate the oxidative addition step, which is often rate-limiting for electron-rich aryl chlorides.[7]
Base K₂CO₃ or Na₂CO₃ (2-3 eq)Cs₂CO₃ or K₃PO₄ (2-3 eq)Stronger, more soluble bases like Cs₂CO₃ can accelerate transmetalation and prevent boronic acid decomposition.
Solvent 1,4-Dioxane / H₂O (4:1)DME or Toluene / H₂O (4:1)The choice of solvent can influence catalyst stability and reaction rates. Screening is often necessary.
Temperature 80-100 °C90-110 °CHigher temperatures may be required to drive the reaction to completion, but monitor for decomposition.
Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Setup: To a reaction vial, add the N7-protected 2-chloro-4-methoxy-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 eq) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Section 3: Buchwald-Hartwig Amination

For the synthesis of C2-amino derivatives, the Buchwald-Hartwig amination is a highly effective method, offering broad functional group tolerance.[11][12]

Buchwald_Hartwig_Cycle

Q5: My Buchwald-Hartwig amination is producing a significant amount of the hydrodehalogenated (des-chloro) byproduct. How can I suppress this?

A5: Hydrodehalogenation is a common side reaction where the starting material is reduced instead of coupled. This occurs when β-hydride elimination from the palladium-amido complex competes with reductive elimination.[11]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Use sterically hindered biarylphosphine ligands. Ligands like RuPhos or XPhos are specifically designed to promote reductive elimination over β-hydride elimination.[7][13]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often the base of choice as it facilitates the deprotonation of the amine-palladium complex efficiently.[12] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the decomposition pathway leading to the byproduct.

Protocol 3: Optimized Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the N7-protected 2-chloro-4-methoxy-pyrrolo[2,3-d]pyrimidine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and the ligand (e.g., RuPhos, 0.03 eq) to a reaction vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.015 eq) or a pre-catalyst (e.g., RuPhos Pd G3, 0.03 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry, concentrate, and purify via column chromatography.

References

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC - NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. Retrieved from [Link]

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • NIH. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This key heterocyclic intermediate is a foundational building block for a range of pharmacologically significant molecules, most notably Janus kinase (JAK) inhibitors.[1][2] The synthetic route, while conceptually straightforward, is often plagued by challenges related to byproduct formation, which can significantly impact yield, purity, and the scalability of the process.

This guide is structured to provide researchers and process chemists with practical, field-proven insights into the common pitfalls encountered during this synthesis. We will dissect the two primary stages of the synthesis—chlorination and selective methoxylation—to provide a causal understanding of why specific byproducts form and how to mitigate them through optimized protocols and robust troubleshooting strategies.

Section 1: Troubleshooting the Synthesis of the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The most common and cost-effective route to the target molecule begins with the double chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (the tautomer of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). Success in this step is critical, as impurities generated here will complicate subsequent steps.

Q1: After quenching my POCl₃ reaction, I recover mainly my starting material, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, despite TLC showing full conversion. What is happening?

Answer: This is a classic case of product hydrolysis during aqueous workup. The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine product is highly susceptible to hydrolysis, especially under the acidic conditions generated when quenching excess POCl₃ with water.[3] The vigorous, exothermic reaction of POCl₃ with water creates a localized acidic environment that rapidly converts the product back to the more stable diol starting material.

Recommended Solutions:

  • Pre-Quench Distillation: Before the workup, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the exothermicity and acidity of the subsequent quench.[3]

  • Controlled Reverse Quench: Instead of adding water to the reaction mixture, slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate.[3] This method maintains a controlled temperature and a pH that is less conducive to hydrolysis.

  • Aprotic Solvent Extraction: After quenching, ensure rapid and efficient extraction of the product into an organic solvent (e.g., Ethyl Acetate, Dichloromethane) to move it away from the aqueous acidic environment.

Q2: My chlorination reaction with neat POCl₃ results in a dark, tarry mixture with very low yield. What causes this and how can I prevent it?

Answer: This indicates significant decomposition of the starting material or product. Neat POCl₃ at high temperatures (reflux) is an extremely harsh condition that can lead to polymerization and degradation of the sensitive pyrrole ring system.

Recommended Solutions:

  • Use of a High-Boiling Solvent: Performing the reaction in a solvent such as toluene provides better temperature control and can mitigate charring.[4]

  • Addition of a Tertiary Amine Base: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can scavenge the HCl generated during the reaction, reducing its catalytic role in decomposition pathways. This also allows for lower reaction temperatures (e.g., 50-70°C), which significantly improves the outcome.[4][5]

  • Careful Temperature Control: Avoid excessive heating. A temperature of 50°C in the presence of DIPEA and a solvent is often sufficient to drive the reaction to completion without significant degradation.[4]

Visual Workflow: Synthesis of the Dichloro Intermediate

cluster_start Starting Material cluster_reaction Chlorination Step cluster_workup Workup & Isolation cluster_product Product SM 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Chlorination Add POCl₃, Toluene, DIPEA @ 50°C SM->Chlorination Reagents Workup 1. Distill excess POCl₃ 2. Reverse Quench on Ice/NaHCO₃ 3. Extract with EtOAc Chlorination->Workup Reaction Complete Product 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine Workup->Product Purified

Caption: Optimized workflow for the synthesis of the dichloro intermediate.

Section 2: Troubleshooting the Selective C4-Methoxylation

The conversion of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to the 2-chloro-4-methoxy product relies on a selective nucleophilic aromatic substitution (SNAr) using sodium methoxide. The C4 position is electronically more activated (more electrophilic) than the C2 position, allowing for selective substitution under carefully controlled conditions. However, several byproducts are common.

Q3: My primary impurity is 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. How can I improve selectivity for the mono-substituted product?

Answer: The formation of the 2,4-dimethoxy byproduct is the most common challenge in this step. It arises from a second SNAr reaction at the less reactive C2 position. While C4 is kinetically favored, forcing the reaction with excess reagent or higher temperatures will lead to the thermodynamically stable di-substituted product.

Recommended Solutions:

  • Strict Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of sodium methoxide. Any excess will promote the second substitution. Ensure the starting dichloro-pyrimidine is of high purity and accurately weighed.

  • Low-Temperature Reaction: Conduct the reaction at a low temperature, typically between 0°C and 10°C. This maximizes the kinetic preference for substitution at the more reactive C4 position.

  • Slow, Controlled Addition: Add the sodium methoxide solution (or the dichloro-pyrimidine solution) dropwise to the reaction mixture. This maintains a low instantaneous concentration of the nucleophile, further favoring mono-substitution.

  • Diligent Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. The goal is to stop the reaction as soon as the starting material is consumed, before significant amounts of the dimethoxy byproduct appear.

Q4: I am observing a significant amount of 2-chloro-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine in my crude product. What is the source?

Answer: This byproduct is the result of hydrolysis. The intermediate formed during the SNAr reaction (Meisenheimer complex) or the product itself can react with water. The source of water is often the solvent or residual moisture in the starting materials.

Recommended Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous methanol as the solvent. The sodium methoxide should be freshly prepared or sourced from a sealed container. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Solvent Quality: Use a high-purity, dry grade of methanol. Methanol is hygroscopic and can absorb atmospheric moisture if not handled properly.

Visual Guide: Byproduct Formation Pathways

cluster_pathways Reaction Pathways Start 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine Product Desired Product: 2-Chloro-4-methoxy Start->Product + 1 eq. NaOMe Low Temp DiMethoxy Byproduct: 2,4-Dimethoxy Start->DiMethoxy + >2 eq. NaOMe Higher Temp Hydroxy Byproduct: 2-Chloro-4-hydroxy Start->Hydroxy + H₂O (Trace Moisture) Product->DiMethoxy + 1 eq. NaOMe Higher Temp

Caption: Key reaction pathways leading to the desired product and common byproducts.

Section 3: Data Presentation & FAQs

Table 1: Common Byproducts and Their Origins
Byproduct StructureNameMolecular Weight ( g/mol )Common CauseMitigation Strategy

2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine179.18Excess NaOMe, high temperature, long reaction timeUse ~1.05 eq. NaOMe, maintain temp < 10°C, monitor reaction

2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol169.57Presence of water in reagents or solventUse anhydrous solvents and reagents under inert atmosphere

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine188.01Incomplete reactionAllow sufficient reaction time at controlled temp, ensure active NaOMe

(Note: Placeholder images used for structures)

Frequently Asked Questions (FAQs)
  • Q1: Is protection of the N7-position of the pyrrole ring necessary?

    • A: While many successful syntheses are performed without N7-protection, it can be a valuable strategy to improve solubility and prevent potential side reactions, especially in complex multi-step syntheses.[6] For this specific two-step sequence, it is often omitted in process chemistry to reduce step-count, but it can be considered if side-reactions involving the N-H are suspected.[6]

  • Q2: What are the best analytical methods to monitor the methoxylation step?

    • A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. For quantitative analysis and accurate assessment of byproduct ratios, High-Performance Liquid Chromatography (HPLC) is the preferred method. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for definitively identifying the mass of the starting material, product, and byproducts.

  • Q3: How can I best purify the final 2-chloro-4-methoxy product from the byproducts?

    • A: The purification strategy depends on the primary impurity.

      • vs. 2,4-Dichloro SM: These have different polarities and can usually be separated by column chromatography on silica gel.

      • vs. 2,4-Dimethoxy byproduct: This is often the most challenging separation due to similar polarities. Careful column chromatography with a shallow gradient may work. Recrystallization from a suitable solvent system (e.g., Toluene/Heptane) can also be effective if the purity is already reasonably high.

      • vs. 2-Chloro-4-hydroxy byproduct: This impurity is significantly more polar. It can often be removed by an aqueous wash (e.g., with dilute NaHCO₃ solution) during workup or easily separated by column chromatography.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a high-yield patented procedure.[4]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) and toluene (approx. 5 mL per gram of starting material).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3 equivalents).

  • Base Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by recrystallization from toluene.

Protocol 2: Selective Synthesis of this compound
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and anhydrous methanol (approx. 10 mL per gram). Cool the solution to 0°C.

  • Nucleophile Addition: In a separate flask, prepare a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol. Add this solution to the cooled pyrimidine solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction at 0-5°C and monitor its progress every 15-30 minutes by TLC. The reaction is typically complete within 1-3 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding acetic acid (to neutralize excess NaOMe) until the pH is ~7.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography on silica gel or by recrystallization.

References

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • Pharmaffiliates. Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • ScienceDirect. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • Google Patents.Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents.Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - US10738058B2.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Google Patents.Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - CN107722012B.
  • Google Patents.Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.

Sources

Technical Support Center: Purification of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating these important heterocyclic compounds. Pyrrolo[2,3-d]pyrimidines are key structural motifs in numerous kinase inhibitors and other medicinally relevant molecules.[1][2][3] Their purity is paramount for accurate biological evaluation and clinical success.

This document provides in-depth, experience-driven guidance in a question-and-answer format, supplemented with detailed troubleshooting protocols and workflows to ensure you can achieve the desired purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when starting the purification process.

Q1: What are the most common impurities I should expect when synthesizing this compound analogs?

A1: The impurity profile largely depends on the synthetic route. A common final step is the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one precursor using an agent like phosphorus oxychloride (POCl₃).[4]

Key potential impurities include:

  • Unreacted Starting Material (7H-pyrrolo[2,3-d]pyrimidin-4-one): This is often due to incomplete reaction or, more commonly, hydrolysis of the chloro-product back to the starting material during aqueous workup.[4] The 4-chloro position is susceptible to nucleophilic substitution, including by water.

  • Phosphorylated Intermediates: Incomplete hydrolysis during workup can leave phosphorus-containing species attached to the heterocyclic core.[4]

  • Hydrolysis Byproduct (4-hydroxy analog): If your target molecule has other sensitive groups, or if the workup is not carefully controlled, the 4-chloro group can be hydrolyzed.

  • Reagents and Catalysts: Residual coupling catalysts (e.g., Palladium from Suzuki or Buchwald-Hartwig reactions used to install other substituents) or excess reagents can contaminate the final product.[5][6]

  • Positional Isomers or Dimers: Depending on the reaction conditions, side reactions can lead to the formation of isomers or dimeric byproducts.[4]

Q2: How do I choose the right primary purification technique for my analog?

A2: The choice between column chromatography and crystallization depends on the physical properties of your crude product and the nature of the impurities.[7]

  • Crystallization is the preferred method if your target compound is a solid, thermally stable, and the impurities have significantly different solubility profiles. It is highly effective for removing minor impurities and can be scaled up efficiently. Slow, controlled cooling is critical to ensure high purity.[8][9]

  • Column Chromatography is the most versatile technique and is essential when dealing with complex mixtures, oily products, or when impurities have similar solubility to the desired compound.[10][11] It is excellent for separating components with different polarities.[10]

The following decision tree can guide your choice:

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_stable Is it thermally stable? is_solid->is_stable Yes chrom Use Column Chromatography is_solid->chrom No (Oil/Gum) complex_mix Is it a complex mixture (>2 major spots on TLC)? is_stable->complex_mix Yes is_stable->chrom No cryst Attempt Recrystallization complex_mix->cryst No complex_mix->chrom Yes

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Column Chromatography Troubleshooting

Column chromatography is a powerful but often tricky technique. Success hinges on choosing the right conditions, which should first be determined by thin-layer chromatography (TLC).[10][12] For effective separation, the target compound should have an Rf (retention factor) of approximately 0.2-0.4 on the TLC plate.[13]

ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal.[7]Optimize the Mobile Phase: Use TLC to test various solvent systems. If using hexane/ethyl acetate and separation is poor, try a different system like dichloromethane/methanol to alter selectivity.[7] If your compounds are moving too slowly (low Rf), increase the eluent's polarity; if they move too fast (high Rf), decrease it.[7]
2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.Reduce the Sample Load: A general rule is to load 1-5% of crude material by mass relative to the silica gel (e.g., 100-500 mg of crude on a 10g column).[7] For difficult separations, use a ratio of 50:1 or even 100:1 (silica:crude).[13]
3. Poor Column Packing: Uneven packing creates channels, leading to band distortion and poor separation.[11]Repack the Column: Ensure the stationary phase is packed uniformly. Tapping the column gently as you add the silica can help settle it evenly.[11]
Compound Won't Elute from the Column 1. Compound is Too Polar: The selected solvent system is not polar enough to displace your compound from the silica gel.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). If the compound is still retained, consider adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
2. Compound Decomposed on Silica: Pyrrolopyrimidines can be unstable on acidic silica gel.[14]Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot or streaking appears, decomposition is likely.[14] Solution: Use a deactivated stationary phase. You can either use commercially available neutral alumina or deactivate silica gel yourself by pre-eluting the column with your solvent system containing 1% triethylamine.[14]
Product Elutes with No Impurities, but Yield is Low 1. Incomplete Elution: Some product may still be on the column.Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 10-20% methanol in DCM) to see if more material elutes.
2. Irreversible Adsorption/Decomposition: The compound has either degraded or is permanently stuck to the stationary phase.[14]See "Compound Decomposed on Silica" above. If decomposition is not the issue, consider reversed-phase chromatography (C18 silica) where elution order is inverted (polar compounds elute first).[13]
Crystallization Troubleshooting

Crystallization is an art that requires patience. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8]

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling 1. Solution is Not Supersaturated: Too much solvent was used, or the compound is highly soluble even in the cold solvent.Induce Crystallization:Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7][9] • Seed: Add a tiny seed crystal of the pure compound.[7][9] • Concentrate: Gently evaporate some of the solvent and allow it to cool again.[9] • Cool Further: Use an ice bath or refrigerator to further decrease solubility.
Product "Oils Out" Instead of Crystallizing 1. Solution Cooled Too Quickly: The solution became supersaturated too fast, preventing the formation of an ordered crystal lattice.[7]Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then let the flask cool to room temperature undisturbed, perhaps insulated with a cloth, before moving to an ice bath.[7][9]
2. Presence of Impurities: Impurities can disrupt the crystal lattice formation.Pre-Purification: If the crude material is very impure, first pass it through a short plug of silica gel to remove baseline impurities, then attempt crystallization.[7][14]
Crystals are Colored / Impure 1. Impurities Trapped in Crystal Lattice: This often happens when crystallization occurs too rapidly.[9]Recrystallize: Perform a second crystallization. Ensure the first crop of crystals is fully redissolved in the minimum amount of hot solvent and cooled slowly.
2. Colored Impurities Present: Use Charcoal: If the color is due to highly conjugated, non-polar impurities, add a very small amount of activated charcoal to the hot solution, swirl for a minute, and then perform a hot filtration to remove the charcoal before cooling.[9] Caution: Charcoal can also adsorb your product, leading to lower yield.[9]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying a moderately polar this compound analog.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find one that gives your target compound an Rf of ~0.3. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[12]

    • Example: If 30% Ethyl Acetate in Hexanes gives an Rf of 0.6, try 15-20% Ethyl Acetate in Hexanes.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (for a 1g sample, a 40g column is typical).

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, continuously tapping the column to ensure even packing, until you have a stable, flat-topped bed of silica.[11]

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. This method often results in better separation than loading the sample as a liquid.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, ensuring you don't disturb the top layer.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL test tubes).

    • You can either run the column isocratically (with one solvent mixture) or by gradient elution (gradually increasing the polarity of the eluent).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

Protocol 2: Recrystallization

This protocol details the steps for purifying a solid analog.

  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into a test tube.

    • Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the solvent is too good. If it doesn't dissolve at all, it might be a candidate.

    • Heat the test tube. If the solid dissolves when hot, and then reappears upon cooling, you have found a suitable solvent.[8] Common solvents for pyrrolopyrimidines include ethanol, toluene, or mixtures like ethanol/water.[4][15]

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[7][8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8] This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is key to forming large, pure crystals.[9]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

    • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Data & Visualization

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a failed purification.

G start Purification Yield/Purity is Low check_crude Analyze Crude Material (NMR, LCMS) start->check_crude check_method Review Purification Method start->check_method reaction_issue Is the issue from the reaction? (e.g., low conversion, side products) check_crude->reaction_issue method_issue Is the issue from the purification? (e.g., decomposition, poor separation) check_method->method_issue reaction_issue->method_issue No optimize_rxn Optimize Reaction Conditions (Temp, Time, Reagents) reaction_issue->optimize_rxn Yes optimize_pur Optimize Purification Protocol (See Troubleshooting Guides) method_issue->optimize_pur Yes

Caption: A systematic workflow for troubleshooting low-yield purifications.

Table of Common Chromatographic Conditions

This table provides starting points for developing a column chromatography method for pyrrolo[2,3-d]pyrimidine analogs. Polarity increases down the table.

Compound TypeStationary PhaseCommon Eluent SystemTypical Rf RangeNotes
Less Polar Analogs (e.g., with alkyl, aryl groups)Silica GelHexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.5A standard system for many organic compounds.[12]
Moderately Polar Analogs (e.g., target 2-chloro-4-methoxy)Silica GelDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.4Offers different selectivity compared to Ethyl Acetate systems.[7]
Highly Polar Analogs (e.g., with free -OH, -NH₂, or acid groups)Silica GelDichloromethane / Methanol (9:1) +/- 1% NH₄OH or AcOH0.2 - 0.4Additives can prevent streaking on the TLC plate for basic or acidic compounds.
All PolaritiesReversed-Phase C18 SilicaWater / Acetonitrile or Water / Methanol (with 0.1% TFA or Formic Acid)VariesElution order is reversed; polar compounds elute first. Often used in HPLC.[13]

Section 5: References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • El-Dean, A. M. K., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Retrieved from

  • Larhed, M., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Retrieved from

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from

  • Lindsley, C. W., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from

  • Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

  • National Institutes of Health. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from

  • Taylor & Francis Online. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from

Sources

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. It addresses common stability challenges encountered in aqueous solutions and provides robust troubleshooting protocols and answers to frequently asked questions to ensure experimental integrity and reproducibility.

Troubleshooting Guide: Navigating Aqueous Instability

This section addresses specific issues that may arise during experiments involving this compound in aqueous media. The core of the instability lies in the reactivity of the pyrimidine ring, particularly the susceptibility of the C4-chloro substituent to nucleophilic substitution.

Issue 1: Rapid Compound Degradation and Loss of Activity

Question: My experiment shows a time-dependent loss of compound efficacy, or analytical characterization (e.g., HPLC, LC-MS) reveals the appearance of a new, more polar peak. What is the likely cause?

Answer: This is a classic sign of hydrolytic degradation. The this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, displacing the chloride atom at the C4 position.[1][2] This reaction is often accelerated by non-neutral pH conditions. The resulting product is the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which exists in equilibrium with its more stable tautomer, 7H-pyrrolo[2,3-d]pyrimidin-4-one.[2]

Causality: The pyrimidine ring is electron-deficient, which activates the C4 position for nucleophilic attack. While the 2-methoxy group is an electron-donating group, the electron-withdrawing nature of the ring nitrogens and the chloro group itself makes the C4-Cl bond labile in the presence of nucleophiles like water.[1]

  • Strict pH Control: Avoid strongly acidic or basic conditions which can catalyze hydrolysis.[3][4] Whenever possible, perform experiments in buffered solutions at or near neutral pH (6.5-7.5). Use of weak bases like sodium bicarbonate is recommended for neutralization procedures over strong bases like NaOH.[2]

  • Use of Co-solvents: To minimize the concentration of water available for hydrolysis, consider using aqueous buffers containing a percentage of a polar, aprotic organic co-solvent such as DMSO or DMF. This can also aid in solubility.

  • Temperature Management: Perform experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is temperature-dependent. Running reactions on ice or at 4°C can significantly slow the rate of degradation.

Issue 2: Compound Precipitation Upon Addition to Aqueous Buffer

Question: When I dilute my concentrated organic stock solution of this compound into my aqueous experimental buffer, a precipitate forms immediately. Why is this happening?

Answer: This issue stems from the compound's limited solubility in water. Pyrrolo[2,3-d]pyrimidine derivatives, particularly those with chloro and methoxy groups, tend to be poorly soluble in purely aqueous media but show good solubility in organic solvents like DMSO and DMF.[3][5] The sudden change in the solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to crash out of solution.

  • Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic stock solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility but low enough to not interfere with your experimental system. A final concentration of 0.5-1% DMSO is a common starting point.

  • Pre-warmed Buffer & Vortexing: Adding the stock solution to a slightly pre-warmed buffer while vortexing can sometimes improve dissolution kinetics and prevent immediate precipitation. Ensure the final experimental temperature is appropriate for your assay.

  • Solubility Testing: Before commencing a large-scale experiment, perform a small-scale kinetic solubility test to determine the maximum soluble concentration of your compound in the final aqueous buffer.[6]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO.

  • Dispense the required volume of your aqueous experimental buffer into a sterile tube.

  • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation against a dark background. If clear, proceed with the experiment immediately.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

The primary degradation pathway is the hydrolysis of the C4-chloro group to a C4-hydroxy group, which rapidly tautomerizes to the more stable 4-oxo form. This results in the formation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

G cluster_0 Primary Degradation Pathway Reactant 2-chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine Product 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Stable Tautomer) Reactant->Product + H₂O - HCl (Hydrolysis & Tautomerization)

Caption: Primary hydrolytic degradation pathway.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[1] A desiccator at 4°C or -20°C is ideal.

  • Organic Stock Solutions (DMSO/DMF): Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C with desiccant.

Q3: How can I experimentally monitor the stability of the compound in my specific buffer?

A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the standard method. This allows you to quantify the disappearance of the parent compound and the appearance of degradation products over time.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes acid- or base-catalyzed hydrolysis.[2][4]
Temperature ≤ 4°C (on ice)Reduces the kinetic rate of hydrolysis.
Co-solvent 0.1 - 5% DMSO or DMFIncreases solubility and reduces water activity.[3]
Light Protect from lightAs a general precaution for complex organic molecules.
  • Preparation: Prepare the test solution by diluting your DMSO stock into the desired aqueous buffer as previously described. Prepare a "Time Zero" (T=0) sample by immediately quenching a small aliquot of the solution with an equal volume of cold acetonitrile or methanol.

  • Incubation: Incubate the bulk of the test solution under your intended experimental conditions (e.g., 37°C).

  • Time Points: At designated time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it with cold acetonitrile/methanol as done for the T=0 sample.

  • Analysis: Analyze all quenched samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound (this compound).

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

G cluster_1 Experimental Workflow for Stability Assessment A Prepare Solution in Aqueous Buffer B Take T=0 Sample (Quench with ACN) A->B C Incubate Solution (Experimental Conditions) A->C E Analyze all Samples by RP-HPLC B->E D Sample at Timepoints (e.g., 1h, 4h, 24h) (Quench with ACN) C->D D->E F Calculate % Compound Remaining vs. T=0 E->F

Caption: Workflow for assessing compound stability via HPLC.

References

  • Benchchem. (n.d.). 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • J&K Scientific. (n.d.). This compound | 96022-77-4.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Chloro-7-deazapurine.
  • Appretech Scientific Limited. (n.d.). This compound.
  • BLDpharm. (n.d.). 84955-34-0|2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
  • Hansen, S. K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.

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Technical Support Center: A Researcher's Guide to Troubleshooting Kinase Assays with Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the versatile pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibitor discovery. This guide is designed to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during kinase assays with this specific class of compounds. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a privileged scaffold found in numerous ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the natural ligand of kinases makes it a powerful tool, but not without its own set of experimental challenges.[1]

This resource is structured in a question-and-answer format to directly address the practical issues you may face at the bench. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Inhibitor-Specific Challenges

This section focuses on issues directly related to the physicochemical properties of pyrrolo[2,3-d]pyrimidine compounds.

Q1: My pyrrolo[2,3-d]pyrimidine inhibitor has poor solubility in my aqueous assay buffer, leading to inconsistent IC50 values. What are the best practices for solubilizing these compounds?

A1: Poor inhibitor solubility is a frequent and critical issue that can lead to significant variability in potency measurements.[3] Pyrrolo[2,3-d]pyrimidine derivatives, particularly those with extensive aromatic substitutions, can be prone to aggregation and precipitation in aqueous buffers.

Underlying Cause: The planar, heterocyclic nature of the pyrrolo[2,3-d]pyrimidine core, often coupled with hydrophobic side chains designed to enhance potency, can lead to low aqueous solubility. This can result in the formation of aggregates, which are a common source of non-specific inhibition and assay artifacts.[4]

Troubleshooting Protocol & Recommendations:

  • Primary Solvent - DMSO:

    • Action: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds.[5]

    • Best Practice: Always use freshly prepared stock solutions or stocks that have been stored properly at -20°C or -80°C in desiccated conditions to avoid freeze-thaw cycles that can promote precipitation.[3]

  • Managing Final DMSO Concentration:

    • Action: When diluting the inhibitor into the final assay buffer, ensure the final DMSO concentration is kept as low as possible, typically ≤1% (v/v) .[3]

    • Rationale: While DMSO is an excellent solvent, it can directly impact kinase activity and assay performance.[6][7] High concentrations of DMSO can denature proteins or directly inhibit/activate certain kinases, leading to misleading results.[6][7][8] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.

    • Verification: Run a DMSO tolerance control experiment for your specific kinase to determine the maximal concentration that does not affect enzyme activity.

  • Intermediate Dilution Steps:

    • Action: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. Avoid making large dilution jumps directly from a high-concentration DMSO stock into the aqueous buffer.

    • Rationale: This minimizes the risk of the compound "crashing out" of solution upon contact with the aqueous environment.

  • Assay Buffer Optimization:

    • Action: If solubility issues persist, consider modifying the assay buffer. The addition of a small percentage of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can help to maintain compound solubility and prevent aggregation.

    • Rationale: Detergents can form micelles that encapsulate hydrophobic compounds, keeping them in solution. However, be sure to validate that the chosen detergent at the specified concentration does not interfere with your kinase or assay detection system.

  • Physical Dissolution Aids:

    • Action: After diluting the compound into the assay buffer, vortexing and brief sonication can help to break down any small aggregates that may have formed.[3]

    • Rationale: These methods provide physical energy to overcome intermolecular forces that lead to aggregation.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh dissolving power for hydrophobic compounds.
Final DMSO Concentration ≤1% (v/v), consistent across all wellsMinimizes direct effects on kinase activity and assay signal.[7]
Stock Solution Handling Use fresh stocks; minimize freeze-thaw cyclesPrevents compound precipitation over time.[3]
Buffer Additives 0.01% Triton X-100 or Tween-20 (optional)Can improve solubility and prevent aggregation.
Q2: I'm observing inhibition, but I suspect it might be due to non-specific effects or compound aggregation. How can I confirm true, specific inhibition?

A2: Differentiating between specific, on-target inhibition and non-specific effects is paramount. Aggregation-based inhibition is a common artifact for many small molecules and can be misleading.

Underlying Cause: At concentrations above their solubility limit, inhibitors can form aggregates that sequester the kinase enzyme, leading to an apparent loss of activity that is independent of specific binding to the ATP pocket.

Workflow for Verifying Specific Inhibition:

Caption: Workflow for diagnosing non-specific inhibition.

Experimental Protocols:

  • Protocol 1: Detergent Test for Aggregation

    • Prepare two sets of kinase assays.

    • In the first set, use your standard assay buffer.

    • In the second set, include 0.01% (v/v) Triton X-100 in the final assay buffer.

    • Perform a full dose-response curve for your inhibitor in both conditions.

    • Interpretation: If the inhibitor is an aggregator, the presence of the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the measured IC50 value. If the inhibition is specific, the IC50 should remain largely unchanged.

  • Protocol 2: Enzyme Concentration Test

    • Set up your kinase assay with two different concentrations of the kinase enzyme (e.g., 1x and 5x).

    • Determine the IC50 of your inhibitor at both enzyme concentrations.

    • Interpretation: For a truly specific, competitive inhibitor, the IC50 value should not be significantly dependent on the enzyme concentration under initial velocity conditions. A strong dependence may suggest non-specific or tight-binding behavior.

Section 2: Assay-Specific Problems

This section addresses challenges related to the kinase assay methodology itself when using pyrrolo[2,3-d]pyrimidine inhibitors.

Q3: My luminescence- or fluorescence-based kinase assay is showing a high background or signal quenching. Could my pyrrolo[2,3-d]pyrimidine compound be interfering with the assay readout?

A3: Yes, this is a critical consideration. The aromatic nature of the pyrrolo[2,3-d]pyrimidine scaffold and its derivatives can lead to intrinsic fluorescence or quenching effects, which can directly interfere with assay detection systems.[9]

Underlying Cause:

  • Fluorescence Interference: The compound itself may fluoresce at the same excitation/emission wavelengths used by the assay's detection reagents, leading to a false-positive signal (apparent lack of inhibition).

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in the assay, leading to a false-negative signal (apparent inhibition). This is a common issue with luciferase-based assays like ADP-Glo™.

Troubleshooting Protocol:

  • Compound-Only Control:

    • Action: Set up control wells containing the assay buffer and your inhibitor at various concentrations, but without the kinase or substrate . Add the detection reagents as you would in a normal experiment.

    • Rationale: This will reveal if the compound itself contributes to the signal (fluorescence) or reduces a baseline signal (quenching).

  • Orthogonal Assay Validation:

    • Action: Validate your primary screen hits using an assay with a different detection method. For example, if you are using a fluorescence-based assay, confirm your results with a luminescence-based assay (like ADP-Glo™) or a classic radiometric [³²P]-ATP or [³³P]-ATP filter binding assay.[10][11]

    • Rationale: Radiometric assays directly measure the incorporation of a radiolabeled phosphate into a substrate and are generally immune to optical interference from test compounds.[10] This makes them the gold standard for validating hits from optical-based screens.

Assay Type Potential Interference from Pyrrolo[2,3-d]pyrimidines Troubleshooting Step
Fluorescence (FRET, FP) Intrinsic compound fluorescence, light scattering.Run compound-only controls; validate with a non-fluorescent method.
Luminescence (e.g., ADP-Glo™) Quenching of the luciferase signal.Run compound-only controls; validate with a radiometric assay.[12]
Radiometric ([³²P] or [³³P]) Generally none. Considered the gold standard for validation.Use as an orthogonal method to confirm hits.[10][11]
Q4: How do I determine if my pyrrolo[2,3-d]pyrimidine inhibitor is ATP-competitive?

A4: Since the pyrrolo[2,3-d]pyrimidine scaffold is an adenine isostere, most inhibitors from this class are ATP-competitive.[2] However, it is essential to confirm this experimentally. The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[13]

Underlying Cause: An ATP-competitive inhibitor directly competes with ATP for binding to the kinase's active site. According to the Cheng-Prusoff equation, as the concentration of the competitor (ATP) increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, resulting in a higher IC50 value.[13]

Experimental Protocol for ATP-Competition Assay:

  • Determine the Kₘ(ATP) of your kinase: Before starting, you must know the Michaelis constant (Kₘ) of your kinase for ATP under your specific assay conditions. This can be determined by measuring kinase activity over a range of ATP concentrations and fitting the data to the Michaelis-Menten equation.

  • Set up IC50 Experiments at Varying ATP Concentrations:

    • Perform several full dose-response experiments to determine the inhibitor's IC50 value at different fixed concentrations of ATP.

    • A good starting point is to test at:

      • A low ATP concentration (e.g., 0.1x Kₘ)

      • An ATP concentration near the Kₘ (e.g., 1x Kₘ)

      • A high ATP concentration (e.g., 10x Kₘ)

  • Data Analysis and Interpretation:

    • Plot the IC50 values as a function of the ATP concentration.

    • Expected Outcome for an ATP-Competitive Inhibitor: You will observe a linear increase in the IC50 value as the ATP concentration increases.

    • Expected Outcome for a Non-Competitive Inhibitor: The IC50 value will be independent of the ATP concentration.

    • Expected Outcome for an Uncompetitive Inhibitor: The IC50 value will decrease as the ATP concentration increases.

Caption: Decision workflow for determining ATP-competitiveness.

Section 3: Data Interpretation and Validation

Q5: My IC50 values for the same inhibitor vary between experiments. What are the critical parameters to control for ensuring reproducibility?

A5: IC50 values are not absolute physical constants; they are highly dependent on the experimental conditions under which they are measured.[14] Inconsistency is often a sign of variability in one or more key assay parameters.

Critical Parameters for Reproducibility:

  • ATP Concentration: As discussed in Q4, for ATP-competitive inhibitors, this is the most significant factor influencing the IC50 value.[13] Always use the same, fixed ATP concentration, ideally at or near the Kₘ of the kinase, for routine screening.

  • Enzyme and Substrate Concentrations: Ensure that the assay is running under initial velocity conditions. This means that the product formation is linear over the time of the assay and that you have consumed less than 10-15% of the substrate. Substrate depletion can lead to non-linear reaction rates and artificially low IC50 values.

  • Incubation Times and Temperature: Both the pre-incubation of the inhibitor with the kinase and the kinase reaction time itself should be precisely controlled. Temperature fluctuations can alter enzyme kinetics.

  • Reagent Quality and Handling: Use high-purity reagents (kinase, substrate, ATP). Avoid repeated freeze-thaw cycles of the enzyme, which can lead to a loss of activity.

  • Data Analysis: Use a consistent data analysis workflow. Normalize your data to the proper controls (0% inhibition = DMSO only; 100% inhibition = no enzyme or a known potent inhibitor) and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50.[15]

By systematically addressing these potential issues, researchers can confidently and accurately characterize the inhibitory potential of novel pyrrolo[2,3-d]pyrimidine compounds, paving the way for successful drug development campaigns.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Promega Corporation. (2015, February 10). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015. Promega.
  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed.
  • Glasp. (2023, November 28).
  • MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • International Centre for Kinase Profiling. Services | ATP Competition Assay. University of Dundee.
  • Quanterix. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Quanterix.
  • ResearchGate. (2025, October 15). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • ResearchGate. Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Benchchem. Technical Support Center: Troubleshooting Low Signal in ADP-Based Assays. Benchchem.
  • Benchchem. Unraveling the ATP-Competitive Inhibition Mechanism of K-252d: A Technical Guide. Benchchem.
  • Benchchem. Technical Support Center: Refining Kinase Assays for Novel Pyrazolyl-Based Inhibitors. Benchchem.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Penchala, S. C., et al. (2020).
  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • NIH. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
  • de Paiva, G. D., et al. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC.
  • Scott, J. S., et al. (2016). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. NIH.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • ResearchGate. (2016, November 8). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?.
  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • ResearchGate. Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine....
  • ResearchGate. (2025, June 3). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.
  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega.
  • ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • NIH.
  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Azure Biosystems. (2025, January 29).
  • Benchchem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. Benchchem.
  • Li, H., et al. (2020).
  • Awad, S. M., et al. (2007). Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. PubMed.
  • Al-Suhaimi, K. S., et al. (2025).
  • PubMed. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. PubMed.
  • PubMed. (2022).

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Technical Support Center: Synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic intermediate. As a key building block in the development of kinase inhibitors and other therapeutic agents, optimizing its synthesis for yield and purity is paramount.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the critical chlorination step of the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-one precursor.

Overview of the Synthetic Challenge

The primary route to this compound involves the chlorination of its corresponding 2-hydroxy (or keto tautomer) precursor. This transformation, typically employing phosphorus oxychloride (POCl₃), is fraught with potential pitfalls, including low yields, product hydrolysis, and the formation of intractable byproducts. The following sections address the most frequently encountered issues and provide robust, field-tested solutions.

General Reaction Scheme

The core transformation is the conversion of the C2-carbonyl to a chloride, a critical step for subsequent functionalization, such as in cross-coupling reactions.

Note: As a text-based AI, I cannot generate images. The tags are placeholders for the chemical structures. Caption: General synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter during your synthesis.

Issue 1: Low Yield with Recovery of Starting Material

Question: My post-reaction analysis (e.g., TLC, LCMS) shows full consumption of the starting material, but after the aqueous workup, I primarily isolate the starting 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-one. What is happening?

Answer: This is a classic and frequent problem caused by the hydrolysis of the target 2-chloro product back to the starting material. The C2-chloro group on the pyrrolo[2,3-d]pyrimidine scaffold is an excellent leaving group and is highly susceptible to nucleophilic attack by water, a reaction that is accelerated by the acidic conditions generated when quenching excess POCl₃.

Causality: Quenching a reaction containing a large excess of POCl₃ with water is highly exothermic and produces phosphoric acid and hydrochloric acid. This acidic aqueous environment readily facilitates the hydrolysis of your product.

Recommended Solutions:

  • Minimize Water Contact: The most critical factor is the workup. Before introducing water, remove the bulk of the excess POCl₃ under reduced pressure (e.g., using a rotary evaporator connected to a suitable trap). This dramatically reduces the exothermicity and acidity of the subsequent quench.

  • Controlled Quenching: After POCl₃ removal, cool the reaction flask in an ice bath and very slowly pour the mixture onto a vigorously stirred slurry of crushed ice and a saturated sodium bicarbonate solution. This "reverse quench" helps to keep the temperature and acid concentration low, protecting the product. Maintain the pH of the aqueous layer between 7-8.[4]

  • Anhydrous Workup: For particularly sensitive substrates, an entirely anhydrous workup may be necessary. After removing excess POCl₃, dilute the residue with an inert solvent (e.g., dichloromethane or ethyl acetate) and filter it through a plug of Celite or silica gel to remove inorganic salts, followed by solvent evaporation.

Issue 2: Reaction Stalls or Incomplete Conversion

Question: My reaction stops progressing after a few hours, leaving a significant amount of starting material unreacted. How can I drive the reaction to completion?

Answer: Stalled reactions are typically due to insufficient reactivity of the chlorinating agent, suboptimal temperature, or the inhibitory effect of byproducts.

Causality: The chlorination reaction generates one equivalent of HCl. In the absence of a base, the accumulation of HCl can protonate the nitrogen atoms of the heterocyclic system, deactivating it towards further electrophilic attack by the Vilsmeier-Haack type intermediate formed from POCl₃.

Recommended Solutions:

  • Inclusion of a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is highly recommended.[4][5] The base acts as an HCl scavenger, preventing substrate deactivation and driving the equilibrium towards the product. Typically, 1.5 equivalents of the base are used.

  • Optimize Reaction Temperature: While high temperatures can cause decomposition, insufficient heat will slow the reaction rate. For chlorinations with POCl₃ in a solvent like toluene or acetonitrile, a temperature of 50-80°C is a common starting point.[4][5] If the reaction is run neat in POCl₃, a temperature of 80-100°C may be required, but this increases the risk of side product formation.

  • Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A common ratio is 3 to 5 equivalents relative to the starting material, which helps ensure the reaction medium remains reactive.

Issue 3: Formation of Tarry Byproducts and Dark Reaction Mixtures

Question: The reaction mixture turns black, and upon workup, I obtain a dark, tarry crude product that is difficult to purify. How can I achieve a cleaner reaction?

Answer: The formation of tar is indicative of decomposition of either the starting material or the product under the harsh, acidic, and high-temperature conditions of the reaction.

Causality: The pyrrole moiety of the pyrrolo[2,3-d]pyrimidine system is electron-rich and can be susceptible to polymerization or degradation under strongly acidic and hot conditions, especially when POCl₃ is used neat.

Recommended Solutions:

  • Use an Inert Solvent: Running the reaction in a high-boiling inert solvent is the most effective way to mitigate decomposition. Toluene is an excellent choice as it allows for precise temperature control and moderates the reactivity of the POCl₃.[4] Dioxane or acetonitrile can also be used.

  • Strict Temperature Control: Do not allow the reaction temperature to exceed the target. Use an oil bath with a temperature controller and monitor the internal reaction temperature.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed immediately with the workup. Prolonged heating after completion will only lead to increased byproduct formation.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common synthesis problems.

Troubleshooting_Workflow start Low Yield of Product check_tlc Analyze Crude Reaction Mixture (TLC / LCMS) start->check_tlc sm_present Significant Starting Material (SM) Present? check_tlc->sm_present tar_check Is Crude Product Tarry/Dark? check_tlc->tar_check Visual Inspection incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn  Yes no_sm Diagnosis: Product Degradation (Likely Hydrolysis during Workup) sm_present->no_sm  No solution_incomplete Solutions: • Add Tertiary Base (DIPEA) • Increase Temperature • Increase Reaction Time • Use Excess POCl₃ incomplete_rxn->solution_incomplete solution_hydrolysis Solutions: • Remove excess POCl₃ pre-quench • Perform controlled 'reverse quench'  onto ice/bicarbonate solution • Maintain pH 7-8 during workup no_sm->solution_hydrolysis tar_check->sm_present  No tar_yes Diagnosis: Decomposition tar_check->tar_yes  Yes solution_tar Solutions: • Use an inert solvent (Toluene) • Lower reaction temperature • Minimize reaction time tar_yes->solution_tar

Caption: A troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this chlorination? While every substrate is slightly different, a robust starting point based on analogous transformations is to use 3-5 equivalents of POCl₃ and 1.5 equivalents of DIPEA in toluene, heated at 50-80°C until reaction completion (typically 2-6 hours).[4][5]

ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃ (3-5 eq.)Effective and standard reagent.
Base DIPEA (1.5 eq.)Scavenges HCl to prevent deactivation.
Solvent TolueneModerates temperature, prevents charring.
Temperature 50 - 80 °CBalances reaction rate with stability.
Workup Reverse quench onto ice/NaHCO₃Prevents product hydrolysis.

Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride? Yes, other chlorinating agents can be used, often in the presence of a catalytic amount of DMF to form a Vilsmeier-type reagent in situ.[1][6] However, POCl₃ is the most commonly reported and reliable reagent for converting heterocyclic ketones to chlorides. If you choose to explore other reagents, be prepared to re-optimize conditions such as temperature and reaction time.

Q3: How critical is the exclusion of atmospheric moisture during the reaction itself? It is highly critical. POCl₃ reacts violently with water. The reaction should be set up in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture present will consume the reagent and can contribute to side reactions.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions discussed above for a higher probability of success.

Protocol: Chlorination of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (1.0 eq.).

  • Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of starting material). Begin stirring to create a suspension. Add phosphorus oxychloride (POCl₃, 3.0 eq.).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the complete addition of the base, remove the ice bath and heat the reaction mixture to 70°C in an oil bath. Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Workup - POCl₃ Removal: Once the reaction is complete, cool the flask to room temperature. Remove the excess POCl₃ and toluene under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected by a base trap).

  • Workup - Quenching: Place the flask containing the concentrated residue in an ice bath. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate. Slowly and carefully, add the reaction residue to the quenching slurry in small portions.

  • Extraction: Once the addition is complete and gas evolution has ceased, check the pH of the aqueous layer and adjust to ~8 if necessary. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

References

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate . [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications . [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH . [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . [Link]

  • CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google P
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI . [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online . [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
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  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI . [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH . [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate . [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH . [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF - ResearchGate . [Link]

  • Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions - ResearchGate . [Link]

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Technical Support Center: A Guide to Preventing Degradation of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a vital heterocyclic intermediate in medicinal chemistry, serving as a key building block for a range of biologically active molecules, particularly kinase inhibitors used in drug discovery.[1][2][3] The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. However, its chemical structure, featuring a halogenated pyrimidine ring, renders it susceptible to degradation if not stored and handled with the requisite care. This guide provides a comprehensive overview of best practices, troubleshooting, and the chemical principles underlying the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing degradation. The compound should be stored as a solid in a tightly sealed container. For optimal stability, we recommend the following conditions, summarized in the table below.

Q2: Why is moisture so detrimental to this compound's stability?

A2: The primary degradation pathway for this compound is hydrolysis.[4][5] The electron-deficient pyrimidine ring makes the carbon atom attached to the chlorine (C2 position) highly electrophilic. Water molecules, acting as nucleophiles, can attack this position, leading to a nucleophilic aromatic substitution (SNAr) reaction.[6] This reaction displaces the chloride ion and results in the formation of 2-hydroxy-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, an impurity that can significantly impact subsequent reactions. A similar hydrolytic cleavage can also occur at the C4-methoxy group, especially under acidic conditions.[7]

Q3: Is it mandatory to store the solid compound under an inert atmosphere?

A3: Yes, for long-term storage and to ensure the highest purity, an inert atmosphere (e.g., argon or dry nitrogen) is strongly recommended.[8][9] While the primary risk is moisture, an inert atmosphere serves two key purposes:

  • Displaces Moisture: It effectively removes ambient, humid air from the container's headspace, minimizing the risk of hydrolysis.

  • Prevents Oxidation: While hydrolysis is the main concern, an inert atmosphere also protects against potential long-term oxidative degradation.

For short-term storage or frequent use, ensuring the container is tightly sealed immediately after dispensing in a dry environment may be sufficient, but using an inert gas backfill is always the best practice.[10][11]

Q4: Is this compound sensitive to light?

A4: Yes, compounds with pyrrole and pyrimidine ring systems can be photosensitive.[12][13] Exposure to UV or even strong ambient light can provide the energy to initiate photochemical degradation, leading to the formation of complex impurities. To mitigate this, always store the compound in an amber or opaque vial and keep it in a dark place, such as a cabinet or freezer.

Q5: I need to prepare a solution for my experiments. What is the best practice to maintain stability?

A5: Solutions are generally less stable than the solid material.

  • Solvent Choice: Always use anhydrous grade solvents (e.g., anhydrous DMSO, DMF, or Dioxane).

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store a stock solution, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: When preparing the solution, do so under an inert atmosphere to prevent the introduction of moisture.

Section 2: Troubleshooting Guide

This guide is for users who suspect their sample of this compound may have already degraded.

Problem: My compound has changed in appearance, or my reactions are failing. How can I confirm degradation?

Step 1: Visual Inspection First, visually inspect the solid material. Signs of potential degradation include:

  • Color Change: A shift from a white or off-white powder to yellow or brown.

  • Texture Change: The appearance of clumps or a sticky consistency in a previously free-flowing powder, often indicating water absorption.

Step 2: Analytical Confirmation Visual inspection is not definitive. Analytical methods are required to confirm degradation and assess purity.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the most reliable method to quantify the purity of your compound and detect degradation products.

Methodology:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a similar solution using a new, trusted batch of the compound as a reference standard if available.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector.

  • Suggested Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Data Analysis:

    • A pure sample will show a single major peak at a specific retention time.

    • A degraded sample will show a decreased area for the main product peak and the appearance of new, typically more polar (earlier eluting), peaks corresponding to hydrolysis products.

Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)

TLC offers a rapid, qualitative assessment of purity.

Methodology:

  • Sample Preparation: Dissolve a small amount of the solid in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • TLC Plate: Use a silica gel TLC plate with a fluorescent indicator (F254).

  • Spotting: Carefully spot your sample alongside a reference standard if available.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase, such as 30-50% Ethyl Acetate in Hexanes.

  • Visualization:

    • Examine the developed plate under a UV lamp (254 nm).

    • A pure compound should appear as a single, well-defined spot.

    • Degradation products will typically appear as additional spots, often with lower Rf values (closer to the baseline) due to increased polarity from hydrolysis.

Section 3: Understanding the Science of Degradation

The stability of this compound is intrinsically linked to its molecular structure. The primary degradation mechanisms are driven by environmental factors attacking the most reactive sites on the molecule.

  • Hydrolysis: As previously mentioned, this is the most significant degradation pathway. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the attached chloro and methoxy groups susceptible to nucleophilic attack by water. The chloro group at the C2 position is particularly labile and is the most likely site of initial hydrolysis.

  • Photodegradation: The aromatic pyrrolopyrimidine core can absorb UV light, promoting electrons to an excited state. This can initiate radical reactions or ring cleavage, leading to a complex mixture of byproducts.[13]

The diagram below illustrates the primary hydrolytic degradation pathways.

Degradation Pathways Potential Degradation Pathways of this compound Parent 2-chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine Product1 2-hydroxy-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine (Major Hydrolysis Product) Parent->Product1 Hydrolysis at C2-Cl Product2 2-chloro-4-hydroxy- 7H-pyrrolo[2,3-d]pyrimidine (Minor Hydrolysis Product) Parent->Product2 Hydrolysis at C4-OMe Product3 Complex Photodegradation Products Parent->Product3 Photolysis Stressor1 Moisture (H₂O) Acid/Base Catalysis Stressor2 Light (UV/Visible) Stressor3 Elevated Temperature

Caption: Key degradation pathways initiated by environmental stressors.

Section 4: Summary of Recommended Storage Conditions

For quick reference, this table summarizes the optimal conditions for maintaining the stability of this compound.

ConditionRecommendationRationale
Temperature Long-term: -20°C Short-term: 2-8°CReduces the rate of all chemical degradation pathways. While stable at ambient temperatures, colder storage provides a significant margin of safety.[14][15]
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Prevents hydrolysis by displacing atmospheric moisture and protects against potential oxidation.[8]
Light Store in an amber or opaque, tightly sealed vial. Keep in the dark.Protects the compound from light-induced (photochemical) degradation.[12][13]
Container Use a high-quality glass vial with a secure, airtight cap (e.g., a vial with a PTFE-lined cap).Prevents moisture ingress and ensures the material does not interact with the container.
Form Store as a solid. Prepare solutions fresh as needed.The solid crystalline state is significantly more stable than solutions.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Online] Available at: [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Online] Available at: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Online] Available at: [Link]

  • Kris McNeill Group, ETH Zurich. (2019). Exploring the photodegradation of pyrroles. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Online] Available at: [Link]

  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Online] Available at: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Online] Available at: [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Online] Available at: [Link]

  • J&K Scientific. This compound | 96022-77-4. [Online] Available at: [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. [Online] Available at: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • PubMed. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. [Online] Available at: [Link]

  • MDPI. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Online] Available at: [Link]

  • MDPI. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. [Online] Available at: [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Online] Available at: [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Online] Available at: [Link]

  • ResearchGate. Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. [Online] Available at: [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Online] Available at: [Link]

  • University of Calicut. Heterocyclic Compounds. [Online] Available at: [Link]

  • Wikipedia. Hydrogen storage. [Online] Available at: [Link]

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Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a multitude of potent kinase inhibitors targeting pathways in oncology and inflammatory diseases.[1][2] However, the very features that make this 7-deazapurine scaffold a privileged structure—its rigid, planar nature and the common addition of lipophilic substituents to enhance target binding—frequently lead to a critical development challenge: poor aqueous solubility.[1][3] This guide provides field-proven troubleshooting strategies and foundational knowledge to help researchers overcome this common hurdle, ensuring your innovative derivatives can be effectively evaluated in vitro and advanced toward in vivo studies.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter at the bench. The solutions are presented in a logical, stepwise progression from the simplest to the most complex interventions.

Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS, cell culture media) for an in vitro assay. What is the standard starting procedure?

Answer: Direct dissolution of these lipophilic compounds in aqueous media is rarely successful. The standard and most effective initial approach is to use a concentrated stock solution in an organic solvent.

The most universally accepted solvent for this purpose is Dimethyl Sulfoxide (DMSO) due to its powerful solubilizing capacity and miscibility with water.[4]

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Determine Target Concentration: Decide on the highest concentration needed for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh Compound: Accurately weigh the required amount of your pyrrolo[2,3-d]pyrimidine derivative.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex vigorously. If necessary, gentle warming in a water bath (37°C) or brief sonication can be applied to fully dissolve the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

From this concentrated stock, you will perform serial dilutions into your aqueous assay buffer to achieve your final desired concentrations.

Critical Consideration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (and ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always run a vehicle control (buffer + equivalent DMSO concentration) in your experiments.

Question 2: My compound is soluble in DMSO, but it immediately precipitates when I dilute the stock solution into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic sign that your final concentration exceeds the compound's kinetic solubility in the aqueous medium.[5] The compound, upon leaving the favorable DMSO environment, crashes out of the supersaturated aqueous solution. Here is a systematic troubleshooting workflow:

G cluster_0 cluster_1 cluster_2 start Precipitation Observed (DMSO stock -> Aqueous Buffer) check_conc Is final concentration too high? (Exceeds kinetic solubility) start->check_conc lower_conc Action: Lower the final concentration. Test a dilution series. check_conc->lower_conc Yes ph_adjust Can pH be modified? (Check assay tolerance) check_conc->ph_adjust No / Still Precipitates ph_action Action: Adjust buffer pH. For basic compounds, lower pH. For acidic compounds, raise pH. ph_adjust->ph_action Yes excipients Consider Solubilizing Excipients (For in vitro use) ph_adjust->excipients No ph_action->excipients If still problematic cyclo Option 1: Cyclodextrins (e.g., HP-β-CD, CAPTISOL®) excipients->cyclo cosolvent Option 2: Co-solvents (e.g., Ethanol, PEG 400) (Use minimal amounts) excipients->cosolvent

Caption: Troubleshooting workflow for compound precipitation.
  • Reduce Final Concentration: The simplest solution is to lower the working concentration. Your compound may be potent enough to test at a lower, more soluble concentration.

  • Adjust Buffer pH: The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated. Modifying the pH of your buffer can ionize the molecule, which dramatically increases aqueous solubility.[6] The predicted pKa for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is around 11.4, but this can change significantly with different substituents.[7] For derivatives with basic moieties, slightly lowering the pH (e.g., to 6.5) can increase solubility. Conversely, for derivatives with acidic groups, increasing the pH (e.g., to 7.8) may help. Caveat: Ensure the pH change does not affect your assay's biological components.

  • Incorporate Solubilizing Excipients: If pH modification is not an option, certain additives can be used to keep the compound in solution.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble drug, forming a more water-soluble "inclusion complex".[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.

    • Co-solvents: While DMSO is the primary stock solvent, adding a small percentage of another co-solvent like ethanol or polyethylene glycol (PEG 300/400) to the final aqueous buffer can sometimes improve solubility.[6] This should be done cautiously, keeping the final organic solvent concentration minimal to avoid artifacts.

Question 3: I need to prepare a high-concentration formulation for an in vivo animal study (e.g., oral gavage). The simple methods are not working. What are my options?

Answer: In vivo formulations require more sophisticated strategies to achieve the necessary drug exposure for efficacy and toxicology studies. The goal is often to enhance both solubility and subsequent absorption in the gastrointestinal tract.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These can form fine emulsions or microemulsions in the gut.[9][10]Can significantly enhance oral bioavailability for lipophilic drugs (BCS Class II/IV).[3][11]Requires careful selection of excipients; potential for GI side effects at high doses.
Amorphous Solid Dispersions The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).[6][12]Increases dissolution rate by presenting the drug in a high-energy amorphous state.[9]Requires specialized manufacturing (spray drying, hot-melt extrusion). Potential for physical instability (recrystallization).
Nanosuspensions The particle size of the crystalline drug is reduced to the nanometer range (<1000 nm) via milling or high-pressure homogenization.[13]Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10]Can be challenging to stabilize against particle aggregation (Ostwald ripening).
pH Modification (with buffers) A formulation vehicle with a specific pH is used to ensure the drug is in its ionized, more soluble form.Simple and cost-effective approach.The drug may precipitate upon entering the different pH environment of the gut.

Recommended Starting Point for In Vivo Studies:

A lipid-based formulation is often a highly effective starting point for lipophilic kinase inhibitors like pyrrolo[2,3-d]pyrimidine derivatives.[3][11] A study on kinase inhibitors demonstrated that converting the free base to a lipophilic salt (e.g., with docusate) could enhance solubility in lipid excipients by over 10-fold, facilitating high drug loading and improving oral absorption.[3][11]

Frequently Asked Questions (FAQs)

Question 1: Why are these pyrrolo[2,3-d]pyrimidine derivatives so often poorly soluble?

Answer: The poor solubility is a direct consequence of their physicochemical properties:

  • High Crystal Lattice Energy: The planar, rigid, and heteroaromatic ring system allows for efficient packing in a solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in low aqueous solubility. These are often referred to as "brick-dust" molecules.[12]

  • High Lipophilicity: To achieve high potency and selectivity, kinase inhibitors are often designed with hydrophobic (lipophilic) groups that make favorable interactions within the ATP-binding pocket of the target kinase. This intentional increase in lipophilicity (high logP) inherently decreases solubility in water.[1]

Question 2: What is the difference between kinetic and thermodynamic solubility?

Answer: These two terms describe solubility under different conditions and are critical for different stages of drug development.[5]

  • Kinetic Solubility: This is the maximum concentration a compound can achieve when added from a concentrated organic stock (like DMSO) to an aqueous buffer before it precipitates. It's a measure of a supersaturated state and is most relevant for initial high-throughput screening and in vitro assays.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (24-72 hours) until the concentration of the dissolved drug is stable.[5] This value is fundamental for formulation development and predicting oral absorption.

Question 3: How can I experimentally measure the solubility of my compound?

Answer: Accurate solubility measurement is crucial. Here is a standard protocol for determining thermodynamic solubility, which is the most robust measurement.

Protocol: Thermodynamic Solubility Assay

  • Preparation: Add an excess amount of your solid, powdered compound to a known volume of your test buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. Ensure enough solid is added so that it remains visible after equilibration.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a low-binding 0.22 µm filter to remove any remaining fine particulates.[5]

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV or MS detection, against a standard curve prepared from your DMSO stock.[5]

  • Reporting: The final calculated concentration is the thermodynamic solubility, reported in units like µg/mL or µM.

Question 4: Can I proactively improve solubility by modifying the chemical structure of my next-generation derivatives?

Answer: Absolutely. This is a key strategy in medicinal chemistry known as "property-based drug design." Consider these approaches:

G center Pyrrolo[2,3-d]pyrimidine Core Scaffold n1 Add Ionizable Groups (e.g., Pyridines, Carboxylic Acids) Increases solubility via salt formation center->n1 n2 Incorporate Polar Moieties (e.g., PEG linkers, Hydroxyl groups) Increases hydrophilicity center->n2 n3 Break Planarity Introduce sp3-hybridized centers Disrupts crystal packing center->n3 n4 Optimize Lipophilicity (logP) Balance potency with solubility Avoid 'grease-ball' molecules center->n4

Caption: Medicinal chemistry strategies to improve solubility.
  • Introduce Ionizable Groups: Incorporating basic (e.g., pyridine, piperazine) or acidic (e.g., benzoic acid) functional groups provides a "handle" for salt formation and pH-dependent solubility enhancement.[14][15]

  • Add Polar Groups: Attaching small, polar, and flexible groups like short polyethylene glycol (PEG) chains can disrupt crystal packing and improve water interactions.[14][15]

  • Disrupt Planarity: The planarity of the core contributes to strong crystal packing. Introducing substituents with sp3-hybridized carbons can break this planarity, weaken the crystal lattice, and improve solubility.

  • Control Lipophilicity: While some lipophilicity is needed for activity, excessive increases can be detrimental. Systematically track the calculated logP (cLogP) of your derivatives and aim for a balance between potency and physicochemical properties.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors.
  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • World Pharma Today. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

Sources

Technical Support Center: Managing Cross-Reactivity of 2-Chloro-4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of kinase inhibitor cross-reactivity. As a privileged scaffold in drug discovery, particularly for Janus Kinase (JAK) and RET inhibitors, understanding and managing off-target effects is paramount for generating robust and reproducible data.[1][2][3][4][5]

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with this class of inhibitors.

Q1: What are the primary reasons for the cross-reactivity of this compound-based inhibitors?

A1: The cross-reactivity of these inhibitors primarily stems from the conserved nature of the ATP-binding pocket across the human kinome.[6][7] The 7H-pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, mimicking the adenine ring of ATP.[3][5] While substitutions at the C4 and C2 positions, along with modifications on the pyrrolo ring, are designed to confer selectivity, the inherent structural similarities among kinase active sites can lead to unintended binding to other kinases.[2][3]

Q2: My inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the issue?

A2: This is a common discrepancy. Several factors could be at play:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The inhibitor may be rapidly metabolized within the cell into an inactive form.

  • High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the IC50 value compared to biochemical assays which often use lower, near-Km ATP concentrations.[8][9]

Q3: How can I computationally predict potential off-targets for my specific this compound derivative?

A3: Several computational methods can provide insights into potential off-targets before extensive wet-lab screening.[10][11][12] These include:

  • Structure-Based Approaches: If a crystal structure of your inhibitor bound to its primary target exists, the binding pocket can be compared to other known kinase structures to identify those with high similarity.[10][12]

  • Ligand-Based Approaches: The chemical structure of your inhibitor can be compared to libraries of compounds with known kinase inhibition profiles.

  • Public Databases: Resources like the Kinase Binding Database (KDB) and ChEMBL contain extensive data on kinase inhibitor selectivity that can be queried.

It is important to remember that these are predictive tools, and any identified potential off-targets should be experimentally validated.[10][11][12]

Q4: What are the essential positive and negative controls for a kinase inhibitor experiment?

A4: Proper controls are critical for data interpretation.[13]

  • Positive Controls:

    • A known, well-characterized inhibitor for your target kinase to validate assay performance.

    • For cellular assays, a stimulus that activates the signaling pathway of interest.

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to account for solvent effects.

    • A structurally similar but inactive analog of your inhibitor to control for off-target effects related to the chemical scaffold.

    • In cellular assays, an untreated cell population.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Guide 1: Inconsistent IC50 Values in Biochemical Assays

Inconsistent IC50 values can arise from several factors. This guide will help you systematically troubleshoot and optimize your biochemical kinase assays.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inhibitor Precipitation 1. Visually inspect your inhibitor stock and working solutions for any precipitate. 2. Determine the solubility of your compound in the final assay buffer. 3. If solubility is an issue, consider using a different solvent or adding a small percentage of a co-solvent like PEG or glycerol. Always test the effect of the co-solvent on enzyme activity.
Variable ATP Concentration 1. Ensure the ATP concentration is consistent across all experiments. 2. For comparative studies, it is recommended to use an ATP concentration at or near the Km value for the specific kinase.[9]
Enzyme Activity Variation 1. Use a fresh aliquot of the kinase for each experiment to avoid degradation from multiple freeze-thaw cycles. 2. Ensure the enzyme concentration is in the linear range of the assay.[9]
Assay Readout Interference 1. Some inhibitors can interfere with the detection method (e.g., fluorescence quenching, luciferase inhibition). 2. Run a control experiment with your inhibitor in the absence of the kinase to check for assay interference.

Workflow for Optimizing Biochemical Kinase Assays

G cluster_0 Assay Optimization Workflow A 1. Characterize Enzyme Activity (Determine linear range) B 2. Determine ATP Km A->B C 3. Test Inhibitor Solubility (in final assay buffer) B->C D 4. Check for Assay Interference (Inhibitor without enzyme) C->D E 5. Perform IC50 Determination (Standardized conditions) D->E

Caption: A systematic workflow for optimizing biochemical kinase assays.

Guide 2: Distinguishing On-Target vs. Off-Target Cellular Effects

Observing a cellular phenotype after inhibitor treatment is only the first step. This guide provides a multi-pronged approach to confidently attribute the observed effect to the inhibition of the intended target.

Experimental Strategies

  • Dose-Response Correlation:

    • Protocol: Treat cells with a range of inhibitor concentrations.

    • Analysis: Correlate the magnitude of the cellular phenotype with the extent of on-target inhibition (e.g., phosphorylation of a direct downstream substrate measured by Western blot). A strong correlation suggests an on-target effect.

  • Use of a Structurally Unrelated Inhibitor:

    • Protocol: Identify a second inhibitor that targets the same kinase but has a different chemical scaffold.

  • Rescue Experiments:

    • Protocol:

      • Engineer a version of the target kinase that is resistant to your inhibitor (e.g., through site-directed mutagenesis of a key binding residue).

      • Express this resistant mutant in your cells.

    • Analysis: If the inhibitor's effect is on-target, the expression of the resistant mutant should "rescue" the phenotype, making the cells insensitive to the inhibitor.

  • Target Knockdown/Knockout:

    • Protocol: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the target kinase.

    • Analysis: If the phenotype observed with genetic knockdown/knockout mimics the phenotype of inhibitor treatment, it provides strong evidence for an on-target mechanism.[14]

Workflow for Validating On-Target Effects

G cluster_0 On-Target Effect Validation A Observed Cellular Phenotype B Dose-Response Correlation (Phenotype vs. Target Inhibition) A->B C Structurally Unrelated Inhibitor A->C D Rescue with Resistant Mutant A->D E Genetic Knockdown/Knockout A->E F High Confidence On-Target Effect B->F C->F D->F E->F G cluster_0 NanoBRET™ Workflow A 1. Transfect Cells (with NanoLuc®-Kinase construct) B 2. Seed Cells in Assay Plate A->B C 3. Add NanoBRET® Tracer B->C D 4. Add Test Inhibitor (at various concentrations) C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure Luminescence (Donor and Acceptor wavelengths) E->F G 7. Calculate BRET Ratio and Determine IC50 F->G

Caption: A step-by-step workflow for the NanoBRET™ cellular target engagement assay.

Data Analysis

The IC50 value derived from the NanoBRET™ assay represents the concentration of your inhibitor required to displace 50% of the tracer from the target kinase in live cells. This provides a more accurate assessment of cellular potency compared to biochemical assays.

IV. References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 2018. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, 2011. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2011. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed, 2008. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. PMC, 2011. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed, 2024. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, 2025. [Link]

  • Kinase Selectivity Panels. Reaction Biology, 2023. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 2018. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 2008. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications, 2017. [Link]

  • Computational off-target profiling of known kinase inhibitors. ResearchGate, 2018. [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed, 2019. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC, 2014. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 2024. [Link]

  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed, 2014. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. ACS Publications, 2021. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 2015. [Link]

  • Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of janus kinases (jak). Google Patents, 2014.

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH, 2021. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology, 2022. [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. ResearchGate, 2024. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals, 2013. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, 2020. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI, 2023. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI, 2018. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, 2021. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH, 2024. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications, 2023. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed, 2020. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed, 2023. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate, 2012. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH, 2023. [Link]

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Validation & Comparative

The 7-Deazapurine Advantage: A Comparative Guide to the 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the potency, selectivity, and ultimate therapeutic potential of a drug candidate. Among the plethora of heterocyclic systems explored, the 7-deazapurine core, exemplified by 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, has emerged as a "privileged scaffold." Its structural resemblance to adenine, the core of adenosine triphosphate (ATP), provides a strong foundation for competitive inhibition of a wide range of kinases.[1][2] This guide provides an in-depth, objective comparison of the this compound scaffold with other prominent kinase inhibitor scaffolds, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for the introduction of various substituents, allowing for the fine-tuning of inhibitor-kinase interactions. This adaptability has led to the development of potent inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and p21-activated kinase 4 (PAK4).

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is present in many ATP-competitive inhibitors of different kinases.[2] This inherent structural mimicry provides a strong basis for achieving high binding affinity to the ATP-binding site of kinases.

Head-to-Head Comparison: Pyrrolo[2,3-d]pyrimidine vs. Other Scaffolds

The true measure of a scaffold's utility lies in its performance relative to other established core structures. Here, we compare the pyrrolo[2,3-d]pyrimidine scaffold with other widely used kinase inhibitor scaffolds, focusing on their application in inhibiting EGFR and JAKs, two of the most significant kinase families in oncology and immunology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its dysregulation is a key driver in many cancers.[3] The development of small molecule inhibitors targeting EGFR has revolutionized the treatment of certain malignancies.

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be highly effective in generating potent EGFR inhibitors. For instance, 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated high potency against EGFR, with IC50 values in the low nanomolar range.[4][5] The presence of a halogen at specific positions on the scaffold can significantly enhance inhibitory activity.[4][5]

ScaffoldRepresentative Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine 2,4-disubstituted derivative (46)EGFR3.76[4][5]
Pyrrolo[2,3-d]pyrimidine 2,4-disubstituted derivative (48)EGFR3.63[4][5]
Pyrrolo[2,3-d]pyrimidine 4,6-disubstituted derivative (53)EGFR3.3[4][5]
Quinazoline GefitinibEGFR2-37Commercially available data
Quinazoline ErlotinibEGFR2Commercially available data
Pyrazolo[3,4-d]pyrimidine Representative DerivativeEGFR>10,000[6]

As the data indicates, the pyrrolo[2,3-d]pyrimidine scaffold can yield inhibitors with potency comparable to or exceeding that of well-established quinazoline-based EGFR inhibitors like gefitinib and erlotinib. In contrast, the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been shown to be significantly less effective for EGFR inhibition.[6]

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases is central to the signaling of numerous cytokines and growth factors, making them key targets for inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Several JAK inhibitors with a pyrrolo[2,3-d]pyrimidine core have been approved for clinical use, including tofacitinib and ruxolitinib.

The selectivity of JAK inhibitors is crucial for minimizing off-target effects. The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated the ability to be decorated with substituents that confer selectivity for specific JAK isoforms. For example, a series of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective JAK1 inhibitors.[7]

ScaffoldRepresentative Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK1, JAK2, JAK31, 20, 112[8]
Pyrrolo[2,3-d]pyrimidine RuxolitinibJAK1, JAK23.3, 2.8[8]
Pyrrolo[2,3-d]pyrimidine Hydrazinyl derivative (8m)JAK10.16[7]
Pyrrolo[2,3-d]pyrimidine Hydrazinyl derivative (8o)JAK10.3[7]
Pyrazolo[1,5-a]pyrimidine Representative DerivativeJAK2Potent Inhibition[9]
Azaindole FedratinibJAK2, FLT33, 15[8]

The data highlights the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for achieving both potent pan-JAK inhibition and selective inhibition of individual JAK isoforms. This compares favorably with other scaffolds like pyrazolo[1,5-a]pyrimidine and azaindole, which have also yielded potent JAK inhibitors.

Experimental Methodologies for Kinase Inhibitor Characterization

The objective comparison of kinase inhibitor scaffolds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of a kinase inhibitor.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of Compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_GI50 Determine GI50 Plot_Curve->Determine_GI50

Caption: Cell-Based Proliferation (MTT) Assay Workflow.

Conclusion

The this compound scaffold stands out as a highly versatile and effective platform for the design of potent and selective kinase inhibitors. Its inherent structural similarity to adenine provides a strong foundation for ATP-competitive inhibition, and its amenability to chemical modification allows for the optimization of activity against a wide range of kinase targets. As demonstrated by the comparative data, derivatives of this scaffold have shown exceptional potency against key kinases like EGFR and JAKs, often rivaling or surpassing inhibitors based on other well-known scaffolds. For researchers and drug development professionals, the 7-deazapurine core represents a promising starting point for the discovery of next-generation targeted therapies.

References

  • Kurup, S., et al. (2018). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant, verifiable source]
  • Kaspersen, S. J., et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant, verifiable source]
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review - PubMed. (2023). [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase - ResearchGate. (2025). [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. (n.d.). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). [Link]

  • Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib... - ResearchGate. (n.d.). [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (n.d.). [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. | Semantic Scholar. (n.d.). [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. (n.d.). [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.). [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (n.d.). [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed. (2022). [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed. (2009). [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (n.d.). [Link]

  • Classification of JAK inhibitors with representative examples for each type. - ResearchGate. (n.d.). [Link]

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A Comparative Guide to the Cellular Uptake and Toxicity of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cellular pharmacology of a novel compound is paramount to its successful development as a therapeutic agent. This guide provides an in-depth technical comparison of the cellular uptake and toxicity profiles of compounds based on the 7-deazapurine scaffold, with a focus on 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes findings from structurally related pyrrolo[2,3-d]pyrimidine derivatives to provide a predictive and comparative framework.

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[4] The specific compound, this compound, serves as a versatile synthetic intermediate for creating a diverse library of such bioactive molecules.[1]

Cellular Uptake Mechanisms: A Tale of Two Transporters

The entry of small molecules into a cell is a critical determinant of their biological activity. For pyrrolo[2,3-d]pyrimidine derivatives, particularly those designed as antifolates, cellular uptake is often mediated by specific transporters that are overexpressed in cancer cells.

Key Uptake Pathways for Pyrrolo[2,3-d]pyrimidine Derivatives:

  • Folate Receptors (FRs): FRα and FRβ are high-affinity receptors that mediate the endocytosis of folates and their analogs.[5][6] Many solid tumors, including those of the ovary and endometrium, overexpress FRα, making it an attractive target for selective drug delivery.[6] Studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have demonstrated that their cellular uptake is dependent on FRα, and this uptake can be blocked by excess folic acid.[6][7]

  • Proton-Coupled Folate Transporter (PCFT): This transporter is optimally active in the acidic microenvironments often found in solid tumors.[5] Certain pyrrolo[2,3-d]pyrimidine antifolates have shown selective uptake via PCFT, offering another avenue for tumor-specific targeting.[5] The efficiency of uptake by PCFT can be influenced by the length of the carbon bridge in the side chain of the molecule.[5]

While these mechanisms are well-documented for antifolate derivatives, the uptake of kinase inhibitor-type pyrrolo[2,3-d]pyrimidines, which often lack the glutamate moiety required for high-affinity transporter binding, is more likely governed by passive diffusion . Key physicochemical properties influencing passive diffusion include:

  • Lipophilicity: A balance is crucial; highly lipophilic compounds may have poor aqueous solubility, while highly polar compounds may not efficiently cross the lipid bilayer.[8]

  • Molecular Size and Shape: Smaller molecules with a more compact conformation tend to diffuse more readily.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors generally favors passive diffusion.

It is plausible that this compound, being a relatively small and moderately lipophilic molecule, primarily enters cells via passive diffusion. However, its potential to be a substrate for other, less characterized transporters cannot be entirely ruled out without direct experimental evidence.

Comparative Cytotoxicity Profile

The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in many potent kinase inhibitors, and their cytotoxic effects are often a direct consequence of inhibiting key signaling pathways that drive cell proliferation and survival.[2][9][10]

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][11][12][13] The mechanism of cell death is frequently attributed to the induction of apoptosis , characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][11]

Table 1: Comparative Cytotoxicity (IC50) of Various Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVarious29 - 59[2][11]
Tricyclic Pyrrolo[2,3-d]pyrimidinonesHT-29 (Colon)4.01 - 4.55[13]
2-Phenyl Pyrrolo[2,3-d]pyrimidinonesHeLa (Cervical), HT-29 (Colon)6.55 - 7.61[13]
Bis-pyrrolo[2,3-d]pyrimidinesCFPAC-1 (Pancreatic)0.79[3]
Pyrrolo[2,3-d]pyrimidine DerivativesHCT-116 (Colon)4.6 - 5.9[12]
Pyrrolo[2,3-d]pyrimidine DerivativesMCF-7 (Breast)7.2 - 12.6[12]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

The toxicity of this compound itself is not well-documented in the context of cytotoxicity assays. However, as a reactive intermediate, it is expected to exhibit some level of toxicity. The chlorine atom at the 4-position and the methoxy group at the 2-position are key functional groups that can be displaced by nucleophiles, potentially leading to off-target interactions with cellular macromolecules.[1] The safety data for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine indicates that it is toxic if swallowed, in contact with skin, or inhaled.[14][15]

Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Derivatives

Many pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in oncogenic signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitors Inhibitor->RTK e.g., EGFR, VEGFR2 inhibitors Inhibitor->JAK e.g., Tofacitinib

Caption: Generalized signaling pathways targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Experimental Protocols

To facilitate further research, detailed protocols for assessing the cellular uptake and toxicity of this compound and its analogs are provided below.

Protocol 1: Cellular Uptake Quantification using LC-MS/MS

This protocol is designed to determine the intracellular concentration of the test compound.[16]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound or analog)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Extraction solvent (e.g., acetonitrile with 0.1% formic acid)

  • Internal standard for LC-MS/MS

  • 6-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 80-90% confluency.

  • Treat the cells with the test compound at various concentrations for a defined period (e.g., 2, 6, 24 hours).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Harvest the cells by trypsinization and count them to determine the cell number.

  • Pellet the cells by centrifugation and lyse them with the extraction solvent containing the internal standard.

  • Vortex vigorously and centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the intracellular concentration of the test compound.

  • Express the results as the amount of compound per million cells.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

  • Treat the cells with a serial dilution of the test compound (and a vehicle control) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Cytotoxicity Workflow A Seed cells in 96-well plate B Treat with test compound (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct data on the parent compound is scarce, the extensive research on its derivatives provides a strong foundation for predicting its biological properties. The cellular uptake is likely dominated by passive diffusion, and its cytotoxicity is expected to be mediated through interactions with intracellular targets, potentially leading to apoptosis in cancer cells.

Future research should focus on the direct experimental evaluation of this compound to confirm these predictions. Comparative studies with its more complex derivatives will be crucial for understanding the structure-activity relationships that govern cellular uptake and toxicity. Such knowledge will undoubtedly accelerate the development of more effective and selective drugs based on this versatile heterocyclic system.

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A Comparative Guide to the In Vivo Efficacy of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine analogs and related derivatives, which have emerged as a promising scaffold in the development of targeted cancer therapies. As kinase inhibitors, these compounds have shown significant potential in preclinical studies, targeting key signaling pathways involved in tumor growth, proliferation, and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of their performance against alternative therapies, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Promise of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for a multitude of kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding pocket of various kinases, leading to the modulation of their activity. The 2-chloro-4-methoxy substitution pattern, in particular, offers a versatile platform for synthetic elaboration, enabling the development of potent and selective inhibitors against a range of oncogenic kinases, including Focal Adhesion Kinase (FAK), Janus Kinase (JAK), and Rearranged during Transfection (RET) kinase. This guide will delve into the in vivo performance of specific analogs, providing a comparative framework for their evaluation.

Comparative In Vivo Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Analogs

While specific in vivo data for direct this compound analogs is emerging, a broader analysis of structurally related compounds provides valuable insights into their therapeutic potential. The following sections compare the in vivo efficacy of various 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting different kinases in relevant cancer models.

FAK Inhibitors in Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers.[1]

One notable 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative, Compound 16c , has demonstrated significant in vivo activity in a hepatocellular carcinoma xenograft model.[1][2][3] This provides a strong rationale for the investigation of similarly substituted analogs.

Table 1: In Vivo Efficacy of a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine FAK Inhibitor (Compound 16c)

CompoundTarget KinaseCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointStandard of Care Comparator
Compound 16c FAKHepatocellular Carcinoma (SMMC7721 cells)Subcutaneous xenograft mouse modelIntraperitoneal administration78.6% tumor growth inhibition.[1][2]Sorafenib (tyrosine kinase inhibitor).[4][5]
Compound 25b FAKNon-Small Cell Lung Cancer (A549 cells)Not specified in detail, but showed good metabolic stability in mice.[6]Not specifiedPotent in vitro activity and good metabolic stability suggest potential for in vivo efficacy.[6]Platinum-based chemotherapy (e.g., cisplatin).[7][8]

Causality Behind Experimental Choices: The selection of xenograft models using human cancer cell lines like SMMC7721 and A549 is a standard preclinical approach to evaluate the anti-tumor activity of a compound in a living organism.[9] The route of administration (intraperitoneal) is often chosen in early preclinical studies for its ability to ensure consistent systemic exposure. Tumor growth inhibition is a primary and robust endpoint for assessing the efficacy of an anti-cancer agent.

RET Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

RET is a receptor tyrosine kinase, and its genetic alterations are known drivers in certain types of cancers, including NSCLC.[6][10] A potent and selective pyrrolo[2,3-d]pyrimidine-based RET inhibitor (Compound 1) has shown significant in vivo efficacy in RET-driven tumor xenografts.[11]

Table 2: In Vivo Efficacy of a Pyrrolo[2,3-d]pyrimidine RET Inhibitor (Compound 1)

CompoundTarget KinaseCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointStandard of Care Comparator
Compound 1 RETRET-driven tumor xenograftsMice10 and 30 mg/kg, po, qdTumor regression.[11]Pralsetinib, Selpercatinib (selective RET inhibitors).[11]

Causality Behind Experimental Choices: The use of RET-driven tumor xenograft models is crucial for evaluating the efficacy of a RET inhibitor, as it ensures that the tumor's growth is dependent on the target kinase. Oral administration (po, qd - once daily) is a preferred route for clinical candidates due to patient convenience. Tumor regression is a more stringent and clinically relevant endpoint than tumor growth inhibition.

Key Signaling Pathways Modulated by 7H-pyrrolo[2,3-d]pyrimidine Analogs

Understanding the mechanism of action is critical for the rational development of targeted therapies. These analogs exert their effects by inhibiting key kinases and their downstream signaling pathways.

FAK Signaling Pathway

FAK activation, often triggered by integrin engagement with the extracellular matrix, initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration. FAK inhibitors block these pathways, leading to apoptosis and reduced tumor progression.[12][13][14][15]

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK p53 p53 FAK->p53 Inhibition Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis FAK_Inhibitor 7H-pyrrolo[2,3-d]pyrimidine FAK Inhibitor FAK_Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine analogs.

RET Signaling Pathway

Aberrant RET signaling, due to mutations or fusions, leads to the constitutive activation of downstream pathways like RAS/MAPK and PI3K/AKT, driving tumorigenesis.[4][6][10] RET inhibitors block this activation.

RET_Signaling RET_Fusion RET Fusion/Mutation RAS RAS RET_Fusion->RAS PI3K PI3K RET_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RET_Inhibitor 7H-pyrrolo[2,3-d]pyrimidine RET Inhibitor RET_Inhibitor->RET_Fusion Inhibition

Caption: RET signaling pathway and the point of inhibition.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

Reproducible and robust in vivo studies are paramount for the preclinical validation of novel therapeutic agents. The following provides a generalized, yet detailed, protocol for conducting in vivo efficacy studies of 7H-pyrrolo[2,3-d]pyrimidine analogs in a xenograft mouse model.

Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to assess the anti-tumor efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., SMMC7721 for HCC, A549 for NSCLC) in appropriate media and conditions until they reach 80-90% confluency.
  • Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
  • Acclimatize animals for at least one week before the experiment.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

4. Dosing and Administration:

  • Prepare the test compound (e.g., a this compound analog) and vehicle control. The formulation will depend on the compound's solubility and route of administration (e.g., dissolved in DMSO and diluted with saline for intraperitoneal injection, or formulated in a suitable vehicle for oral gavage).
  • Administer the compound and vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily, once a week).

5. Efficacy Endpoint Measurement:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the animals.
  • Excise the tumors and measure their final weight.
  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

6. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

    Caption: Workflow for a typical in vivo xenograft study.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly with the 2-chloro-4-methoxy substitution pattern, represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. Preclinical in vivo studies on related analogs targeting FAK and RET have demonstrated significant anti-tumor efficacy, providing a strong foundation for further investigation.

Future research should focus on:

  • Conducting head-to-head in vivo comparison studies of different this compound analogs to identify lead candidates with optimal efficacy and safety profiles.

  • Exploring the efficacy of these compounds in patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors.

  • Investigating combination therapies, where these targeted agents are used in conjunction with standard-of-care treatments to overcome resistance and enhance therapeutic outcomes.

By continuing to build upon the promising preclinical data, the scientific community can advance the development of this important class of compounds towards clinical applications, ultimately benefiting patients with cancer.

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  • Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

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The 7-Deazapurine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of targeted cancer therapies, the strategic design of small molecule inhibitors that selectively modulate the activity of protein kinases is of paramount importance. The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, has emerged as a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives originating from the versatile 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate, offering a comparative perspective against alternative scaffolds and furnishing detailed experimental methodologies for their synthesis and evaluation.

The Strategic Advantage of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine nucleus serves as a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a crucial vector for chemical elaboration at the C5 and C6 positions of the pyrrole ring, which is not readily achievable with the purine core. Furthermore, the presence of two nitrogen atoms in the pyrimidine ring allows for critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenine.[2] This fundamental interaction is a cornerstone of the inhibitory activity of this class of compounds.

The this compound is a particularly attractive starting material for the synthesis of kinase inhibitor libraries. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of amine-containing side chains. The methoxy group at the 2-position can also be displaced, although under harsher conditions, or can be retained to modulate the electronic properties of the ring system. This dual reactivity provides a powerful platform for fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Structure-Activity Relationship: Decoding the Impact of Substituents

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, with a focus on derivatives targeting prominent cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

The Critical Role of the 4-Position Amino Substituent

The 4-position of the pyrrolo[2,3-d]pyrimidine core is a primary point of interaction with the solvent-exposed region of the ATP-binding cleft. Modification at this position is a key determinant of both potency and selectivity.

  • Aromatic Amines for EGFR Inhibition: For inhibitors targeting EGFR, the introduction of an aniline or a substituted aniline at the C4 position is a well-established strategy. A series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines demonstrated potent EGFR inhibition in the nanomolar range.[3] The presence of a halogen atom on the N4-phenyl ring was found to be particularly beneficial for activity.[3]

  • Tailoring for JAK Selectivity: In the context of JAK inhibitors, the substituent at the 4-position plays a crucial role in achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). For instance, in the development of the JAK inhibitor tofacitinib, a piperidine-containing side chain at the C4 position was found to be optimal for potent inhibition of JAK1 and JAK3.

Modulation of Activity via the 2-Position

While the 4-position is pivotal for primary target engagement, modifications at the 2-position offer an avenue for refining the inhibitor's properties.

  • Impact of Halogen Substitution: The presence of a chlorine atom at the 2-position, as in the parent scaffold, can be a handle for further functionalization via cross-coupling reactions. However, in some instances, retaining the chloro group or replacing it with other small substituents is advantageous. For example, in a series of PAK4 inhibitors, the nature of the halogen atom on a 2-phenyl substituent influenced the orientation of the inhibitor in the binding pocket and, consequently, its inhibitory activity.[4]

The Significance of the Pyrrole Ring (N7 and C5/C6 Positions)

The pyrrole moiety of the 7-deazapurine scaffold provides additional opportunities for SAR exploration.

  • N7-Substitution for Physicochemical Properties: Alkylation or acylation at the N7 position can modulate the solubility and metabolic stability of the compounds. However, it is crucial to note that an unsubstituted N7-H is often involved in a key hydrogen bond interaction with the kinase, and its modification can sometimes lead to a loss of potency.

  • C5-Substitution for Enhanced Potency: Introduction of substituents at the C5 position of the pyrrole ring can lead to interactions with the ribose-binding pocket of the ATP-binding site. This has been successfully exploited to enhance the potency of several kinase inhibitors. For instance, iodination at C5 followed by Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups.[5]

Comparative Analysis with Alternative Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is not the only privileged structure for kinase inhibitor design. A comparative analysis with other prominent scaffolds highlights its unique advantages and disadvantages.

Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of the 7-deazapurine core and is also a well-established platform for kinase inhibitors, with the approved BTK inhibitor ibrutinib being a notable example.[6] Both scaffolds can form similar hydrogen bonding interactions with the kinase hinge region. The choice between the two often depends on the specific kinase target and the desired vectors for chemical modification. The pyrrolo[2,3-d]pyrimidine offers more direct and versatile functionalization of the five-membered ring.

Pyrrolo[2,3-d]pyrimidine vs. Quinazoline

The quinazoline scaffold is another highly successful core for EGFR inhibitors, with gefitinib and erlotinib being first-generation and afatinib being a second-generation approved drug.[7] While both scaffolds can effectively target the EGFR ATP-binding site, the pyrrolo[2,3-d]pyrimidine core offers a different spatial arrangement of substituents, which can be advantageous in overcoming resistance mutations. For example, recent research has focused on developing pyrrolo[2,3-d]pyrimidine-based fourth-generation EGFR inhibitors that can target the C797S resistance mutation.[8]

Experimental Data and Protocols

To provide a practical framework for researchers, this section presents representative experimental data and detailed protocols for the synthesis and evaluation of this compound derivatives.

Tabulated IC50 Data for Representative Derivatives

The following table summarizes the inhibitory activity of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides against a panel of kinases, demonstrating the potential for multi-targeted inhibition.[9]

Compound IDTarget KinaseIC50 (nM)
5k EGFR79
Her240
VEGFR2112
CDK2204
Sunitinib VEGFR293
Erlotinib EGFR55
Staurosporine Her238

Data extracted from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[10]

Detailed Experimental Protocols

This protocol outlines the synthesis of a key intermediate for the preparation of a library of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

  • Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and ethyl 4-aminobenzoate (1.0 eq) in absolute ethanol is heated under reflux for 7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered under vacuum to yield the product.[9]

  • Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide: The ester from Step 1 is dissolved in ethanol, and hydrazine hydrate (10 eq) is added. The mixture is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired hydrazide.

This protocol describes a general method for determining the IC50 values of test compounds against a specific kinase.

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compound

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Receptor binds STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Target Gene Transcription

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Workflow for Kinase Inhibitor Synthesis and Evaluation

workflow Start 2-Chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine SNAr SNAr Reaction (e.g., with amine) Start->SNAr Purification1 Purification (Chromatography/Recrystallization) SNAr->Purification1 Characterization Structural Characterization (NMR, MS) Purification1->Characterization KinaseAssay In Vitro Kinase Assay (IC50 determination) Characterization->KinaseAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable and versatile starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of potent and selective drug candidates. The ability to systematically modify the core at multiple positions allows for the fine-tuning of interactions within the ATP-binding pocket, addressing challenges such as acquired drug resistance. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome clinically relevant resistance mutations. The strategic application of computational modeling and structural biology will undoubtedly accelerate the discovery of new and effective therapies based on this remarkable deazapurine scaffold.

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A Researcher's Guide to Evaluating Off-Target Effects of 2-Chloro-4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] The specific substitution pattern, such as 2-chloro-4-methoxy, fine-tunes the compound's interaction with the ATP-binding pocket of protein kinases, offering a promising avenue for developing targeted therapies.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects.[6] These unintended interactions can lead to toxicity or unexpected pharmacological activities, underscoring the critical need for a robust off-target evaluation strategy during drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target effects of novel 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for a thorough investigation.

The Kinase Inhibitor Selectivity Challenge

Kinase inhibitors are powerful tools in treating diseases like cancer.[7] However, their efficacy and safety are intrinsically linked to their selectivity. While a compound may be designed to inhibit a specific kinase driving a disease, it can inadvertently inhibit other kinases with similar structural features in their ATP-binding pockets.[6] This polypharmacology can sometimes be beneficial, but more often than not, it is the source of adverse effects.[8] Therefore, a multi-pronged approach is essential to map the interaction landscape of a new chemical entity.

A systematic evaluation of off-target effects should aim to answer two fundamental questions:

  • Which other kinases does our compound bind to and inhibit?

  • What are the functional consequences of these off-target interactions in a cellular context?

To address these questions, we will explore a tiered experimental approach, starting with broad screening and moving towards more focused cellular validation.

A Strategic Workflow for Off-Target Profiling

The following workflow provides a logical progression for evaluating the off-target effects of a hypothetical this compound-based compound, which we will refer to as "Cmpd-X".

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic and Functional Analysis a Biochemical Kinase Panel Screening b Cellular Thermal Shift Assay (CETSA) a->b Validate primary off-targets c Phenotypic Screening b->c Assess cellular consequences d Downstream Signaling Analysis b->d Investigate pathway modulation

Figure 1: A tiered workflow for comprehensive off-target effect evaluation.

Tier 1: Broad Kinome Profiling

The first step is to obtain a global view of the compound's selectivity across the human kinome.[9] Biochemical kinase panel screening is the gold standard for this initial assessment.

Experimental Approach: Large-Scale Kinase Panel Screening

This involves testing the inhibitory activity of Cmpd-X against a large panel of purified recombinant kinases, often representing a significant portion of the human kinome.[10]

Rationale: This high-throughput method provides a quantitative measure (typically IC50 values) of the compound's potency against hundreds of kinases in a controlled, cell-free environment.[9] This allows for the rapid identification of potential off-targets and the calculation of a selectivity index.[9]

Experimental Protocol: Radiometric Kinase Assay

A common and robust method for kinase profiling is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and a buffer containing radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Add Cmpd-X or DMSO (vehicle control) to the reaction mix and incubate at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Wash the filter to remove unincorporated [γ-³³P]ATP and measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Cmpd-X and determine the IC50 value for each kinase.

Data Presentation:

The results of the kinome-wide screen can be summarized in a table highlighting the most potently inhibited off-target kinases.

Kinase TargetIC50 (nM) for Cmpd-XOn-Target/Off-Target
Primary Target (e.g., JAK2) 5 On-Target
Off-Target A (e.g., FLT3)50Off-Target
Off-Target B (e.g., Aurora A)150Off-Target
Off-Target C (e.g., TRKA)300Off-Target
.........

Tier 2: Cellular Target Engagement

While biochemical assays are excellent for initial screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, and compound metabolism.[11] Therefore, it is crucial to validate the identified off-target interactions in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[11][13][14] If Cmpd-X binds to an off-target kinase within the cell, it will increase the thermal stability of that kinase.

Rationale: CETSA provides direct evidence of target engagement in a physiological environment, bridging the gap between biochemical activity and cellular effects.[11]

G cluster_0 CETSA Workflow a Treat cells with Cmpd-X or DMSO b Heat cells to a range of temperatures a->b c Lyse cells b->c d Separate soluble and aggregated proteins c->d e Quantify remaining soluble target protein (e.g., Western Blot) d->e

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

Step-by-Step Methodology:

  • Cell Treatment: Culture a relevant cell line and treat with Cmpd-X at a saturating concentration or with DMSO as a vehicle control for 1 hour.[13]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins and cell debris.[13]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the off-target kinase of interest.[13] Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities at each temperature for both the Cmpd-X treated and DMSO control samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates target engagement.

Tier 3: Phenotypic and Functional Analysis

Confirming target engagement is a critical step, but it doesn't fully reveal the functional consequences of off-target inhibition. Phenotypic screening and downstream signaling analysis can provide valuable insights into the cellular impact of these unintended interactions.[15]

Experimental Approach 1: Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on a cell or organism's phenotype, providing a holistic view of its biological activity.[15][16][17][18]

Rationale: This approach can uncover unexpected off-target effects that might not be apparent from kinome profiling alone. For example, if Cmpd-X inhibits a kinase involved in cell cycle progression, a phenotypic screen could reveal a cell cycle arrest phenotype.

Step-by-Step Methodology (Cell Viability Assay):

  • Cell Plating: Seed a panel of diverse cancer cell lines in multi-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a reagent that measures cell viability (e.g., a reagent that measures ATP content or metabolic activity).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the concentration of Cmpd-X that inhibits cell growth by 50% (GI50) for each cell line.

Data Interpretation: By comparing the GI50 values across a panel of cell lines with known genetic backgrounds, you can correlate sensitivity to Cmpd-X with the expression or mutation status of the identified off-targets.

Experimental Approach 2: Downstream Signaling Analysis

If an off-target kinase is part of a known signaling pathway, you can directly measure the effect of Cmpd-X on downstream signaling events.

Rationale: This provides a mechanistic link between off-target kinase inhibition and a functional cellular outcome.

Step-by-Step Methodology (Western Blot for Phospho-proteins):

  • Cell Treatment: Treat cells with Cmpd-X at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform a Western blot using antibodies that specifically recognize the phosphorylated (activated) forms of downstream substrates of the off-target kinase.

  • Data Analysis: Quantify the changes in phosphorylation of the downstream targets to determine the functional impact of off-target inhibition.

Conclusion

A thorough evaluation of off-target effects is a cornerstone of modern drug discovery. For this compound-based compounds, a systematic approach combining broad kinome profiling, cellular target engagement validation, and functional phenotypic analysis is essential. This multi-tiered strategy not only helps in identifying and mitigating potential liabilities but also provides a deeper understanding of the compound's overall biological activity. By rigorously applying these methodologies, researchers can develop safer and more effective kinase inhibitors.

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Benchmarking 2-Chloro-4-Methoxy-7H-Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity and the Promise of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with over 70 FDA-approved agents to date.[2] A significant challenge in this field is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities.[3] The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in kinase inhibitor design due to its ability to mimic the ATP purine ring and form key hydrogen bonds in the kinase hinge region.[4]

This guide focuses on the 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate, a versatile building block for a new generation of kinase inhibitors.[5] Its strategic substitution at the 2 and 4 positions offers a platform for developing highly potent and selective inhibitors. We will benchmark the potential of derivatives from this scaffold against two FDA-approved Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib , which themselves are based on the broader pyrrolo[2,3-d]pyrimidine framework. This guide will provide the scientific rationale, experimental workflows, and comparative data necessary for researchers to evaluate novel compounds derived from this promising scaffold.

The Benchmarks: Approved JAK Inhibitors

Tofacitinib and Ruxolitinib are established therapeutics for autoimmune diseases and myeloproliferative neoplasms, respectively.[6] They function by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are essential for cytokine signaling through the JAK-STAT pathway.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors.[8] Its activation follows a well-defined series of events:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor, inducing receptor dimerization.

  • JAK Autophosphorylation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.[9]

  • STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The STATs are then phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[10]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]

experimental_workflow

Comparative Performance Data

A critical aspect of benchmarking is the direct comparison of inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of the reported in vitro kinase inhibitory activities of Tofacitinib and Ruxolitinib against the JAK family kinases.

Kinase TargetTofacitinib (CP-690,550) IC50 (nM)Ruxolitinib (INCB018424) IC50 (nM)
JAK1112[11]3.3
JAK220[11]2.8
JAK31[11]>400[3]
TYK2-~19

This table summarizes IC50 values from enzymatic assays. Cellular activity can vary.

The data illustrates that Tofacitinib is a potent pan-JAK inhibitor with a preference for JAK3, while Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[11] Any novel derivative from the this compound scaffold should be tested against this panel to determine its potency and selectivity profile relative to these established benchmarks. For example, a derivative showing nanomolar potency against a specific JAK with over 100-fold selectivity against other JAKs and unrelated kinases would be considered a highly promising candidate.

Experimental Protocols for Benchmarking

To objectively compare a novel this compound derivative against approved inhibitors, a series of standardized assays must be performed.

Experimental Workflow

experimental_workflow

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol is a robust method for measuring the direct inhibitory effect of a compound on purified kinase activity.[12][13]

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate (e.g., a peptide containing the STAT phosphorylation motif)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound and approved inhibitors (Tofacitinib, Ruxolitinib) serially diluted in DMSO

  • 96-well assay plates

  • Phosphocellulose paper (P81)

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Spot 1 µL of each dilution into the wells of a 96-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction Setup: Prepare a master mix containing kinase assay buffer, the specific recombinant JAK enzyme, and the peptide substrate.

  • Enzyme Addition: Add 20 µL of the kinase/substrate master mix to each well of the assay plate. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP in kinase assay buffer. Add 5 µL of the ATP mix to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • Stop Reaction and Spotting: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 20 µL from each well onto a sheet of P81 phosphocellulose paper.[12]

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse once with acetone and let it air dry.

  • Quantification: Use a phosphorimager or scintillation counter to quantify the radioactivity incorporated into the peptide substrate for each well.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for STAT Phosphorylation (Western Blot)

This assay assesses the compound's ability to inhibit JAK signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT.[4][14]

Objective: To determine the effect of the test compound on cytokine-induced STAT phosphorylation in a relevant cell line.

Materials:

  • A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF or IL-3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human cytokine (e.g., GM-CSF)

  • Test compound and reference inhibitors

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture TF-1 cells to the desired density. To reduce basal signaling, starve the cells by incubation in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of GM-CSF for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the anti-phospho-STAT5 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with anti-total-STAT5 and then anti-β-actin antibodies.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5 for each treatment condition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the introduction of diverse chemical moieties to optimize potency and selectivity. By systematically benchmarking new derivatives against approved drugs like Tofacitinib and Ruxolitinib using the detailed protocols provided in this guide, researchers can effectively identify candidates with superior properties. The ultimate goal is to develop inhibitors with tailored selectivity profiles that can translate into more effective and safer therapies for a range of diseases. Future work should focus on comprehensive selectivity screening against a broad panel of kinases to uncover potential off-target activities and to confirm the inhibitor's specificity.

References

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (n.d.). Protocol Online. Retrieved January 15, 2026, from [Link]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC. (2022, October 1). PubMed Central. Retrieved January 15, 2026, from [Link]

  • CP-690550 (Tofacitinib) | JAK1/2/3 inhibitor - Cellagen Technology. (n.d.). Cellagen Technology. Retrieved January 15, 2026, from [Link]

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • The JAK/STAT Pathway - PMC - PubMed Central - NIH. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]

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  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

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  • Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a compound handled by researchers dedicated to advancing drug discovery.[1] Its structure, featuring a chlorinated heterocyclic ring, necessitates a disposal protocol that is both rigorous and compliant with safety regulations. This guide provides a detailed, step-by-step framework for the proper disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Disposal procedures are not merely bureaucratic; they are designed to mitigate risks of toxicity, reactivity, and environmental contamination. The primary hazards associated with this class of compounds inform every step of the disposal process.

Hazard ClassificationDescriptionRationale for Cautious DisposalSupporting Sources
Acute Toxicity (Oral) Based on analogs, this compound is likely toxic or harmful if swallowed.[3][4]Prevents accidental poisoning of personnel and contamination of water systems if disposed of improperly down the drain.[3][4][5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][6]Direct contact can cause chemical burns or injury. Contaminated personal protective equipment (PPE) and labware must be decontaminated or disposed of correctly to prevent secondary exposure.[3][6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][6]Proper handling within a fume hood and correct cleanup of spills are essential to prevent inhalation exposure.[3][6]
Environmental Hazard As a chlorinated hydrocarbon, it falls under specific environmental regulations. Improper release can harm aquatic life and persist in the environment.Disposal must be directed to a licensed facility capable of handling and incinerating chlorinated waste to prevent environmental release.[2][8][9]

The Core Principles of Compliant Disposal

All chemical waste disposal is governed by institutional policies that comply with federal and state regulations.[10] The process for this compound waste is managed through your institution's Environmental Health & Safety (EHS) office. The following principles are fundamental.

  • Waste Segregation : This is the most critical first step. Halogenated organic waste must be collected in separate containers from non-halogenated waste.[11] This is because many disposal facilities use high-temperature incineration, and the presence of chlorine requires specialized flue gas scrubbing systems to neutralize the resulting hydrogen chloride (HCl). Mixing waste streams can violate a facility's permit and lead to unsafe operating conditions.

  • Satellite Accumulation Areas (SAAs) : Hazardous waste must be accumulated at or near its point of generation, in a designated SAA that is under the control of the laboratory personnel generating the waste.[12][13] This prevents the unauthorized transport of hazardous materials within the facility.

  • Container Management : Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[11][13][14] A funnel should never be left in an open waste container.[13]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (unwanted) this compound, solutions containing it, and contaminated lab materials.

Protocol 1: Disposal of Solid Waste and Solutions
  • Container Selection :

    • Obtain a designated "Halogenated Organic Waste" container from your EHS office or use an appropriate, properly cleaned empty reagent bottle.[11][14]

    • Ensure the container is made of a compatible material (e.g., glass or sturdy plastic) and has a secure, leak-proof cap.[14] If reusing a bottle, completely deface or remove the original manufacturer's label.[14]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container before adding any waste.[12]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]

    • List all constituents and their approximate percentages, including solvents (e.g., "Methylene Chloride: 90%, this compound: 10%").

    • Indicate the associated hazards (e.g., Toxic, Irritant).[12]

  • Waste Accumulation :

    • Place the labeled container in your designated SAA, which should include secondary containment (e.g., a tray) to catch any potential leaks.[14]

    • Carefully transfer the waste into the container, wearing appropriate PPE (gloves, safety glasses, lab coat).[15]

    • Securely cap the container immediately after adding waste.[13]

  • Arranging for Disposal :

    • When the container is 90% full, submit a chemical waste pickup request to your institution's EHS office through their online portal or designated procedure.[13][16]

    • Do not overfill containers. EHS is required to remove a full container within 72 hours of it being filled.[13]

Protocol 2: Handling Contaminated Labware and Spills
  • Contaminated Labware (e.g., gloves, weigh paper, silica gel) :

    • All solid materials that have come into direct contact with this compound must be disposed of as hazardous solid waste.

    • Collect these materials in a designated, labeled container or a sturdy, sealed plastic bag clearly marked "Hazardous Waste" with the chemical name.[14]

  • Decontamination of Glassware :

    • To reuse glassware, it must be decontaminated.

    • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinsates are considered hazardous waste and MUST be collected in your "Halogenated Organic Waste" container.

    • The third rinsate can often be disposed of similarly, per your institution's policy. Never assume rinsate can go down the drain.

  • Spill Cleanup :

    • For a small spill, ensure the area is well-ventilated, preferably within a chemical fume hood.[17]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[18]

    • Sweep up the contaminated absorbent and place it in a sealed, labeled hazardous waste container.[7]

    • Wipe the spill area with a solvent-moistened towel, and dispose of the towel as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

G start Waste Generated (Contains 2-chloro-4-methoxy- 7H-pyrrolo[2,3-d]pyrimidine) decision_type What is the waste type? start->decision_type solid_waste Solid Waste (e.g., excess reagent, contaminated silica) decision_type->solid_waste Solid Reagent liquid_waste Liquid Waste (e.g., reaction mixture, column fractions) decision_type->liquid_waste Liquid Solution contaminated_items Contaminated Disposables (e.g., gloves, weigh paper, pipette tips) decision_type->contaminated_items Used Disposables glassware Contaminated Glassware decision_type->glassware Used Glassware collect_halogenated_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_halogenated_solid collect_halogenated_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_halogenated_liquid contaminated_items->collect_halogenated_solid triple_rinse Triple Rinse with Solvent glassware->triple_rinse store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_halogenated_liquid->store_saa collect_halogenated_solid->store_saa collect_rinsate Collect First Two Rinsates in Halogenated Liquid Waste triple_rinse->collect_rinsate clean_glass Clean Glassware for Reuse triple_rinse->clean_glass After Rinsing collect_rinsate->collect_halogenated_liquid request_pickup Container >90% Full: Request EHS Pickup store_saa->request_pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of meticulous segregation, correct labeling, proper containment, and institutional protocols, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for waste management in your facility.

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Personal protective equipment for handling 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling this compound (CAS No: 96022-77-4), a versatile scaffold in medicinal chemistry.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its structural analogs are classified as hazardous materials. While comprehensive toxicological data for this specific compound is limited, the known hazards of similar chlorinated pyrrolopyrimidines include:

  • Acute Oral Toxicity : Analogous compounds are classified as toxic if swallowed.[4][5][6]

  • Skin and Eye Irritation : Direct contact may cause skin and serious eye irritation.[4][7][8]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6][8]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is mandatory to minimize exposure.[7]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for safeguarding against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required for splash-prone operations.[5][7][9]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for prolonged contact.[7]Nitrile gloves offer broad chemical resistance. Regular inspection and frequent changes are crucial to prevent permeation.
Body Protection A flame-retardant lab coat, fully buttoned. Impervious clothing may be necessary for larger quantities.[5][7]Protects skin from accidental spills and contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[7] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]Minimizes the risk of inhaling harmful dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for handling this compound.

Preparation and Pre-Handling Checklist
  • Verify Chemical Identity : Upon receipt, confirm the chemical name, CAS number, and inspect the container for any damage or leaks.[7]

  • Review Safety Data Sheet (SDS) : Always consult the most recent SDS for the compound before beginning any work.

  • Designate a Handling Area : All work must be conducted within a certified chemical fume hood.[7]

  • Assemble all Necessary Equipment : Have all required PPE, spill containment materials, and waste disposal containers readily available.

  • Ensure Emergency Equipment is Accessible : Verify the location and functionality of safety showers and eyewash stations.[5][10]

The Handling Workflow: A Systematic Approach

The following diagram illustrates the core workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Decontamination cluster_dof Doffing PPE Prep Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Handling Weighing and Transfer of This compound Prep->Handling Proceed to handling Decon Decontaminate work surfaces and equipment Handling->Decon After completion Waste Dispose of waste in 'Halogenated Organic Waste' container Decon->Waste Doff Doff PPE in correct order: 1. Gloves 2. Lab Coat 3. Goggles Waste->Doff After waste disposal Wash Wash Hands Thoroughly Doff->Wash

Caption: A workflow diagram for the safe handling of this compound.

Post-Handling and Decontamination
  • Decontaminate Surfaces : Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., alcohol).[5]

  • Properly Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is a halogenated organic compound and must be disposed of accordingly.

Waste Segregation and Labeling
  • Designated Waste Container : All solid and liquid waste contaminated with this compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[11]

  • Labeling : The waste container must be labeled with the full chemical name of all contents. Do not use abbreviations or chemical formulas.[11]

  • Container Integrity : Ensure waste containers are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[11][12]

Disposal Procedure
  • Containment : Keep the halogenated waste container closed at all times except when actively adding waste.[11]

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams.[11]

  • Follow Institutional Guidelines : Adhere to your institution's specific chemical waste disposal procedures. This may involve arranging for pickup by a certified hazardous waste disposal service.

The following decision tree provides a simplified guide for waste disposal.

Start Waste Generated IsHalogenated Is the waste contaminated with This compound? Start->IsHalogenated HalogenatedWaste Dispose in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste  Yes NonHalogenatedWaste Dispose in appropriate non-halogenated waste stream IsHalogenated->NonHalogenatedWaste  No

Caption: A decision tree for the proper segregation of waste.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of risk assessment and diligent practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.